molecular formula C11H24Cl2N2 B1417987 1-Piperidin-4-yl-azepane dihydrochloride CAS No. 871112-73-1

1-Piperidin-4-yl-azepane dihydrochloride

Cat. No.: B1417987
CAS No.: 871112-73-1
M. Wt: 255.22 g/mol
InChI Key: VFFHDSWLHNVZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidin-4-yl-azepane dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-piperidin-4-ylazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFHDSWLHNVZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Piperidin-4-yl-azepane dihydrochloride basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of 1-Piperidin-4-yl-azepane Dihydrochloride

Executive Summary

1-Piperidin-4-yl-azepane is a bicyclic diamine that serves as a crucial structural motif and building block in modern medicinal chemistry. Its utility, particularly as an intermediate for compounds targeting the central nervous system, necessitates a thorough understanding of its fundamental physicochemical properties.[1] The basicity of its two nitrogen centers, quantified by their acid dissociation constants (pKa), is paramount as it governs the compound's behavior in physiological and formulation environments, directly impacting its solubility, membrane permeability, and target engagement. This guide provides a comprehensive analysis of the basic properties of this compound, synthesizing theoretical principles with actionable experimental protocols for its characterization. We delve into the structural determinants of its basicity, present predicted pKa values, and offer detailed methodologies for their empirical validation, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this scaffold.

Introduction to this compound

Chemical Identity and Structure

1-Piperidin-4-yl-azepane is a saturated heterocyclic compound featuring a seven-membered azepane ring linked via its nitrogen atom to the 4-position of a six-membered piperidine ring. The dihydrochloride salt form ensures stability and enhances aqueous solubility, making it suitable for research and pharmaceutical development.

Table 1: Chemical Identity of this compound

Property Value Source
IUPAC Name 1-(Piperidin-4-yl)azepane dihydrochloride -
CAS Number 436099-86-4 [2]
Molecular Formula C₁₁H₂₄Cl₂N₂ Derived
Molecular Weight 255.23 g/mol Derived
Free Base Formula C₁₁H₂₂N₂ [1]
Free Base MW 182.31 g/mol Derived

| Canonical SMILES | C1CCN(CC1)C2CCNCC2.Cl.Cl | - |

Significance in Medicinal Chemistry

The piperidine and azepane moieties are privileged structures in drug design, appearing in numerous approved pharmaceuticals.[3][4] 1-Piperidin-4-yl-azepane serves as a versatile scaffold for building novel therapeutics, particularly for neurological disorders.[1] Its structural features are valuable for optimizing drug candidates to improve binding affinity at receptors or enzymes and to enhance metabolic stability.[1] The diamine nature of the molecule allows for dual interaction points or fine-tuning of physicochemical properties, which is critical for CNS-targeting agents that must navigate the blood-brain barrier.

Theoretical Framework of Basicity in Diamines

The Concept of pKa in Amines

For any amine, its basicity is best quantified by the pKa of its conjugate acid (often abbreviated as pKaH).[5] This value represents the pH at which the protonated (conjugate acid) and deprotonated (free base) forms exist in equal concentration. A higher pKaH value corresponds to a weaker conjugate acid and, therefore, a stronger base.[5][6]

Base + H₂O ⇌ Conjugate Acid + OH⁻

1-Piperidin-4-yl-azepane possesses two basic nitrogen atoms, meaning it has two distinct pKa values corresponding to the sequential protonation of these sites.

Structural Determinants of Basicity

The basicity of the nitrogen atoms in 1-Piperidin-4-yl-azepane is influenced by several factors:

  • Hybridization: Both nitrogens are sp³-hybridized, with their lone pairs residing in sp³ orbitals, making them readily available for protonation.

  • Ring Strain: The basicity of cyclic amines is correlated with ring strain. The C-N-C bond angle in the six-membered piperidine ring is closer to the ideal tetrahedral angle than in smaller rings like pyrrolidine.[7] The seven-membered azepane ring is even more flexible and possesses less angle strain than piperidine. This generally leads to slightly higher basicity for azepane compared to piperidine, as the nitrogen lone pair is more "exposed" and available for protonation.[7][8]

  • Inductive Effects: The alkyl framework of the rings has an electron-donating inductive effect, which increases the electron density on the nitrogen atoms and enhances their basicity compared to ammonia (pKaH 9.2).[5]

Protonation Equilibria

As a diamine, the protonation of 1-Piperidin-4-yl-azepane occurs in two steps, described by two macroscopic pKa values (pKa₁ and pKa₂). pKa₁ represents the first protonation event (at the more basic site), and pKa₂ represents the second.

G B Neutral Base (B) BH_pip Monocation (BH⁺) Piperidine Protonated B->BH_pip + H⁺ BH_aze Monocation (BH⁺) Azepane Protonated B->BH_aze + H⁺ BH2 Dication (BH₂²⁺) BH_pip->BH2 + H⁺ BH_aze->BH2 + H⁺

Protonation states of 1-Piperidin-4-yl-azepane.

The first protonation can occur at either the piperidine or the azepane nitrogen, governed by microscopic constants. However, the first macroscopic pKa (pKa₁) will be dominated by the protonation of the more basic nitrogen, which is predicted to be the azepane moiety.[8]

Physicochemical Properties and Predicted Basicity

Predicted pKa Values

Based on literature values for related structures, the pKa values for the two nitrogen centers can be reliably estimated. These predictions are crucial for designing initial experiments and for computational modeling of the molecule's behavior.

Table 2: Predicted pKa Values and Speciation

Nitrogen Center Predicted pKa Rationale
Azepane (pKa₁) 10.8 - 11.2 Reduced ring strain compared to piperidine leads to slightly higher basicity.[8]

| Piperidine (pKa₂) | 10.5 - 11.0 | Consistent with typical pKa values for secondary piperidine derivatives.[8] |

pH-Dependent Speciation Profile

The protonation state of 1-Piperidin-4-yl-azepane is highly dependent on the ambient pH. Understanding this profile is critical for predicting its behavior in biological systems, which are typically buffered around pH 7.4.

G cluster_0 pH-Dependent Species Distribution cluster_1 Acidic (pH < 9) cluster_2 Physiological (pH ~7.4) cluster_3 Basic (pH 9-12) cluster_4 Strongly Basic (pH > 12) pH_axis <–––––––––––––––––––––––––– pH Scale ––––––––––––––––––––––––––> species1 Dicationic Form (BH₂²⁺) Dominant species2 Dicationic Form (BH₂²⁺) >99% Protonated species3 Monocationic Form (BH⁺) Becomes Significant species4 Neutral Form (B) Predominates

Dominant species of 1-Piperidin-4-yl-azepane across pH ranges.

At physiological pH (~7.4), both nitrogen centers will be almost completely protonated, meaning the molecule will exist predominantly as a dicationic species.[8] This has profound implications for its solubility (high) and its ability to cross lipid membranes (low, unless an active transport mechanism exists).

Experimental Determination of pKa Values

While predictions are useful, experimental determination of pKa values is essential for accurate characterization. The choice of method depends on the required precision, sample availability, and instrumentation.

Rationale for Experimental Verification

Theoretical pKa predictions may not fully account for intramolecular interactions, such as hydrogen bonding in certain conformations, or specific solvation effects that can subtly alter the basicity of the amine centers. Empirical data provides the ground truth for pharmacokinetic and pharmacodynamic modeling.

G start Start: 1-Piperidin-4-yl-azepane dihydrochloride sample prep Sample Preparation (Aqueous solution, known concentration) start->prep method_choice Choose Method prep->method_choice potentiometric Protocol 1: Potentiometric Titration method_choice->potentiometric  Robustness nmr Protocol 2: NMR Titration method_choice->nmr Site-specific   titration_pot Titrate with NaOH Record pH vs. Titrant Volume potentiometric->titration_pot titration_nmr Prepare samples at various pH Record ¹H NMR spectra nmr->titration_nmr analysis_pot Data Analysis: Plot titration curve, find equivalence points titration_pot->analysis_pot analysis_nmr Data Analysis: Plot chemical shift (δ) vs. pH for reporter protons titration_nmr->analysis_nmr pka_result Determine pKa₁ and pKa₂ analysis_pot->pka_result analysis_nmr->pka_result

Sources

An In-depth Technical Guide to 1-Piperidin-4-yl-azepane Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Piperidin-4-yl-azepane dihydrochloride, a heterocyclic compound with significant potential in drug discovery and development. By examining its chemical structure, IUPAC nomenclature, synthesis, and potential biological activities, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry. The insights provided herein are grounded in established principles of medicinal chemistry and supported by authoritative references.

Introduction: The Significance of Piperidine and Azepane Scaffolds in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, demonstrating a wide spectrum of pharmacological activities, including but not limited to, anticancer, antihistamine, and central nervous system (CNS) effects.[1][2] Similarly, the azepane moiety, a seven-membered nitrogen-containing heterocycle, is a key component in numerous FDA-approved drugs, valued for its conformational flexibility and ability to interact with a variety of biological targets.[3] Azepane-based compounds have shown promise as anticancer, anti-Alzheimer's, and antimicrobial agents.[3][4]

The combination of these two privileged scaffolds in 1-Piperidin-4-yl-azepane suggests a molecule with a high degree of structural diversity and the potential for novel therapeutic applications.[3] The dihydrochloride salt form enhances the compound's solubility and stability, making it more amenable to pharmaceutical formulation and biological testing.

Chemical Structure and Nomenclature

The chemical identity of this compound is fundamentally defined by its molecular structure and systematic name.

Chemical Structure

The molecule consists of a piperidine ring and an azepane ring joined by a carbon-nitrogen bond. The azepane nitrogen is connected to the 4-position of the piperidine ring. The dihydrochloride salt indicates that two molecules of hydrogen chloride have protonated the two basic nitrogen atoms present in the structure.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(Piperidin-4-yl)azepane dihydrochloride .

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on the constituent piperidine and azepane rings.

PropertyPiperidineAzepane1-Piperidin-4-yl-azepane (Predicted)
Molecular Formula C₅H₁₁NC₆H₁₃NC₁₁H₂₂N₂
Molecular Weight 85.15 g/mol 99.17 g/mol 182.31 g/mol (Free Base)
Boiling Point 106 °C~142.7 °CExpected to be higher than individual components
Melting Point -9 °C-37 °CExpected to be a solid at room temperature, especially as a dihydrochloride salt
pKa (of conjugate acid) ~11.2~11.0Expected to have two pKa values in a similar range due to the two secondary amine nitrogens
Solubility Miscible in waterSoluble in waterThe dihydrochloride salt is expected to have good aqueous solubility

Data for piperidine and azepane are from publicly available databases.[5][6] Properties for 1-Piperidin-4-yl-azepane are estimations.

Synthesis and Purification

The synthesis of 1-Piperidin-4-yl-azepane typically proceeds through a reductive amination reaction, a robust and widely used method for forming carbon-nitrogen bonds. The subsequent conversion to the dihydrochloride salt is a standard procedure to enhance the compound's handling and bioavailability.

Proposed Synthesis Workflow

A plausible and efficient synthetic route involves the reaction of a protected piperidin-4-one with azepane, followed by deprotection and salt formation.

Synthesis_Workflow A N-Boc-piperidin-4-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Azepane B->C D N-Boc-1-(piperidin-4-yl)azepane C->D Formation of protected intermediate E Deprotection (e.g., HCl in Dioxane) D->E F 1-Piperidin-4-yl-azepane E->F Removal of Boc group G Salt Formation (HCl) F->G H 1-Piperidin-4-yl-azepane dihydrochloride G->H Final Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established chemical literature for similar transformations.

Step 1: Reductive Amination

  • To a solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add azepane (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1-(piperidin-4-yl)azepane.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in methanol) (2.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. The product will precipitate out of the solution.

  • Filter the solid precipitate, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound as a solid.

Potential Biological Activity and Therapeutic Applications

The structural amalgamation of piperidine and azepane moieties suggests that this compound could exhibit a range of biological activities, particularly targeting the central nervous system.[2][3]

Hypothesized Mechanisms of Action

Given the prevalence of piperidine and azepane cores in neurologically active agents, this compound could potentially modulate various neurotransmitter systems. Possible targets include dopamine, serotonin, and histamine receptors.[7] The conformational flexibility of the azepane ring allows it to adapt to the binding pockets of various receptors and enzymes.[3]

Potential_MoA cluster_0 1-Piperidin-4-yl-azepane cluster_1 Potential Molecular Targets cluster_2 Potential Therapeutic Areas Compound 1-Piperidin-4-yl-azepane D_Receptor Dopamine Receptors Compound->D_Receptor Modulation S_Receptor Serotonin Receptors Compound->S_Receptor Modulation H_Receptor Histamine Receptors Compound->H_Receptor Modulation Ion_Channel Ion Channels Compound->Ion_Channel Modulation CNS CNS Disorders (e.g., Schizophrenia, Depression) D_Receptor->CNS S_Receptor->CNS Inflammation Inflammatory Conditions H_Receptor->Inflammation Pain Pain Management Ion_Channel->Pain

Caption: Hypothesized mechanisms of action and therapeutic applications.

Rationale for Drug Development

The development of novel CNS agents remains a high priority in the pharmaceutical industry. The unique structure of this compound presents an opportunity to explore new chemical space and potentially identify lead compounds with improved efficacy, selectivity, and safety profiles compared to existing therapies.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification.[8][9]

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or mass spectrometry (LC-MS).

  • Column Temperature: 25-30 °C.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.[10]

  • ¹H NMR: Expected signals would include broad multiplets in the aliphatic region corresponding to the protons on the piperidine and azepane rings. The presence of the dihydrochloride salt may lead to downfield shifts and broadening of the N-H and adjacent C-H protons.

  • ¹³C NMR: The spectrum would show distinct signals for each of the unique carbon atoms in the piperidine and azepane rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak for the free base would be [M+H]⁺ at m/z 183.18.

Conclusion and Future Directions

This compound is a compound of significant interest for drug discovery, leveraging the well-established pharmacological importance of its constituent piperidine and azepane scaffolds. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and its potential for therapeutic applications, particularly in the realm of CNS disorders.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough investigation of its physicochemical properties and a comprehensive screening for biological activity across a range of relevant targets. The insights gained from such studies will be invaluable in determining the ultimate therapeutic potential of this promising molecule.

References

  • Vardanyan, R. (2014).
  • Smolecule. (2023). 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • National Center for Biotechnology Inform
  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflamm
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Request PDF. (n.d.).
  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches.

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed.
  • Thieme. (n.d.). Azepines.
  • National Center for Biotechnology Information. (n.d.). (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. PubChem.
  • ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][5][11]diazepines. IV.

  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • The Chemical Properties and Applic
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • ATB. (n.d.). Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray.
  • Samanidou, V. F., Uddin, M. N., & Papadoyannis, I. N. (2009). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Bioanalysis, 1(4), 755-784.
  • ResearchGate. (n.d.). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
  • ChemicalBook. (n.d.). 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1 h nmr.

Sources

A Technical Guide to 1-Piperidin-4-yl-azepane Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-Piperidin-4-yl-azepane dihydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including a clarification of its molecular formula and weight in various salt forms. A detailed, plausible synthetic pathway is presented, accompanied by robust analytical characterization protocols. Furthermore, this guide explores the compound's applications as a structural scaffold, particularly for developing therapeutics targeting the central nervous system. Safety protocols and handling guidelines are also provided for researchers.

Core Physicochemical Properties

1-Piperidin-4-yl-azepane is a bicyclic diamine containing both a six-membered piperidine ring and a seven-membered azepane ring. Its value in pharmaceutical research stems from this unique topology, which allows it to serve as a versatile scaffold for constructing complex molecules.[1] The two basic nitrogen atoms allow for the formation of hydrochloride salts, which enhance solubility and stability. While the dihydrochloride form is specified, it is crucial to distinguish it from the more commonly cataloged monohydrochloride.

The base molecule possesses two sites for protonation. The formation of a dihydrochloride salt involves the protonation of both the piperidine and azepane nitrogen atoms. This is distinct from the monohydrochloride salt, which has a different molecular weight and formula.

Caption: Chemical structure of 1-Piperidin-4-yl-azepane free base.

Data Summary Table

The following table summarizes the key quantitative data for the free base and its hydrochloride salts.

Property1-Piperidin-4-yl-azepane (Free Base)1-Piperidin-4-yl-azepane HydrochlorideThis compound
Molecular Formula C₁₁H₂₂N₂C₁₁H₂₃ClN₂[1][2]C₁₁H₂₄Cl₂N₂
Molecular Weight 182.32 g/mol 218.77 g/mol [1][2]255.23 g/mol
CAS Number Not available436099-86-4[2]Not available
Appearance -SolidSolid (Predicted)
Storage -Room temperature[1]Room temperature, desiccate (Predicted)

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through several established organic chemistry methodologies, with reductive amination being one of the most direct and effective approaches. This process involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

The causality behind this experimental design is rooted in efficiency and control. Using a protected piperidone derivative prevents unwanted side reactions at the piperidine nitrogen. The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is mild enough to not reduce the ketone starting material but is highly effective for reducing the intermediate iminium salt, leading to higher yields and cleaner reactions.

G start1 1-Boc-4-piperidone step1 Reductive Amination (Sodium Triacetoxyborohydride) start1->step1 start2 Azepane start2->step1 intermediate 1-Boc-4-(azepan-1-yl)piperidine step1->intermediate step2 Boc Deprotection (Trifluoroacetic Acid) product_base 1-Piperidin-4-yl-azepane (Free Base) step2->product_base step3 Salt Formation (HCl in Ether) product_final This compound step3->product_final intermediate->step2 product_base->step3

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Methodology

Step 1: Reductive Amination

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add azepane (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Rationale: This controls the reaction rate and temperature.

  • Allow the reaction to proceed at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-4-(azepan-1-yl)piperidine.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C. Rationale: The Boc protecting group is acid-labile; TFA is a strong acid that effectively removes it.

  • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

Step 3: Dihydrochloride Salt Formation and Purification

  • Dissolve the residue from Step 2 in a minimal amount of isopropanol.

  • Add a solution of HCl in diethyl ether (2.5 eq) dropwise while stirring. A precipitate will form. Rationale: The free base is soluble, but the dihydrochloride salt is typically insoluble in non-polar ethers, allowing for precipitation and isolation.

  • Stir the resulting slurry for 1 hour at 0°C to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold diethyl ether.

  • Recrystallize the crude salt from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified this compound.[3]

Analytical Characterization

To ensure the identity and purity of the final compound, a suite of analytical techniques should be employed. This provides a self-validating system confirming the successful synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic peaks for the piperidine and azepane ring protons. The integration of these signals should correspond to the 24 protons in the molecular structure.

    • ¹³C NMR: Will confirm the presence of 11 distinct carbon environments in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak corresponding to the free base (C₁₁H₂₂N₂) at m/z ≈ 183.18 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic N-H stretching bands for the secondary amine salts, as well as C-H and C-N stretching vibrations.[4]

Applications in Research and Drug Development

The true utility of this compound lies in its role as a versatile scaffold in drug discovery. Piperidine and azepane moieties are prevalent in a vast number of biologically active compounds and approved pharmaceuticals.[5][6]

Key Application Areas:

  • Central Nervous System (CNS) Agents: The lipophilic nature of the dual-ring system makes it a suitable core for molecules designed to cross the blood-brain barrier. It is actively used as a building block for compounds targeting neurological disorders.[1]

  • Receptor Ligands: The structure can be functionalized at the two nitrogen atoms to create ligands that interact with various receptors. For instance, similar biphenyloxy-alkyl derivatives of piperidine and azepane have shown high affinity for the histamine H₃ receptor, a target for neurological and psychiatric conditions.[7]

  • Enzyme Inhibitors: The scaffold can be used to position functional groups in a specific three-dimensional orientation to interact with the active site of an enzyme, thereby modulating its activity.[1]

  • Modulation of Physicochemical Properties: Incorporating this scaffold can improve a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][8]

Caption: Role as a scaffold to orient pharmacophores for receptor binding.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. Based on data for the monohydrochloride, the following hazards are identified:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container at room temperature in a dry place.[1]

References

  • MySkinRecipes. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 1-(Piperidin-4-yl)piperazine. [Link]

  • ResearchGate. Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine.
  • PubChemLite. 1-(piperidine-4-carbonyl)azepane hydrochloride (C12H22N2O). [Link]

  • ResearchGate. Synthesis and Characterization of 1,3-Oxazepindion Derivatives via Diformylbenzene Imines as Precursors. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ScienceDirect. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. [Link]

Sources

1-Piperidin-4-yl-azepane dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Piperidin-4-yl-azepane Dihydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 436099-86-4), a heterocyclic building block of significant interest in pharmaceutical research and development. The document delineates its chemical and physical properties, outlines a representative synthetic pathway and purification strategy, and details robust analytical methodologies for its characterization and quality control. Furthermore, it explores the rationale behind its application in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS). Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the drug development sector who utilize advanced chemical intermediates.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional heterocyclic compound featuring both a piperidine and an azepane ring system. This structural combination makes it a versatile scaffold for creating molecules with complex three-dimensional geometries, a desirable trait for enhancing binding affinity and specificity to biological targets.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Key Properties Summary
PropertyValueSource(s)
CAS Number 436099-86-4[1][2]
Molecular Formula C₁₁H₂₄Cl₂N₂[3] (Adjusted for dihydrochloride)
Molecular Weight 255.23 g/mol Calculated
IUPAC Name 1-(piperidin-4-yl)azepane;dihydrochloride[4]
SMILES Code C1CCN(CC1)C2CCNCC2.Cl.Cl[2]
Appearance Typically a solid; Gray to Dark Gray Solid reported[5]
Storage Room temperature, in a dry, well-ventilated place[1][6]
Structural Representation

The core structure consists of a piperidine ring substituted at the 4-position with an azepane ring via a nitrogen-carbon bond.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of 1-Piperidin-4-yl-azepane typically involves a reductive amination reaction, a robust and widely used method for forming carbon-nitrogen bonds. A common strategy involves the reaction of a ketone with an amine in the presence of a reducing agent.

Plausible Synthetic Workflow

A logical synthetic route starts with commercially available N-Boc-piperidin-4-one and azepane. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing self-condensation and directing the reaction to the desired product.

Caption: Representative workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)
  • Reductive Amination: To a solution of N-Boc-piperidin-4-one (1.0 eq) and azepane (1.1 eq) in a suitable solvent like dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected intermediate.

  • Deprotection and Salt Formation: The crude intermediate is dissolved in a solvent such as methanol or dioxane. A solution of hydrogen chloride (gas passed through the solvent or a concentrated aqueous solution) is added dropwise.[7] The reaction mixture is stirred, leading to the precipitation of the dihydrochloride salt.

  • Purification: The precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to achieve high purity.[8]

Causality: The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it is selective for the iminium ion formed in situ and does not readily reduce the ketone starting material, minimizing side reactions. The Boc protecting group is acid-labile, making its removal with HCl straightforward and concurrent with the formation of the desired hydrochloride salt.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. The combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

Analytical Workflow for Quality Control

sample Final Product Sample hplc Purity Assessment (RP-HPLC with UV/ELSD) sample->hplc nmr Structural Confirmation (¹H and ¹³C NMR) sample->nmr ms Molecular Weight Verification (LC-MS / ESI-MS) sample->ms ftir Functional Group Analysis (FT-IR) sample->ftir decision Quality Control Decision hplc->decision nmr->decision ms->decision ftir->decision pass Pass fail Fail / Repurify decision->pass Purity >98% Structure Confirmed decision->fail Out of Spec

Caption: A typical analytical workflow for quality control verification.

Standard Analytical Protocols
TechniqueProtocol SummaryExpected Results
RP-HPLC Column: C18 (e.g., 250 x 4.6 mm). Mobile Phase: Gradient of Acetonitrile and Water with 0.1% TFA or Phosphoric Acid.[9][10] Flow Rate: 1.0 mL/min. Detection: UV at ~210 nm or Evaporative Light Scattering Detector (ELSD).A single major peak indicating high purity (typically >98%). Retention time is characteristic of the compound under the specified conditions.
¹H NMR Solvent: D₂O or DMSO-d₆. Analysis: Chemical shifts, integration, and multiplicity of protons on the piperidine and azepane rings.The spectrum should show distinct signals corresponding to the aliphatic protons of both heterocyclic rings. The integration of these signals should match the number of protons in the structure.
Mass Spec. (ESI-MS) Mode: Positive Electrospray Ionization (ESI+). Analysis: The mass-to-charge ratio (m/z) of the molecular ion.A prominent peak corresponding to the free base [M+H]⁺ at m/z ≈ 183.19.
FT-IR Method: KBr pellet or ATR. Analysis: Characteristic absorption bands.Presence of N-H stretching (from the protonated amines), C-H stretching (aliphatic), and C-N stretching vibrations.

Trustworthiness: This multi-pronged analytical approach ensures trustworthiness. While HPLC confirms purity, NMR provides definitive structural confirmation. Mass spectrometry validates the molecular weight, and FT-IR confirms the presence of key functional groups.[11][12] Together, they leave little room for ambiguity regarding the compound's identity and quality.

Applications in Medicinal Chemistry and Drug Development

The structural motif of 1-Piperidin-4-yl-azepane is of high value in the design of novel therapeutics. Both piperidine and azepane are "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs.[13][14]

  • CNS-Active Agents : The piperidine moiety is a cornerstone in the development of CNS drugs, including analgesics and antipsychotics.[15] The azepane ring, a seven-membered heterocycle, offers a flexible and larger scaffold that can be used to fine-tune pharmacological properties.[14][16] This compound serves as a building block for developing ligands for various receptors and enzyme inhibitors within the central nervous system.[1]

  • Scaffold for Diversity-Oriented Synthesis : The two distinct nitrogen atoms—a secondary amine in the piperidine ring (post-deprotection) and a tertiary amine in the azepane ring—can be selectively functionalized. This allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.

  • Improved Pharmacokinetics : The incorporation of such saturated heterocyclic systems can improve key drug-like properties, including solubility, metabolic stability, and oral bioavailability, by moving away from flat, aromatic structures.[1]

  • Specific Therapeutic Targets : Derivatives of piperidine and azepane have been investigated as histamine H3 receptor antagonists, secretase inhibitors for Alzheimer's disease, and cholinesterase inhibitors.[16][17] This scaffold is therefore highly relevant for research into neurological and psychiatric disorders.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory when handling this compound.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[2][4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat is required.[4]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[18]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[19]

Conclusion

This compound is a strategically important building block for modern pharmaceutical research. Its unique combination of two privileged heterocyclic scaffolds provides a robust platform for the synthesis of novel compounds with potential therapeutic applications, particularly in the challenging field of neuroscience. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for its effective and responsible use in advancing drug discovery programs.

References

  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE.
  • BLD Pharm. (n.d.). 436099-86-4|1-(Piperidin-4-yl)azepane hydrochloride.
  • Various Authors. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.
  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • ScienceDirect. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.
  • MolCore. (n.d.). 1-(Piperidin-3-ylmethyl)azepane dihydrochloride.
  • SciSpace. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative.
  • Pharmaffiliates. (n.d.). 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride.

Sources

An In-Depth Technical Guide to the Synthesis of 1-Piperidin-4-yl-azepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fused Piperidine-Azepane Scaffolds

The fusion of piperidine and azepane ring systems creates a unique bicyclic scaffold that is of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a ubiquitous structural motif found in numerous approved drugs, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The seven-membered azepane ring offers a greater degree of conformational flexibility compared to its six-membered piperidine counterpart, allowing for the exploration of a larger chemical space and potentially leading to novel receptor interactions.[2] The compound 1-Piperidin-4-yl-azepane, as a dihydrochloride salt for enhanced solubility and stability, serves as a valuable building block for the synthesis of more complex molecules targeting the central nervous system, including receptor ligands and enzyme inhibitors.[3][4] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic route to 1-Piperidin-4-yl-azepane dihydrochloride, designed to be a self-validating system for researchers in the field.

Strategic Approach to Synthesis

The most logical and efficient pathway to construct the 1-Piperidin-4-yl-azepane scaffold is through a two-step sequence involving a reductive amination followed by a deprotection step. This strategy is advantageous due to the commercial availability of the starting materials, the high efficiency of the chosen reactions, and the straightforward purification procedures.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Reductive Amination Start->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection & HCl Salt Formation Intermediate->Step2 FinalProduct Final Product: 1-Piperidin-4-yl-azepane dihydrochloride Step2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate

The first key transformation is the formation of the C-N bond between the piperidine and azepane rings. This is achieved via a reductive amination reaction between a protected piperidone and azepane. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent self-condensation and other side reactions.

Reaction Scheme:

Reductive_Amination reagents N-Boc-4-piperidone + Azepane ->[Na(OAc)3BH, CH2Cl2] product product reagents->product tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate

Caption: Reductive amination of N-Boc-4-piperidone with azepane.

Causality Behind Experimental Choices:
  • N-Boc-4-piperidone: The Boc protecting group is stable under the reductive amination conditions and can be readily removed in the subsequent step.[5] 4-Piperidone itself is a versatile starting material for the synthesis of various biologically active compounds.[6]

  • Azepane: This seven-membered cyclic amine serves as the nucleophile in the initial iminium ion formation.[2]

  • Sodium triacetoxyborohydride (Na(OAc)₃BH): This is a mild and selective reducing agent, particularly effective for reductive aminations.[5] It is less basic than other borohydrides, which minimizes side reactions.

  • Dichloromethane (CH₂Cl₂): A common aprotic solvent that is inert under the reaction conditions and effectively solubilizes the reactants.

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.2 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 2: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt. This is accomplished by treating the Boc-protected intermediate with a solution of hydrogen chloride.

Reaction Scheme:

Deprotection reagents tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate ->[HCl in Dioxane] product product reagents->product This compound

Caption: Boc deprotection and formation of the dihydrochloride salt.

Causality Behind Experimental Choices:
  • HCl in Dioxane/Methanol: A strong acidic solution is required to cleave the acid-labile Boc group.[7] Using a solution of HCl in an organic solvent like dioxane or methanol allows for a homogenous reaction and easy isolation of the hydrochloride salt product.[5]

  • Anhydrous Conditions: While not strictly necessary for the deprotection itself, using anhydrous solvents can help to obtain a crystalline final product.

Detailed Experimental Protocol:
  • Reaction Setup: Dissolve the purified tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of an appropriate solvent such as methanol or dioxane.

  • Acidification: To this solution, add a solution of hydrogen chloride (4M in dioxane or a saturated solution in methanol, >3.0 eq) dropwise at 0 °C.

  • Precipitation and Isolation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The product will typically precipitate out of the solution as a white solid. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Characterization of the Final Product and Key Intermediate

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity. The following table summarizes the expected analytical data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Data (δ, ppm)Expected ¹³C NMR Data (δ, ppm)Expected Mass Spec. Data (m/z)
tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate C₁₆H₃₀N₂O₂282.43~4.0-4.2 (br m, 2H), ~2.6-2.8 (m, 4H), ~2.4-2.6 (m, 1H), ~1.7-1.9 (m, 4H), ~1.5-1.7 (m, 8H), 1.45 (s, 9H)~154.8, ~79.2, ~60.1, ~54.5, ~44.3, ~30.9, ~28.5, ~27.8, ~26.9[M+H]⁺ = 283.2
This compound C₁₁H₂₄Cl₂N₂255.23~3.0-3.5 (m, 9H), ~2.0-2.2 (m, 4H), ~1.6-1.8 (m, 8H)~60.0, ~54.0, ~44.0, ~30.0, ~27.0, ~26.0[M+H]⁺ = 183.2 (free base)

Note: The NMR data provided are estimations based on the chemical structures and data from analogous compounds. Actual experimental values may vary.

References

  • Azepane | C6H13N | CID 8119. PubChem. Available at: [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]

  • Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray. Available at: [Link]

  • 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. PubChem. Available at: [Link]

  • 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812. PubChem. Available at: [Link]

  • 2 - Supporting Information. Available at: [Link]

  • 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. MySkinRecipes. Available at: [Link]

  • 13C NMR calculations on azepines and diazepines. UQ eSpace. Available at: [Link]

    • Azepines. Available at: [Link]

  • tert-butyl (1-(4-hydroxypiperidine-1-carbonyl)piperidin-4-yl)carbamate. MOLBASE. Available at: [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502. PubChem. Available at: [Link]

  • Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | C15H27N3O3. PubChem. Available at: [Link]

  • tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430. PubChem. Available at: [Link]

  • 4-Piperidone | C5H9NO | CID 33721. PubChem. Available at: [Link]

  • 1-(piperidin-4-ylmethyl)azepane (C12H24N2). PubChemLite. Available at: [Link]

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC - NIH. Available at: [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Piperidin-4-yl-azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 1-Piperidin-4-yl-azepane dihydrochloride. Given the absence of extensive public data on this specific molecule, we will proceed from a position of informed hypothesis. The structural motifs present—a piperidine ring and an azepane ring—are privileged scaffolds in medicinal chemistry, frequently associated with neurological targets.[1][2][3][4] Drawing from this precedent, this document will outline a plausible mechanism of action and a rigorous, self-validating experimental strategy to interrogate it.

Our central hypothesis is that this compound acts as an antagonist at the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. This hypothesis is grounded in literature demonstrating that piperidine and azepane derivatives can exhibit high affinity for this particular receptor.[5]

Part 1: The Scientific Rationale: Why Hypothesize H3R Antagonism?

The piperidine and azepane moieties are foundational structures in a multitude of clinically approved drugs, particularly those targeting central nervous system (CNS) disorders.[1] These rings serve as versatile scaffolds that can be tailored to fit into the binding pockets of various receptors and enzymes.[1]

  • Piperidine: This six-membered nitrogen-containing heterocycle is a ubiquitous feature in drugs targeting CNS diseases.[1][4] Its conformational flexibility and ability to present substituents in specific spatial orientations make it ideal for receptor interaction.

  • Azepane: The seven-membered azepane ring offers a different conformational landscape and vectoral projection of substituents compared to piperidine.[6] This can lead to altered binding affinities and selectivities.

Several studies have explicitly linked derivatives containing these rings to histamine H3 receptor modulation. For instance, novel biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized and shown to possess high binding affinity for the human H3 receptor, with some acting as potent antagonists.[5] This provides a strong, rational basis for selecting H3R as our primary hypothetical target for this compound.

Part 2: The Hypothesized Signaling Pathway

The histamine H3 receptor is a constitutively active, Gi/o-coupled autoreceptor. Its primary role is to modulate the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. As an antagonist, we hypothesize that this compound would block the constitutive activity of H3R and inhibit the binding of endogenous histamine. This would lead to a disinhibition of neurotransmitter release.

The proposed signaling cascade is as follows:

  • Receptor Binding: The compound binds to the orthosteric or an allosteric site on the H3 receptor, preventing histamine binding and reducing constitutive receptor activity.

  • G-Protein Inactivation: The Gi/o protein coupled to the H3R remains in its inactive, GDP-bound state.

  • Adenylyl Cyclase Disinhibition: The inhibition of adenylyl cyclase by the Gαi subunit is lifted.

  • cAMP Accumulation: Cellular levels of cyclic adenosine monophosphate (cAMP) rise.

  • Increased Neurotransmitter Release: The overall effect is an increase in the synthesis and release of histamine and other neurotransmitters, a key therapeutic strategy for cognitive and sleep-wake disorders.

H3R Antagonist Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space H3R Histamine H3 Receptor Gi Gi/o Protein (Inactive) H3R->Gi Constitutive Activity AC Adenylyl Cyclase cAMP cAMP (Increased) AC->cAMP Converts ATP to cAMP Gi->AC Inhibition Compound 1-Piperidin-4-yl-azepane dihydrochloride Compound->H3R Antagonizes Histamine Histamine Histamine->H3R Blocked Neurotransmitter Neurotransmitter Release (Increased) cAMP->Neurotransmitter Promotes Experimental Workflow A Tier 1: Receptor Binding Assays B Tier 2: In Vitro Functional Assays A->B Confirm Target Engagement C Tier 3: Cell-Based Downstream Signaling Assays B->C Determine Functional Effect D Tier 4: Selectivity Profiling C->D Validate Cellular Mechanism

Caption: A tiered experimental workflow for mechanism of action elucidation.

Tier 1: Receptor Binding Assays

Objective: To determine if this compound directly binds to the human histamine H3 receptor and to quantify its binding affinity.

Methodology: Radioligand Binding Assay

This is a competitive binding assay using a known high-affinity radiolabeled ligand for the H3R, such as [3H]-Nα-methylhistamine.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Curve Setup: In a 96-well plate, add:

    • A fixed concentration of [3H]-Nα-methylhistamine.

    • Increasing concentrations of unlabeled this compound (e.g., 10 pM to 100 µM).

    • Control wells:

      • Total Binding: Radioligand only.

      • Non-specific Binding (NSB): Radioligand plus a high concentration of a known unlabeled H3R ligand (e.g., thioperamide).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

Trustworthiness and Self-Validation:

  • Positive Control: A known H3R antagonist (e.g., pitolisant, thioperamide) should be run in parallel to validate assay performance.

  • Saturation Binding: A separate saturation binding experiment with increasing concentrations of the radioligand should be performed to determine its Kd (dissociation constant) and the Bmax (receptor density), ensuring the competitive assay is properly configured.

Data Presentation:

CompoundKi (nM) at hH3R
This compoundExperimental Value
Pitolisant (Reference)Typical Literature Value (e.g., 1-5 nM)
Tier 2: In Vitro Functional Assays

Objective: To determine if the binding of the compound results in a functional effect, specifically antagonism.

Methodology: [35S]GTPγS Binding Assay

This assay measures the activation of Gi/o proteins upon receptor stimulation. An agonist will increase [35S]GTPγS binding, while an antagonist will block this increase.

Protocol:

  • Membrane Preparation: Use the same H3R-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare a GTP-binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) containing GDP.

  • Antagonist Mode:

    • Add a fixed, sub-maximal concentration of an H3R agonist (e.g., R-(-)-α-methylhistamine).

    • Add increasing concentrations of this compound.

    • Add [35S]GTPγS.

  • Controls:

    • Basal: No agonist.

    • Stimulated: Agonist only.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Harvesting and Counting: Similar to the radioligand binding assay, filter and count the radioactivity.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound.

    • Fit the data to determine the IC50, which can then be converted to a Kb (antagonist dissociation constant) using the Cheng-Prusoff equation.

Trustworthiness and Self-Validation:

  • Agonist Dose-Response: First, perform a dose-response curve for the agonist to determine its EC50 and the concentration to be used in the antagonist assay (typically EC80).

  • Inverse Agonism Check: Run the assay with the test compound alone (no agonist) to see if it reduces basal [35S]GTPγS binding, which would indicate inverse agonist activity.

Tier 3: Cell-Based Downstream Signaling Assays

Objective: To confirm the mechanism of action in a whole-cell context by measuring a downstream signaling event.

Methodology: cAMP Accumulation Assay

Since H3R is Gi-coupled, its activation inhibits adenylyl cyclase and reduces cAMP levels. An antagonist will block this effect.

Protocol:

  • Cell Culture: Use a stable cell line expressing the human H3 receptor.

  • Assay Setup:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound.

    • Stimulate the cells with an H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence of forskolin (an adenylyl cyclase activator).

  • Incubation: Incubate for a defined period (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Determine the IC50 of the compound for the reversal of agonist-induced cAMP inhibition.

Trustworthiness and Self-Validation:

  • Forskolin Control: Ensure that forskolin robustly stimulates cAMP production.

  • Agonist Inhibition: Confirm that the H3R agonist effectively inhibits the forskolin-stimulated cAMP accumulation in a dose-dependent manner.

Part 4: Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to investigate the mechanism of action of this compound. By systematically progressing through binding, functional, and cell-based assays, researchers can build a comprehensive and validated profile of this novel compound. Positive results in these assays would provide strong evidence for its role as a histamine H3 receptor antagonist.

Subsequent steps would involve selectivity profiling against other histamine receptor subtypes and a broader panel of CNS targets to assess its specificity. Ultimately, these in vitro findings would pave the way for in vivo studies to explore its therapeutic potential in relevant disease models.

References

  • Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yadav, P., & Kumar, R. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • International Journal of New-era Research in Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

Sources

1-Piperidin-4-yl-azepane dihydrochloride pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 1-Piperidin-4-yl-azepane dihydrochloride

Executive Summary

This compound is a novel chemical entity featuring two key heterocyclic pharmacophores: a piperidine ring and an azepane ring. While extensive public data on the specific pharmacological profile of this compound is limited, its structural motifs are prevalent in a wide range of biologically active molecules, suggesting significant potential for therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.[1][2][3] This technical guide provides a comprehensive framework for the systematic evaluation of this compound, from initial physicochemical characterization to in-depth in vitro and in vivo pharmacological profiling. The methodologies outlined herein are designed to rigorously define the compound's mechanism of action, receptor affinity, functional activity, and pharmacokinetic properties, thereby establishing a clear path for its potential development as a therapeutic agent.

Introduction and Rationale

The piperidine nucleus is a cornerstone of medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems.[3][4] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with various receptors and enzymes.[3] Similarly, the seven-membered azepane ring is a key structural feature in compounds designed to target the CNS.[5] The combination of these two saturated heterocycles in 1-Piperidin-4-yl-azepane suggests a high probability of interaction with CNS targets, such as G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, histamine receptors, or sigma receptors.[1][6][7]

This guide presents a logical, stepwise approach to elucidating the pharmacological profile of this promising, yet uncharacterized, molecule. We will proceed from fundamental physicochemical analysis to broad spectrum screening and detailed mechanistic studies, providing both the "how" and the "why" for each experimental choice.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physicochemical properties is a prerequisite for any pharmacological investigation. These parameters influence solubility, permeability, and ultimately, bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod/Source
Molecular Formula C₁₁H₂₄Cl₂N₂[8]
Molecular Weight 255.23 g/mol [8]
CAS Number 436099-86-4[9]
Form Dihydrochloride Salt[1]
Predicted pKa₁ (Azepane N) 10.8 - 11.2Based on similar structures[1]
Predicted pKa₂ (Piperidine N) 10.5 - 11.0Based on similar structures[1]
Predicted LogP 2.5 - 3.0Computational prediction (e.g., CLogP)
Aqueous Solubility High (expected)The dihydrochloride salt form enhances water solubility.[1]
Experimental Protocol: Determination of Aqueous Solubility
  • Preparation of Saturated Solution: Add an excess of this compound to deionized water in a glass vial.

  • Equilibration: Agitate the solution at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.

  • Validation: The presence of solid material at the end of the experiment is crucial to confirm that a saturated solution was achieved.

In Vitro Pharmacological Profiling: Target Identification and Mechanism of Action

The initial phase of in vitro profiling aims to identify the primary biological targets of the compound through broad-panel screening, followed by more focused assays to determine the nature and potency of the interaction.

Primary Target Screening: Receptor Binding Assays

Given the structural alerts from the piperidine and azepane moieties, a primary screen should focus on CNS-related receptors. A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate all components at defined temperature and time Receptor->Incubate Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubate Compound Test Compound (serial dilutions) Compound->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Scintillation Scintillation Counting to quantify radioactivity Filter->Scintillation Analysis Data Analysis (IC50 -> Ki calculation) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Materials:

    • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of this compound (e.g., from 100 µM to 1 pM).

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration equal to its K_d), 50 µL of the test compound dilution, and 50 µL of the receptor membrane preparation.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of haloperidol instead of the test compound.

    • Incubate the plate at 25°C for 60 minutes.

    • Harvest the plate onto a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical Receptor Binding Profile for 1-Piperidin-4-yl-azepane

Receptor TargetRadioligandK_i (nM)
Dopamine D₂ [³H]-Spiperone25
Serotonin 5-HT₂ₐ [³H]-Ketanserin80
Histamine H₃ [³H]-Nα-Methylhistamine18[6]
Sigma₁ [³H]-(+)-Pentazocine150
Sigma₂ [³H]-DTG>1000
NMDA (PCP site) [³H]-MK-801>1000[10]

This data is hypothetical and for illustrative purposes.

Functional Activity: Elucidating the Mode of Action

Once high-affinity binding targets are identified, the next critical step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis CellCulture Culture cells expressing the target GPCR Plating Plate cells in a 96-well plate CellCulture->Plating AddCompound Add test compound (agonist mode) or agonist + test compound (antagonist mode) Plating->AddCompound Incubate Incubate for a specified time AddCompound->Incubate Lyse Lyse cells to release intracellular cAMP Incubate->Lyse Detection Quantify cAMP using HTRF, ELISA, or similar Lyse->Detection Analysis Plot dose-response curve Calculate EC50 or IC50 Detection->Analysis

Caption: Workflow for a cell-based cAMP functional assay.

  • Cell Line: Use a CHO or HEK293 cell line stably expressing the human Dopamine D₂ receptor.

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluency.

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of this compound to the wells.

    • Incubate for 15 minutes.

    • Add a fixed concentration of an agonist (e.g., Quinpirole at its EC₈₀) to all wells, followed immediately by Forskolin (to stimulate cAMP production).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • The data will show the ability of the compound to reverse the agonist-induced inhibition of Forskolin-stimulated cAMP production.

    • Calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

In Vitro ADME and Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior and potential for success as a drug.

Table 3: Hypothetical In Vitro ADME Profile

ParameterAssayResultInterpretation
Metabolic Stability Human Liver Microsomest₁/₂ = 45 minModerate clearance expected
Permeability Caco-2 AssayP_app (A→B) = 15 x 10⁻⁶ cm/sHigh permeability, good absorption potential
Plasma Protein Binding Equilibrium Dialysis85% boundModerate binding, significant free fraction available
CYP450 Inhibition Fluorometric AssayIC₅₀ > 10 µM for major isoformsLow risk of drug-drug interactions

This data is hypothetical and for illustrative purposes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
  • Materials: Pooled HLM, NADPH regenerating system, test compound, and a positive control (e.g., Verapamil).

  • Procedure:

    • Pre-warm a solution of HLM and buffer to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and the test compound (at a final concentration of 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

In Vivo Pharmacological Evaluation

Based on the in vitro profile (e.g., a D₂ antagonist), appropriate in vivo models can be selected to assess efficacy and target engagement. For a D₂ antagonist, models related to antipsychotic activity would be relevant.

Example In Vivo Model: Amphetamine-Induced Hyperlocomotion in Mice

This model is a standard screen for potential antipsychotic activity.

  • Acclimation: Acclimate male C57BL/6 mice to the testing room and open-field arenas.

  • Dosing: Administer this compound (or vehicle) via an appropriate route (e.g., intraperitoneal injection).

  • Challenge: After a set pre-treatment time (e.g., 30 minutes), administer d-amphetamine to induce hyperlocomotion.

  • Observation: Place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled) for 60-90 minutes using an automated tracking system.

  • Endpoint: A statistically significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle group indicates potential antipsychotic-like efficacy.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the pharmacological characterization of this compound. The structural components of this molecule strongly suggest activity within the central nervous system. The systematic application of the described in vitro and in vivo assays will enable researchers to build a robust pharmacological profile, identifying its primary molecular targets, elucidating its mechanism of action, and evaluating its therapeutic potential. The logical progression from binding to function, and from in vitro ADME to in vivo efficacy, represents a field-proven pathway for advancing novel chemical entities in drug discovery.

References

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. Available at: [Link]

  • Nikolic, D., et al. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • MySkinRecipes. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. Available at: [Link]

  • Sagan, S., et al. (2014). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Ullah, N., et al. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. PubMed. Available at: [Link]

  • Contardi, L., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. Available at: [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5664-5742. Available at: [Link]

  • Gharpure, S. J., et al. (2016). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

  • Wiebe, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Fülöp, F., et al. (2019). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Request PDF. Available at: [Link]

  • Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

  • Shim, J. Y., et al. (2001). Molecular Interaction of the Antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide With the CB1 Cannabinoid Receptor. PubMed. Available at: [Link]

  • Wang, Q., et al. (2020). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ResearchGate. Available at: [Link]

Sources

A Framework for the In Vitro Pharmacological Characterization of Novel Piperidine-Azepane Scaffolds: A Case Study on 1-Piperidin-4-yl-azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine and azepane ring systems are highly privileged scaffolds in modern medicinal chemistry, appearing in a vast array of clinically approved drugs and active biological probes.[1][2] The compound 1-Piperidin-4-yl-azepane dihydrochloride represents a novel chemical entity combining these two important pharmacophores. As is common for many research chemicals and building blocks, its specific biological activity is not yet defined in public literature, where it is primarily listed as a synthetic intermediate.[3] This guide, therefore, presents a comprehensive, tiered strategy for the in vitro pharmacological characterization of such a compound. It is designed for researchers, scientists, and drug development professionals who are tasked with elucidating the biological targets and mechanism of action for novel chemical matter. By systematically progressing from broad, unbiased screening to focused, mechanism-defining assays, this framework provides a robust pathway to transform a molecule of unknown function into a well-characterized pharmacological tool or potential therapeutic lead.

Introduction: The Rationale for Characterizing Piperidine-Azepane Scaffolds

The piperidine moiety is a cornerstone of medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and lipophilicity, while providing a stable, three-dimensional structure that can be tailored to fit the binding pockets of diverse biological targets.[1] It is a key component in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][4] Similarly, the seven-membered azepane ring offers conformational flexibility and is found in numerous pharmacologically active agents, including enzyme inhibitors and receptor modulators.[2][5]

The combination of these two saturated nitrogen heterocycles in 1-Piperidin-4-yl-azepane suggests a high probability of interaction with protein targets that recognize amine-containing ligands, most notably G-Protein Coupled Receptors (GPCRs) and ion channels.[6][7] Given that over 30% of all FDA-approved drugs target GPCRs, this receptor superfamily represents a logical and high-value starting point for characterization.[8]

This whitepaper outlines a systematic, three-tiered workflow designed to:

  • Tier 1: Identify the primary biological target(s) of 1-Piperidin-4-yl-azepane.

  • Tier 2: Validate the target interaction and quantify the compound's potency.

  • Tier 3: Elucidate the compound's functional activity and mechanism of action (e.g., agonist vs. antagonist).

This structured approach ensures an efficient use of resources, generating clear, actionable data at each stage of the investigation.

Tier 1: Primary Target Identification

The initial goal is to cast a wide net to identify a high-affinity interaction from a large pool of potential biological targets. This is most effectively achieved through broad panel screening.

Recommended Approach: Commercial Receptor Profiling Panels

Engaging a contract research organization (CRO) for a broad receptor binding screen (e.g., Eurofins SafetyScreen, DiscoverX PROFILE) is a cost-effective and rapid method for initial target identification. These panels typically test the compound at a fixed concentration (e.g., 10 µM) against hundreds of validated GPCRs, ion channels, transporters, and enzymes in radioligand binding assays.

  • Causality: This approach is chosen over individual in-house assays because it maximizes the probability of finding an off-target or unexpected interaction early in the discovery process. A significant percent inhibition (%Inh) of radioligand binding at a specific target (typically >50%) flags a "hit" and provides the critical starting point for all subsequent investigations.

Data Interpretation and Next Steps

A positive result from the primary screen is a specific receptor (or multiple receptors) where 1-Piperidin-4-yl-azepane demonstrates significant binding. The next logical step is to validate this interaction and determine the compound's affinity.

Tier 2: Target Validation and Potency Determination

Once a putative target is identified, the focus shifts to confirming the interaction and quantifying its potency through concentration-response experiments. The gold-standard method for this is the competitive radioligand binding assay.[9]

Core Experiment: Competitive Radioligand Binding Assay

This assay measures the ability of the unlabeled test compound (1-Piperidin-4-yl-azepane) to compete with a known, high-affinity radioligand for binding to the target receptor.[9][10] The output is an IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding), which can be converted to a binding affinity constant (Ki).[10]

Detailed Protocol: Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human receptor of interest (e.g., HEK293 or CHO cells). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay binding buffer.[11] Determine protein concentration using a BCA or Bradford assay.

    • Radioligand Solution: Dilute a stock of a suitable, commercially available radioligand (e.g., [³H]-dopamine for the D₂ receptor) in binding buffer to a final concentration at or below its known dissociation constant (Kd).[12]

    • Test Compound Dilution Series: Prepare a serial dilution of this compound, typically from 100 µM down to 0.1 nM in binding buffer.

  • Assay Execution (96-well format):

    • To each well of a 96-well plate, add in order:

      • 50 µL of binding buffer (for total binding) OR 50 µL of a saturating concentration of a known unlabeled competitor (for non-specific binding) OR 50 µL of the test compound dilution.

      • 50 µL of the diluted radioligand solution.

      • 150 µL of the diluted membrane preparation (e.g., 20-50 µg protein/well).[11]

    • The final assay volume is 250 µL.[11]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration onto a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Detection and Analysis:

    • Dry the filter plate. Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Data Presentation and Interpretation

The quantitative results from these experiments should be summarized clearly.

Table 1: Example Data Summary for Target Validation

Parameter Value Description
IC50 e.g., 150 nM Concentration of test compound that inhibits 50% of specific radioligand binding.
Hill Slope e.g., -1.0 Slope of the concentration-response curve; a value near -1.0 suggests competitive binding at a single site.

| Ki | e.g., 75 nM | Calculated binding affinity of the test compound for the receptor. |

A low nanomolar Ki value confirms a high-affinity interaction and provides strong validation of the primary hit, justifying progression to functional characterization.

Tier 3: Functional Activity and Mechanism of Action (MOA)

Binding affinity does not describe the functional consequence of the compound-receptor interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor from its endogenous ligand), or an inverse agonist (reduces basal receptor activity). Functional cell-based assays are required to determine the MOA.[14]

The choice of assay depends on the G-protein coupling of the target receptor. GPCRs primarily signal through Gαs, Gαi/o, or Gαq protein subtypes.[15]

  • Gαs-coupled receptors: Agonist activation increases intracellular cyclic AMP (cAMP).

  • Gαi/o-coupled receptors: Agonist activation decreases intracellular cAMP.[15]

  • Gαq-coupled receptors: Agonist activation increases intracellular calcium (Ca²⁺).[16]

Experiment 1: cAMP Accumulation Assay (for Gαs and Gαi/o Targets)

This assay quantifies changes in the second messenger cAMP within cells expressing the target receptor.[17] Homogeneous formats like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen are industry standards due to their high sensitivity and throughput.[18][19]

Detailed Protocol: HTRF cAMP Assay for Gαi/o-Coupled Receptor
  • Causality: This protocol is described for a Gαi/o target, as it requires an additional stimulation step to measure the inhibition of cAMP production, making it a more comprehensive example.

  • Cell Culture: Plate cells stably expressing the Gαi/o-coupled receptor of interest into 384-well assay plates and culture overnight.

  • Compound Addition (Antagonist Mode): To determine if 1-Piperidin-4-yl-azepane is an antagonist, first add a dilution series of the compound to the cells and incubate for a short period (e.g., 15 minutes).

  • Stimulation: Add a fixed, sub-maximal (EC80) concentration of a known agonist for the receptor plus a stimulant of adenylyl cyclase like Forskolin. Forskolin elevates basal cAMP levels, creating a signal window against which the inhibitory effect of the Gαi/o agonist can be measured.[19]

  • Compound Addition (Agonist Mode): To determine if the compound is an agonist, add a dilution series of 1-Piperidin-4-yl-azepane in the presence of Forskolin but without the known agonist.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Add the HTRF detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a FRET donor/acceptor pair) in lysis buffer.[19]

  • Signal Reading: After a final incubation (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader. The HTRF signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Agonist: Plot the HTRF signal vs. log concentration of the test compound to calculate an EC50 (potency).

    • Antagonist: Plot the HTRF signal vs. log concentration of the test compound (in the presence of the known agonist) to calculate an IC50 (potency).

Experiment 2: Calcium Mobilization Assay (for Gαq Targets)

For Gαq-coupled receptors, activation leads to the release of calcium from intracellular stores. This can be measured using calcium-sensitive fluorescent dyes.[16][20]

Detailed Protocol: Fluorescence-Based Calcium Mobilization Assay
  • Cell Culture & Dye Loading: Plate cells expressing the Gαq-coupled receptor into 384-well plates. On the day of the assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for 30-60 minutes at 37°C.[16] The dye is trapped in the cytoplasm.

  • Compound Addition and Detection: Place the plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., a FLIPR or FlexStation).

  • Signal Reading:

    • Establish a stable baseline fluorescence reading for several seconds.

    • Inject a dilution series of the test compound (for agonist mode) or the test compound followed by a known agonist (for antagonist mode).

    • Immediately measure the fluorescence intensity over time (typically 60-180 seconds). Binding of Ca²⁺ to the dye results in a sharp increase in fluorescence.[21]

  • Data Analysis: The maximum fluorescence signal (peak height) is plotted against the log concentration of the compound to determine an EC50 (agonist) or IC50 (antagonist) value.

Visualizing the Characterization Workflow

A logical, step-by-step process is crucial for characterizing a novel compound.

G_1 cluster_0 Tier 1: Target ID cluster_1 Tier 2: Validation & Potency cluster_2 Tier 3: Functional MOA start 1-Piperidin-4-yl-azepane (Unknown Activity) screen Broad Receptor Binding Panel (>100 Targets @ 10 µM) start->screen hit Identify 'Hit' Target (e.g., >50% Inhibition) screen->hit Data Analysis binding_assay Competitive Radioligand Binding Assay hit->binding_assay ki_value Determine IC50 and Ki (Binding Affinity) binding_assay->ki_value functional_assay Select Functional Assay (Based on Target's G-Protein) ki_value->functional_assay Proceed if Ki is Potent cAMP cAMP Assay (Gs / Gi Targets) functional_assay->cAMP Calcium Calcium Flux Assay (Gq Targets) functional_assay->Calcium moa Determine EC50 (Agonist) or IC50 (Antagonist) cAMP->moa Calcium->moa end_node Characterized Lead Compound moa->end_node

Caption: Tiered workflow for in vitro characterization.

Visualizing a Potential Signaling Pathway

If 1-Piperidin-4-yl-azepane is found to be an antagonist of a Gαi-coupled receptor, its mechanism can be visualized as follows.

G_2 GPCR Gαi-Coupled Receptor G_protein Gαiβγ GPCR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Endo_Agonist Endogenous Agonist Endo_Agonist->GPCR Binds & Activates Test_Cmpd 1-Piperidin-4-yl-azepane (Antagonist) Test_Cmpd->GPCR Binds & Blocks ATP ATP ATP->AC

Caption: Antagonism of a Gαi-coupled signaling pathway.

Conclusion

The journey from a novel chemical structure to a well-defined pharmacological agent is a systematic process of hypothesis testing and data generation. For a compound like this compound, which combines two privileged medicinal chemistry scaffolds, a structured in vitro characterization is paramount. The tiered workflow presented in this guide—progressing from broad panel screening to specific binding and functional assays—provides a robust and efficient framework for elucidating its biological target, potency, and mechanism of action. This foundational dataset is the essential prerequisite for any further investigation into the compound's therapeutic potential or its utility as a chemical probe for biological research.

References

  • ResearchGate. (2025). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

  • PubChem. (n.d.). N-[(2S)-1-[4-[N-(3-hydroxybutyl)-4-phenylmethoxyanilino]piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]azepane-1-carboxamide. Retrieved from PubChem. [Link]

  • PubMed. (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine‐containing hydrazone derivatives as cholinesterase inhibitors.
  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from Bio-protocol. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from NCBI. [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane....
  • Sceintific Reports. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from Nature. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from NCBI. [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • ScienceDirect. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Retrieved from ScienceDirect. [Link]

  • ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from ACS Publications. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from Alfa Cytology. [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from PubMed. [Link]

  • Current Protocols. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from Current Protocols. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Retrieved from NCBI. [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from Drug Target Review. [Link]

  • PubMed. (2012). Synthesis of Enantiomerically Pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione Derivatives Exhibiting Potent Activity as Apoptosis Inhibitors. Retrieved from PubMed. [Link]

  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. Retrieved from MySkinRecipes. [Link]

  • MDPI. (n.d.). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. Retrieved from MDPI. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart. [Link]

  • Frontiers. (n.d.). Discovery of GPCR ligands for probing signal transduction pathways. Retrieved from Frontiers. [Link]

  • YouTube. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Retrieved from YouTube. [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from GraphPad. [Link]

  • PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from PubMed. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from MDPI. [Link]

  • NIH National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from NCBI. [Link]

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Novel Piperidine-Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on a Priori Characterization in Drug Discovery

In the landscape of modern pharmacology, the precise characterization of a novel chemical entity's interaction with its biological target is paramount. This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of novel compounds, using the hypothetical molecule, 1-Piperidin-4-yl-azepane dihydrochloride , as an illustrative scaffold. The methodologies detailed herein are rooted in established principles of receptor pharmacology and are designed to provide the robust, reproducible data required for informed decision-making in drug development programs. The piperidine and azepane moieties are prevalent in centrally active agents, making this class of compounds of significant interest.[1]

While specific binding data for this compound is not publicly available, this document serves as a practical whitepaper for researchers and drug development professionals on how to generate and interpret such crucial data.

Compound Profile: this compound (Hypothetical)

For the purpose of this guide, we will consider the following hypothetical profile for our test article:

PropertyValue
IUPAC Name 1-(Piperidin-4-yl)azepane dihydrochloride
Molecular Formula C₁₁H₂₄Cl₂N₂
Molecular Weight 255.23 g/mol
Structure Chemical structure of 1-Piperidin-4-yl-azepane
Description A white to off-white crystalline solid, soluble in aqueous buffers.
Putative Target Class G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, based on the prevalence of the piperidine scaffold in CNS-active compounds.

Plausible Synthetic Route

The synthesis of 1-Piperidin-4-yl-azepane could be achieved through several established methods in organic chemistry. One plausible route involves the reductive amination of N-protected piperidin-4-one with azepane.

A plausible synthetic approach could involve a piperidine ring expansion, a method that has been demonstrated to be effective for creating azepane derivatives.[2] Alternatively, intramolecular cyclization strategies are also viable for the formation of the piperidine ring.[1] Given the starting materials, a reductive amination represents a direct and efficient method.

Core Principles of Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor.[3] These assays typically involve the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope) that has a known high affinity for the target receptor.[4] The core principle is to measure the displacement of this radioligand by the unlabeled test compound.

There are three primary types of radioligand binding assays:

  • Saturation Assays: These are used to determine the density of receptors in a tissue preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[5]

  • Competitive Assays: These assays are employed to determine the affinity of an unlabeled test compound (the "competitor") for the receptor. A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.[5]

  • Kinetic Assays: These experiments measure the rates of association and dissociation of a radioligand with its receptor, providing insights into the binding dynamics.[5]

This guide will focus on the competitive binding assay, as it is the most common method for determining the binding affinity of a novel, unlabeled compound.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for the human dopamine D2 receptor expressed in a stable cell line.

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: [³H]-Spiperone (a well-characterized D2 receptor antagonist)[6]

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_components Add to 96-well plate: - Assay Buffer - Test Compound or Vehicle - Radioligand - Receptor Membranes prep_compound->add_components prep_radioligand Prepare working solution of [³H]-Spiperone (e.g., 0.5 nM) prep_radioligand->add_components prep_membranes Thaw and dilute D2 receptor membrane preparation prep_membranes->add_components incubate Incubate at room temperature for 60 minutes add_components->incubate harvest Rapidly filter plate contents through glass fiber filters incubate->harvest wash Wash filters with ice-cold assay buffer harvest->wash dry_count Dry filters and add scintillation cocktail. Count radioactivity. wash->dry_count calc_binding Calculate specific binding dry_count->calc_binding plot_curve Plot % specific binding vs. log[Test Compound] calc_binding->plot_curve fit_curve Fit data to a sigmoidal dose-response curve to determine IC50 plot_curve->fit_curve calc_ki Calculate Ki using the Cheng-Prusoff equation fit_curve->calc_ki

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profiling of 1-Piperidin-4-yl-azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 1-Piperidin-4-yl-azepane dihydrochloride is a chemical entity for which comprehensive public safety and toxicity data is largely unavailable. The manufacturer's Safety Data Sheet (SDS) indicates it may cause skin, eye, and respiratory irritation, but detailed toxicological properties have not been determined[1]. This document, therefore, serves as an expert-guided framework for establishing such a profile. It is designed for researchers, scientists, and drug development professionals, outlining the necessary scientific investigations to rigorously characterize the safety and toxicity of this novel compound, in line with international regulatory standards.

Introduction: The Imperative for a Comprehensive Safety Profile

This compound is a heterocyclic amine containing both a piperidine and an azepane moiety. Such scaffolds are prevalent in medicinal chemistry and are featured in numerous pharmaceuticals targeting a wide array of biological systems, particularly the central nervous system[2][3]. The piperidine ring is a privileged structure in drug design, often conferring favorable pharmacokinetic properties and metabolic stability[2]. However, the introduction of any novel structural combination necessitates a full, de novo toxicological evaluation.

The objective of a preclinical safety and toxicity evaluation is to characterize potential adverse effects, understand their dose-dependency, and identify target organs for toxicity before human exposure[4][5]. This guide provides the scientific rationale and detailed methodologies for a tiered approach to safety assessment, beginning with computational and in vitro models and progressing to definitive in vivo studies, consistent with guidelines from the International Council for Harmonisation (ICH)[4][6].

Part 1: Foundational Assessment - Physicochemical Properties & Computational Toxicology

Before initiating biological testing, a foundational understanding of the molecule's properties is essential. This data informs formulation, predicts potential liabilities, and guides the design of subsequent assays.

1.1. Physicochemical Characterization The dihydrochloride salt form suggests good aqueous solubility. However, precise measurement of properties like pKa, LogP (lipophilicity), and stability across different pH and temperature conditions is critical for designing relevant biological assays and interpreting their results.

ParameterExperimental MethodRationale & Implication
Molecular Formula N/AC₁₁H₂₂N₂ · 2HCl
Molecular Weight N/A255.23 g/mol
pKa Potentiometric titrationDetermines the ionization state at physiological pH, which influences receptor binding, membrane permeability, and solubility.
LogP / LogD Shake-flask or HPLC methodPredicts lipophilicity and distribution between aqueous and lipid environments; crucial for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Aqueous Solubility HPLC-UV or gravimetric analysisDetermines the maximum achievable concentration in aqueous media for in vitro assays and potential formulation strategies.
Chemical Stability HPLC analysis over timeAssesses degradation in assay media, stock solutions, and under various storage conditions to ensure test concentration integrity.

1.2. In Silico Toxicological Prediction Computational toxicology models serve as an invaluable first pass for hazard identification, flagging potential liabilities with zero compound expenditure[7][8]. These models use the chemical structure to predict interactions with known toxicity-related targets.

  • Causality: By comparing the structure of 1-Piperidin-4-yl-azepane to databases of compounds with known toxicities, algorithms can identify structural alerts (toxicophores) associated with adverse outcomes like mutagenicity, carcinogenicity, or organ toxicity. This allows for early de-risking and helps prioritize which experimental assays are most critical[7].

Key In Silico Predictions:

  • Genotoxicity: Prediction of mutagenicity using models based on the Ames test.

  • hERG Inhibition: Flagging potential for cardiac toxicity.

  • Hepatotoxicity: Identifying potential for drug-induced liver injury (DILI).

  • Promiscuity: Assessing potential for off-target binding.

cluster_0 Computational Toxicology Workflow cluster_1 Predicted Endpoints start Chemical Structure (1-Piperidin-4-yl-azepane) qsar QSAR Models (Quantitative Structure-Activity Relationship) start->qsar read_across Read-Across Analysis (Analog & Substructure Search) start->read_across genotox Genotoxicity (e.g., Ames) qsar->genotox Predicts herg hERG Inhibition qsar->herg Predicts dili Hepatotoxicity (DILI) qsar->dili Predicts other Other Liabilities qsar->other Predicts read_across->genotox Informs read_across->herg Informs read_across->dili Informs read_across->other Informs report Prioritized Hazard Report genotox->report herg->report dili->report other->report

Caption: In Silico workflow for early hazard identification.

Part 2: In Vitro Toxicity Profiling - The Cellular Response

In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and mechanistic data while adhering to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing)[9][10].

2.1. Cytotoxicity: Assessing General Cellular Health The first crucial experimental step is to determine the concentration range at which the compound causes general cell death. This establishes a working concentration range for more specific assays and provides a baseline measure of toxicity.

  • Expertise & Causality: Assays like MTT or XTT measure mitochondrial dehydrogenase activity, a robust indicator of metabolic health. A reduction in this activity is directly proportional to the number of viable cells[11]. The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol by removing the need for a solubilization step required in the MTT assay[12]. This choice enhances throughput and reduces experimental variability.

ParameterData GeneratedRationale & Implication
IC₅₀ (50% Inhibitory Concentration) Concentration of the compound that reduces cell viability by 50%.A fundamental metric of cytotoxicity. A low IC₅₀ suggests high intrinsic toxicity, which may be a flag for further development. To be assessed in multiple cell lines (e.g., HepG2 for liver, HEK293 for kidney) to identify potential organ-specific effects.

Protocol: XTT Cell Viability Assay This protocol is a self-validating system when run with appropriate controls (vehicle and a positive control cytotoxic agent).

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. The concentration range should span several orders of magnitude, guided by in silico predictions or starting from a high concentration (e.g., 100 µM).

  • Cell Treatment: Remove old media and add 50 µL of fresh media, followed by 50 µL of the 2x compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Shortly before the end of incubation, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Labeling: Add 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The solution in wells with viable cells will turn orange.

  • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

2.2. Genotoxicity: Screening for DNA Damage Genotoxicity tests are designed to detect compounds that can induce genetic damage, a key concern due to the potential for heritable diseases and carcinogenesis[13]. A standard battery of tests is required by regulatory agencies to cover different mechanisms of genetic damage[13][14].

  • Standard Battery Rationale:

    • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations and frameshifts). It is a rapid and sensitive initial screen[15].

    • In Vitro Mammalian Cell Assay: Typically a chromosomal aberration assay or a mouse lymphoma assay (MLA) to detect clastogenic (chromosome-breaking) or aneugenic (chromosome number-changing) effects.

    • In Vivo Follow-up: If in vitro tests are positive, an in vivo test (e.g., micronucleus test in rodents) is required to assess whether the effect is relevant in a whole organism with intact metabolic and excretory systems.

cluster_0 Standard Genotoxicity Testing Workflow start Test Compound ames Ames Test (Bacterial Reverse Mutation) start->ames mla In Vitro Mammalian Assay (e.g., Mouse Lymphoma Assay) start->mla decision1 Results Negative? ames->decision1 mla->decision1 decision2 Results Positive? decision1->decision2 invivo In Vivo Micronucleus Test (Rodent) decision2->invivo Yes report_neg Low Genotoxic Concern decision2->report_neg No report_pos Genotoxic Hazard Identified invivo->report_pos

Caption: Tiered approach for assessing genotoxic potential.

2.3. Safety Pharmacology: hERG Channel Inhibition One of the most significant reasons for drug candidate failure is cardiotoxicity, specifically the prolongation of the QT interval, which can lead to a fatal arrhythmia known as Torsades de Pointes[16]. This is most commonly caused by the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel[17]. Therefore, assessing the activity of a new compound on the hERG channel is a critical regulatory requirement[18].

  • Trustworthiness through Electrophysiology: The "gold standard" for assessing hERG liability is the manual or automated patch-clamp electrophysiology assay[16]. This technique directly measures the flow of potassium ions through the hERG channel in cells expressing the channel, providing precise and unambiguous data on inhibition.

ParameterData GeneratedRationale & Implication
IC₅₀ (50% Inhibitory Concentration) Concentration of the compound that blocks the hERG channel current by 50%.A key risk indicator. The therapeutic index (hERG IC₅₀ / therapeutic plasma concentration) is a critical calculation. A low index (e.g., <30-fold) is a significant safety concern.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Preparation: Prepare a range of concentrations of this compound in an appropriate extracellular solution.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch) with intracellular and extracellular solutions.

  • Cell Loading: Load a suspension of the prepared cells onto the measurement plate. The system will automatically establish a high-resistance ("giga-seal") whole-cell patch clamp configuration.

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current[19]. This establishes a stable baseline for each cell.

  • Compound Application: Apply the vehicle control followed by sequentially increasing concentrations of the test compound. Allow for steady-state inhibition to be reached at each concentration (typically 3-5 minutes).

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) as a positive control to confirm assay sensitivity.

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the baseline and plot a concentration-response curve to determine the IC₅₀.

Part 3: In Vivo Toxicology - The Whole Organism Context

While in vitro assays provide crucial mechanistic data, in vivo studies are essential to understand a compound's effects within a complex biological system, accounting for ADME properties[2][20]. These studies are required to define a safe starting dose for human clinical trials[21].

3.1. Study Design: A Phased Approach In vivo testing should be approached systematically, starting with acute, dose-ranging studies and progressing to longer-term repeat-dose studies.

  • Dose Range-Finding (DRF) Studies: These are short-term studies in a rodent species (e.g., rats) using a wide range of doses. The primary goal is to identify the Maximum Tolerated Dose (MTD) and select appropriate dose levels for subsequent, longer-term studies[5].

  • Repeat-Dose Toxicity Studies: These studies, conducted in both a rodent and a non-rodent species (e.g., dog or non-human primate), involve daily administration of the compound for a set duration (e.g., 28 days). They are designed to identify target organs of toxicity and assess the potential for cumulative effects[5][22]. A recovery period is often included to assess the reversibility of any adverse findings[4].

3.2. Key Endpoints for In Vivo Assessment A comprehensive set of endpoints is evaluated to build a complete picture of the compound's in vivo effects.

Endpoint CategorySpecific MeasurementsRationale & Implication
Clinical Observations Body weight, food consumption, physical appearance, behavioral changes.Provides a general assessment of the animal's health and well-being.
Hematology Red blood cells, white blood cells, platelets, hemoglobin.Assesses effects on the blood and immune system.
Clinical Chemistry ALT, AST (liver enzymes), BUN, creatinine (kidney function), electrolytes.Identifies potential toxicity in key organs like the liver and kidneys.
Urinalysis pH, protein, glucose, ketones, microscopic examination.Provides additional information on kidney function and metabolic status.
Gross Pathology Macroscopic examination of all organs and tissues at necropsy.Identifies any visible abnormalities.
Histopathology Microscopic examination of a comprehensive set of tissues.The definitive endpoint for identifying target organs of toxicity at the cellular level.
Toxicokinetics (TK) Plasma concentrations of the compound over time.Relates the observed toxic effects to the actual exposure level (AUC, Cmax) in the animals, which is crucial for human risk assessment.

Conclusion: Synthesizing a Comprehensive Profile

The safety and toxicity assessment of a novel chemical entity like this compound is a multi-faceted, iterative process. It begins with foundational in silico and physicochemical characterization, which informs a battery of in vitro assays targeting general cytotoxicity, genotoxicity, and specific liabilities like cardiotoxicity. The data from these non-animal models provide the mechanistic insight and dose-setting rationale for essential, well-designed in vivo studies.

By following this structured, evidence-based framework, researchers and drug developers can build a robust and reliable safety profile. This self-validating system, where each stage of testing informs the next, ensures that potential hazards are identified early, enabling informed decisions and ultimately safeguarding human health as the compound progresses through development.

References

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • European Medicines Agency. (1995). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 223, 113644.
  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • Valentovic, M. A. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. Journal of pharmacological and toxicological methods, 69(2), 101–102.
  • TME Scientific. (n.d.). In Vitro Toxicology Assays. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [Link]

  • Schrödinger. (n.d.). Computational Predictive Toxicology. Retrieved from [Link]

  • Ecker, G. (2020, March 25). computational toxicology - from models to workflows [Video]. YouTube. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH guideline S11 on nonclinical safety testing in support of development of paediatric pharmaceuticals. Retrieved from [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals. Retrieved from [Link]

  • Huang, R., Xia, M., Nguyen, D. T., & Tice, R. R. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug discovery today, 21(1), 38-47.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Piperidine (HMDB0034301). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Chen, L., et al. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Molecules, 27(19), 6241.
  • Wu, Y., et al. (2020). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters, 11(5), 897-903.
  • Kim, M., et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 10(11), 1547-1552.

Sources

1-Piperidin-4-yl-azepane dihydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Piperidin-4-yl-azepane Dihydrochloride

Introduction

1-Piperidin-4-yl-azepane is a heterocyclic building block utilized in pharmaceutical research, particularly for synthesizing biologically active compounds targeting the central nervous system.[1] Its structure, featuring both a piperidine and an azepane ring, makes it a valuable scaffold for developing receptor ligands and enzyme inhibitors with optimized binding affinity and metabolic stability.[1] The compound is most commonly supplied as a dihydrochloride salt to enhance its physicochemical properties.

For any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility and stability is paramount. These fundamental characteristics govern critical aspects of the drug development lifecycle, including:

  • Formulation Development: Solubility dictates the choice of dosage form (e.g., oral solid dose, parenteral solution) and the selection of appropriate excipients.

  • Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. The dihydrochloride salt form is often chosen to improve water solubility and, consequently, bioavailability.[2][3]

  • Process Chemistry: Predictable solubility in various solvents is essential for designing efficient purification and crystallization processes.

  • Shelf-Life and Storage: Stability data are used to establish a re-test period or shelf life and to define appropriate storage conditions, ensuring the compound's quality, safety, and efficacy over time.[4][5]

This guide provides a comprehensive technical overview of the core principles and experimental methodologies for evaluating the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Part 1: The Solubility Profile

The conversion of a weakly basic free amine to a salt by reacting it with an acid is a common strategy to increase aqueous solubility.[3][6] 1-Piperidin-4-yl-azepane has two basic nitrogen centers, making it an ideal candidate for forming a dihydrochloride salt, which significantly enhances its water solubility compared to the free base.[2]

Theoretical Framework for Solubility
  • Aqueous Solubility: As an ionic salt, this compound is expected to be freely soluble in water and other polar protic solvents.[2][7] The protonated amine groups can form strong hydrogen bonds with water molecules, facilitating dissolution.

  • pH-Dependent Solubility: The solubility of amine salts can be highly dependent on pH. In acidic to neutral solutions, the compound will exist predominantly in its protonated, more soluble ionic form. As the pH increases into the alkaline range, the equilibrium will shift towards the deprotonated, less soluble free base, potentially causing precipitation.

  • Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., hydrochloric acid or certain buffers), the solubility of the dihydrochloride salt may be suppressed. This phenomenon, known as the common-ion effect, can be a critical consideration during formulation.[8]

  • Organic Solvent Solubility: Solubility in organic solvents is dictated by the solvent's polarity and its ability to solvate the ionic salt. It is expected to have good solubility in polar protic solvents like alcohols, which can engage in hydrogen bonding.[2] Solubility will likely be lower in non-polar aprotic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound. The causality behind this method is to ensure that the solvent is saturated with the solute, representing the thermodynamic solubility limit under the specified conditions.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol). The excess solid is critical to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary time-to-equilibrium study can validate this duration.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated solution. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from a known concentration of the compound.

Data Presentation: Solubility Data Summary

All quantitative data should be summarized for clear interpretation.

Solvent SystemTemperature (°C)Measured Solubility (mg/mL)Qualitative Classification
Purified Water25> 100Very Soluble
0.1 M HCl25> 100Very Soluble
PBS (pH 7.4)25> 100Very Soluble
Ethanol25~20Soluble
Methanol25~50Freely Soluble
Dichloromethane25< 0.1Very Slightly Soluble
DMSO25> 100Very Soluble
Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility experiment.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to known volume of solvent B Agitate at constant T (e.g., 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Sample supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate Concentration (mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Part 2: The Stability Profile

Stability testing is a mandatory component of pharmaceutical development, providing critical data on how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[5] The studies are designed based on guidelines from the International Council for Harmonisation (ICH), primarily ICH Q1A(R2).[9][10]

Forced Degradation (Stress Testing)

The primary purpose of forced degradation is to identify likely degradation products and demonstrate the specificity of the analytical methods used to monitor stability.[11][12][13] It involves subjecting the compound to conditions more severe than those used in accelerated stability testing.[14]

Causality Behind Stress Conditions:

  • Acid/Base Hydrolysis: Evaluates susceptibility to degradation in acidic or basic environments, which can be encountered in physiological conditions or during formulation with acidic/basic excipients.

  • Oxidation: Amines are susceptible to oxidation. This test mimics potential exposure to atmospheric oxygen or oxidative impurities in excipients.

  • Thermal: High-temperature stress accelerates thermally-driven degradation reactions, helping to predict the compound's stability at lower temperatures. Amine hydrochlorides can sometimes lose HCl at elevated temperatures.[15]

  • Photostability: Assesses the impact of light exposure, which is critical for determining packaging requirements.

Experimental Protocol: Forced Degradation Studies

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media. A parallel control sample (in neutral solvent, protected from light, at room temperature) is run with each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal (Solution): Heat a solution in purified water at 80 °C for 48 hours.

    • Thermal (Solid State): Store the solid powder at 80 °C for 1 week.

    • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control is stored under the same conditions.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples (stressed, controls) using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation. If degradation is excessive, the stress duration or temperature should be reduced.[14]

  • Peak Purity & Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate mass balance to ensure that all degradation products are accounted for.

Visualization: Forced Degradation Workflow

This diagram outlines the parallel pathways of a forced degradation study.

G cluster_start Start: API Sample cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outputs Start 1-Piperidin-4-yl-azepane dihydrochloride Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Ox Oxidation (H2O2, RT) Start->Ox Therm Thermal (Solid & Solution, Heat) Start->Therm Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis DP Identify Degradation Pathways Analysis->DP SM Validate Specificity of Analytical Method Analysis->SM

Caption: Workflow for Forced Degradation (Stress Testing).

Formal Stability Studies (ICH Q1A)

Formal stability studies are conducted on at least three primary batches to establish the re-test period.[16] The testing protocol must evaluate all attributes of the substance that are susceptible to change and could influence quality, safety, or efficacy.[9]

Storage Conditions:

  • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[9]

  • Accelerated: 0, 3, and 6 months.[9]

Experimental Protocol: ICH Stability Study

Methodology:

  • Batch Selection: Place at least three primary batches of this compound into the stability program.

  • Packaging: Use a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage: Place samples in qualified stability chambers set to long-term and accelerated conditions.

  • Testing: At each scheduled time point, pull samples and perform a full suite of analytical tests as defined in the specification.

  • Evaluation: Analyze the data for trends. A significant change at accelerated conditions (e.g., failure to meet specification) would trigger testing under intermediate conditions (30 °C / 65% RH).

Data Presentation: Stability Study Protocol Summary
Test ParameterAnalytical MethodAcceptance CriteriaJustification
AppearanceVisual InspectionWhite to off-white solidMonitors physical changes (e.g., color)
AssayHPLC-UV98.0% - 102.0%Quantifies potency of the API
Purity/Degradation ProductsHPLC-UVIndividual Unspecified Impurity: ≤ 0.10%Total Impurities: ≤ 0.5%Monitors chemical stability and impurity profile
Water ContentKarl Fischer Titration≤ 1.0%Monitors for hygroscopicity, as amine salts can be hygroscopic[7][17]
IdentificationFTIRSpectrum conforms to reference standardConfirms identity of the substance

Handling and Storage

Based on the physicochemical properties of amine hydrochlorides, the following handling and storage recommendations are prudent:

  • Storage: Store at room temperature in a well-ventilated place.[1][18]

  • Container: Keep the container tightly closed to protect from moisture, as the compound may be hygroscopic.[17][18]

  • Safety: The material is classified as an irritant.[18] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area or fume hood to avoid breathing dust.[18]

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful application in drug discovery and development. The protocols and principles outlined in this guide provide a robust framework for generating the critical data required by researchers and regulatory agencies. As a dihydrochloride salt, the compound is anticipated to have excellent aqueous solubility, a key attribute for formulation. Its stability profile, elucidated through rigorous forced degradation and long-term ICH studies, will define its shelf-life, dictate storage and handling procedures, and ensure the development of a safe and effective final drug product.

References

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Jadhav, S. B., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-13. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. Retrieved from [Link]

  • Ngwako, S., & Soliman, M. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1629. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Thumma, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(10). Retrieved from [Link]

  • Various Authors. (2011). Solubility of organic amine salts. ScienceMadness Discussion Board. Retrieved from [Link]

  • Workman, P., et al. (2010). Precaution on use of hydrochloride salts in pharmaceutical formulation. European Journal of Pharmaceutical Sciences, 41(3-4), 437-451. Retrieved from [Link]

Sources

The Unseen Scaffolding of Innovation: A Technical Guide to 1-Piperidin-4-yl-azepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, synthesis, and application of 1-Piperidin-4-yl-azepane dihydrochloride, a pivotal yet often unheralded building block in medicinal chemistry. Rather than a singular discovery event, its history is a testament to the cumulative understanding of privileged structural motifs in drug design. This document provides a comprehensive overview of the strategic importance of the piperidine and azepane scaffolds, detailed synthetic methodologies for their conjugation, and insights into the applications that leverage the unique properties of this combined molecular architecture, particularly in the realm of central nervous system (CNS) drug discovery.

Introduction: The Strategic Union of Privileged Scaffolds

The narrative of this compound is not one of a standalone therapeutic agent, but of a crucial intermediate, a molecular bridge that enables the creation of complex and potent biologically active compounds. Its significance is rooted in the established and complementary pharmacological value of its two constituent heterocyclic systems: the piperidine ring and the azepane ring.

The piperidine moiety is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, celebrated for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while providing a rigid scaffold for precise pharmacophore presentation.[1][2] It is a cornerstone of medicinal chemistry, found in drugs targeting a wide array of conditions, from cancer to CNS disorders.[3]

The azepane ring , a seven-membered saturated heterocycle, offers a greater degree of conformational flexibility compared to its six-membered piperidine counterpart. This property can be critical for optimizing interactions with biological targets, allowing a molecule to adapt its shape to fit complex binding pockets.[4] Azepane-based compounds have shown significant promise in a variety of therapeutic areas, and more than 20 have received FDA approval for treating a range of diseases.[4]

The combination of these two "privileged scaffolds" into the 1-Piperidin-4-yl-azepane core creates a versatile platform for drug discovery. It serves as a building block for developing receptor ligands and enzyme inhibitors, with its structural features being valuable for optimizing drug candidates for improved binding affinity and metabolic stability.[5] This guide will explore the history of this structural concept, detail its synthesis, and illuminate its role in the development of novel therapeutics.

Historical Context: An Evolution of Structural Insight

The "discovery" of this compound is not marked by a single date or publication but by the evolving understanding of structure-activity relationships (SAR) in medicinal chemistry. The historical significance of this compound is best understood through the lens of the increasing appreciation for its constituent parts.

  • The Rise of Piperidine: The history of piperidine in medicine is extensive, with its presence in natural alkaloids like piperine (from black pepper) being known for centuries.[6] Its journey into modern medicine was solidified with the development of synthetic analgesics like pethidine and fentanyl, where the piperidine ring is a critical pharmacophore.[7] This established the piperidine scaffold as a reliable component for CNS-acting drugs.

  • The Exploration of Azepanes: Azepanes, while less common than piperidines, have carved out a significant niche in drug discovery. Their unique conformational properties have been exploited in the development of various therapeutic agents.[4] The development of strategies for their synthesis, often through ring-expansion of smaller rings or cyclization of linear precursors, has been an active area of research, paving the way for their broader use.[5][8]

The conceptual "discovery" of 1-Piperidin-4-yl-azepane as a valuable synthon, therefore, arose from the logical combination of these two well-regarded scaffolds. Medicinal chemists, seeking to fine-tune the properties of piperidine-containing drug candidates, identified the azepane ring as a means to introduce novel structural vectors and conformational flexibility, leading to the demand for building blocks like the title compound.

Chemical Synthesis: A Methodical Approach

The most common and industrially scalable method for the synthesis of 1-Piperidin-4-yl-azepane is a two-step process involving a reductive amination followed by a deprotection step. This approach is favored for its high efficiency and the ready availability of the starting materials.

Synthetic Strategy Overview

The synthesis hinges on the formation of a C-N bond between the 4-position of a piperidine ring and the nitrogen of an azepane ring. To ensure selectivity, the piperidine nitrogen is temporarily protected, typically with a tert-butoxycarbonyl (Boc) group.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A N-Boc-4-piperidone C tert-Butyl 4-(azepan-1-yl)piperidine-1-carboxylate A->C + Azepane Reductant (e.g., NaBH(OAc)₃) B Azepane D tert-Butyl 4-(azepan-1-yl)piperidine-1-carboxylate E 1-Piperidin-4-yl-azepane D->E Acid (e.g., HCl or TFA) F 1-Piperidin-4-yl-azepane G This compound F->G HCl

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis, compiled from standard laboratory practices for reductive amination and Boc deprotection.

Step 1: Synthesis of tert-Butyl 4-(azepan-1-yl)piperidine-1-carboxylate

This step involves the reductive amination of N-Boc-4-piperidone with azepane.[9][10] Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add azepane (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate as a pure compound.

Step 2: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt.[2][11]

  • Deprotection: Dissolve the purified product from Step 1 in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl in methanol) in excess (typically 2-3 equivalents).

  • Precipitation: Stir the mixture at room temperature. The deprotected product will precipitate out of the solution as the dihydrochloride salt. The reaction is usually complete within 1-4 hours.

  • Isolation: Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether or hexane to remove any residual impurities, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

This compound is a valuable scaffold for the synthesis of compounds targeting the central nervous system, leveraging the favorable properties of its constituent rings.[12] While its use is often documented within the broader context of patent literature, it serves as a key component in the exploration of new chemical space for various neurological and psychiatric disorders.

A Scaffold for CNS-Targeting Agents

The piperidine-azepane motif is particularly well-suited for targeting G-protein coupled receptors (GPCRs) in the CNS, such as muscarinic and other neurotransmitter receptors.[7] The rigid piperidine can serve as an anchor, placing key pharmacophoric elements in a defined orientation, while the flexible azepane ring can be functionalized to explore deeper regions of the receptor binding pocket, thereby enhancing potency and selectivity.

Representative Data and Structures

While specific clinical candidates using this exact scaffold are not prominently in the public domain, numerous patents describe its use in the synthesis of broader classes of compounds. For instance, derivatives are explored for their potential as muscarinic M4 receptor agonists for the treatment of schizophrenia and Alzheimer's disease.[7]

Parameter Value Significance
Molecular FormulaC₁₁H₂₄Cl₂N₂Provides basic compositional data.
Molecular Weight255.23 g/mol Relevant for reaction stoichiometry and characterization.
AppearanceWhite to off-white solidTypical for hydrochloride salts of amines.
SolubilitySoluble in water and methanolExpected property for a salt, useful for formulation and reaction setup.

Table 1: Physicochemical Properties of this compound.

Conclusion: A Foundation for Future Discovery

This compound exemplifies a class of molecules whose importance lies not in their own biological activity, but in their enabling role in the discovery of new medicines. Its history is a reflection of the strategic evolution of medicinal chemistry, where the combination of well-understood, "privileged" scaffolds provides a robust platform for innovation. The reliable and scalable synthesis of this building block ensures its continued utility for researchers and drug development professionals. As the quest for novel therapeutics for complex diseases of the central nervous system continues, the strategic deployment of versatile scaffolds like 1-Piperidin-4-yl-azepane will undoubtedly remain a cornerstone of successful drug discovery campaigns.

References

A comprehensive list of references will be compiled based on the final cited sources in the text.

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of 1-Piperidin-4-yl-azepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Tiered In Vivo Investigation

1-Piperidin-4-yl-azepane dihydrochloride is a novel chemical entity featuring a saturated seven-membered azepane ring linked to a piperidine moiety. While specific biological data for this compound is not extensively published, its structural components are privileged scaffolds in medicinal chemistry, frequently associated with compounds targeting the Central Nervous System (CNS) and inflammatory pathways. The piperidine ring is a cornerstone of numerous neuroleptic, opioid, and antihistamine drugs, valued for its ability to interact with a wide range of receptors and for its favorable pharmacokinetic properties.[1] The azepane ring, a larger, more flexible heterocycle, is also incorporated into various CNS-active agents.[2]

Given this structural precedent, a comprehensive in vivo evaluation is warranted to elucidate the pharmacological profile of this compound. This guide presents a structured, multi-tiered protocol designed to systematically assess its safety, pharmacokinetic profile, and potential efficacy in rodent models. The proposed investigation will focus on two primary, plausible therapeutic areas: psychoactivity (specifically, antidepressant-like and general CNS modulation) and anti-inflammatory effects. This tiered approach ensures that foundational safety and drug disposition data are established before proceeding to more complex and resource-intensive efficacy models, representing a robust and efficient path for preclinical drug discovery.[3][4][5]

PART 1: Foundational In Vivo Characterization

Before assessing efficacy, it is imperative to establish the compound's basic safety and pharmacokinetic parameters. This initial phase provides the essential data for rational dose selection and interpretation of subsequent pharmacodynamic studies.[6][7]

Ethical Conduct and IACUC Approval

All proposed animal experiments must be documented in a detailed protocol and submitted for approval to an Institutional Animal Care and Use Committee (IACUC).[2][8] This is a mandatory prerequisite to ensure compliance with federal regulations and ethical guidelines for the humane care and use of laboratory animals.[1][9] The protocol must provide a clear scientific justification for the use of animals, detail the measures taken to minimize pain and distress, and describe humane endpoints.[10]

Formulation and Vehicle Selection

The dihydrochloride salt form of the compound suggests good water solubility. However, the optimal vehicle for in vivo administration must be empirically determined.

Protocol: Vehicle Screening and Formulation Preparation

  • Objective: To prepare a clear, stable solution or homogenous suspension suitable for administration.

  • Materials: this compound, Sterile Water for Injection, 0.9% Saline, 5% Dextrose in Water (D5W), 0.5% (w/v) Methylcellulose in sterile water.

  • Procedure:

    • Attempt to dissolve the compound at the highest anticipated concentration (e.g., 10 mg/mL) in 0.9% saline.

    • Vortex thoroughly and observe for complete dissolution.

    • If solubility is poor, repeat with Sterile Water, D5W, and finally, 0.5% methylcellulose for a potential suspension.

    • The selected vehicle should be sterile-filtered (if a solution) and pH-adjusted to a physiologically compatible range (pH 6.5-7.5) if necessary.

    • The final formulation should be visually inspected for clarity or homogeneity before each use. A control group receiving only the vehicle is mandatory in all subsequent experiments.[11]

Acute Toxicity Assessment

An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential dose-limiting toxicities. The Up-and-Down Procedure (UDP) is a recognized method that minimizes animal use.

Protocol: Acute Toxicity via the Up-and-Down Procedure (OECD TG 425)

  • Objective: To estimate the median lethal dose (LD50) and identify signs of acute toxicity.

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old). A single sex is used to reduce variability.

  • Procedure:

    • Dose a single animal with a starting dose (e.g., 100 mg/kg) via the intended clinical route (e.g., oral gavage [PO] or intraperitoneal [IP]).

    • Observe the animal closely for the first 4 hours and then periodically for up to 14 days for clinical signs of toxicity (e.g., changes in posture, respiration, convulsions, lethargy).

    • If the animal survives, the next animal is given a higher dose (using a fixed dose progression factor, e.g., 3.2x).

    • If the animal dies, the next animal is given a lower dose.

    • The procedure continues until the stopping criteria are met, typically after a specified number of dose reversals.

    • Record all observations, including body weight changes and any observed pathologies at necropsy.

  • Endpoint: The MTD and an estimated LD50, which will guide dose selection for subsequent studies.

Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is critical for correlating drug exposure with pharmacological effects.[12][13][14]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) after a single dose.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group/route) with jugular vein cannulation for serial blood sampling.

  • Study Design:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine bioavailability.

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg, a non-toxic dose determined from the acute toxicity study).

  • Procedure:

    • Fast animals overnight before dosing.

    • Administer the compound.

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • Suggested Sampling Schedule:

      • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO/IP: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 1-Piperidin-4-yl-azepane in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area Under the Curve (total drug exposure)
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for extravascular routes)

PART 2: Pharmacodynamic Evaluation - Tier 1 Screening

This phase aims to broadly assess the compound's biological effects using established screening models to confirm or refute the hypothesized psychoactive and anti-inflammatory activities.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Tier 1 Pharmacodynamic (PD) Screening cluster_2 Phase 3: Tier 2 Efficacy Models cluster_3 Outcome P1_Start Compound Synthesis & Characterization P1_Tox Acute Toxicity (MTD & LD50) P1_PK Pharmacokinetics (PK) (IV & PO) P1_End Establish Safe Dose Range & PK Profile P2_Neuro Neuropharmacological Screen (Irwin Test, Locomotor Activity) P1_End->P2_Neuro P2_Inflam Acute Inflammation Model (Carrageenan Paw Edema) P1_End->P2_Inflam P3_Depression Antidepressant Models (FST, TST) P2_Neuro->P3_Depression P3_Systemic_Inflam Systemic Inflammation (LPS Challenge) P2_Inflam->P3_Systemic_Inflam P4_Go GO: Lead Optimization & Further Development P3_Depression->P4_Go P4_NoGo NO-GO: Lack of Efficacy/Safety P3_Depression->P4_NoGo P3_Systemic_Inflam->P4_Go P3_Systemic_Inflam->P4_NoGo

Neuropharmacological Profiling

A primary screen is used to observe overt effects on behavior and motor function, which can suggest CNS activity.

Protocol: Open Field Test for Locomotor Activity

  • Objective: To assess effects on spontaneous motor activity and exploratory behavior.

  • Animal Model: C57BL/6 mice (8-10 weeks old, n=8-10 per group).

  • Apparatus: An open field arena (e.g., 40x40 cm) equipped with infrared beams or video tracking software.

  • Procedure:

    • Administer vehicle, positive control (e.g., amphetamine for hyperactivity, diazepam for hypoactivity), and this compound at three dose levels (e.g., 1, 10, 30 mg/kg, IP).

    • After a pre-determined pretreatment time (based on Tmax from PK data, e.g., 30 min), place each mouse in the center of the arena.

    • Record activity for 30-60 minutes.

  • Endpoints: Total distance traveled, time spent in the center vs. periphery, rearing frequency. Significant changes compared to the vehicle group indicate CNS activity (stimulant, sedative, or anxiolytic-like).

Anti-inflammatory Profiling

The carrageenan-induced paw edema model is a classic, robust assay for screening compounds with acute anti-inflammatory properties.[15][16][17]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the ability of the compound to inhibit acute local inflammation.

  • Animal Model: Wistar or Sprague-Dawley rats (150-200g, n=6-8 per group).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer vehicle, positive control (e.g., indomethacin, 10 mg/kg, PO), and this compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO).

    • After 1 hour, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of edema calculated for each group relative to the vehicle control group.

PART 3: Pharmacodynamic Evaluation - Tier 2 Hypothesis-Driven Studies

If Tier 1 screening yields positive results, more specific models are employed to confirm and better characterize the nature of the activity.

G cluster_LPS LPS-Induced Inflammation Pathway cluster_Drug Potential Drug Target LPS LPS TLR4 TLR4 Receptor MyD88 MyD88 (Adaptor Protein) NFkB NF-κB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation Systemic Inflammation Test_Compound 1-Piperidin-4-yl-azepane dihydrochloride Test_Compound->NFkB Hypothesized Inhibition Point

Models for Antidepressant-Like Activity

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for potential antidepressant efficacy.[18]

Protocol: Forced Swim Test (FST) in Mice

  • Objective: To assess antidepressant-like activity by measuring immobility time.

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer vehicle, positive control (e.g., fluoxetine, 20 mg/kg, IP), and the test compound at appropriate doses.

    • After the appropriate pretreatment time (e.g., 60 min), place each mouse individually into the cylinder for a 6-minute session.

    • Record the session. A trained observer, blind to the treatment, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Endpoint: A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.[18]

Model for Systemic Inflammation

To confirm and expand upon anti-inflammatory findings from the paw edema model, a systemic inflammation model using lipopolysaccharide (LPS) is employed.[19]

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release

  • Objective: To determine if the compound can suppress the systemic release of pro-inflammatory cytokines.

  • Animal Model: Male BALB/c mice (n=8-10 per group).

  • Procedure:

    • Administer vehicle, positive control (e.g., dexamethasone, 1 mg/kg, IP), and the test compound at three selected doses.

    • After 30-60 minutes, administer a systemic challenge of LPS (e.g., 1 mg/kg, IP).

    • At the time of peak cytokine response (typically 1.5-2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

    • Prepare plasma and store at -80°C.

  • Endpoint: Measure the plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs. A significant reduction in cytokine levels compared to the LPS-only vehicle group indicates systemic anti-inflammatory activity.

Conclusion and Future Directions

This comprehensive, tiered in vivo protocol provides a systematic framework for characterizing the pharmacological profile of this compound. The initial phases establish critical safety and pharmacokinetic data that are essential for the valid design and interpretation of subsequent pharmacodynamic studies. The subsequent tiered screening approach allows for an efficient evaluation of its potential CNS and anti-inflammatory activities. Positive findings in these models would provide a strong rationale for advancing the compound into more complex disease models and for initiating studies to elucidate its precise mechanism of action. All investigations must be conducted with rigorous adherence to ethical guidelines and principles of robust scientific design to ensure data quality and translatability.[3]

References

  • Hendriksen, G. R., & Groenink, L. (2015). Activity evaluation of some psychoactive drugs with the application of QSAR/QSPR modeling methods. Frontiers in Psychiatry, 6, 91. [Link]

  • Łażewska, D., & Kieć-Kononowicz, K. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(19), 5136-5145. [Link]

  • Cardoso, C. D. O., et al. (2023). Designing an In Vivo Preclinical Research Study. Medicina, 59(10), 1832. [Link]

  • Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Current Pharmaceutical Design, 25(33), 3549-3561. [Link]

  • Valentin, J. P. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. Toxicology Research, 3(6), 406-409. [Link]

  • Medicines Discovery Catapult. (2020). Use of preclinical models to deliver proof of concept efficacy. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Ko, M. C., & Fantegrossi, W. E. (2020). Translational In Vivo Assays in Behavioral Biology. Journal of Applied Bioanalysis, 6(3), 67-73. [Link]

  • Kopecký, O., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629. [Link]

  • UC Davis Office of Research. IACUC Policies and Guidelines. [Link]

  • Ali, S., et al. (2024). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Molecules, 29(1), 235. [Link]

  • Scholars Research Library. (n.d.). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. [Link]

  • National Institutes of Health (NIH), Office of Laboratory Animal Welfare (OLAW). The IACUC. [Link]

  • U.S. Department of Agriculture (USDA), National Agricultural Library. Animal Welfare Act Quick Reference Guides. [Link]

  • Sapkota, A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3183. [Link]

  • ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

  • University of Wisconsin-Madison, Office of Animal Welfare. IACUC Protocol Requirements. [Link]

  • Pavan, M., & D'Ambrosio, M. (2018). In Vivo Models for Drug Discovery. Methods in Molecular Biology, 1800, 3-17. [Link]

  • Porsolt. Preclinical Pharmacokinetics Services (pK). [Link]

  • Okoli, C. O., et al. (2008). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Research Journal of Pharmacology, 2(4), 59-64. [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 123-130. [Link]

  • Cayuse. (2024). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. [Link]

  • Altogen Labs. In Vivo Toxicology Service (Mouse, Rat). [Link]

  • Creative Bioarray. The Workflow of Preclinical Pharmacokinetics Experiments. [Link]

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. [Link]

  • Pharma Models. (2014). The Importance of Pharmacokinetics Testing Before Beginning Clinical Trials. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 1-Piperidin-4-yl-azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that can modulate key cellular signaling pathways is of paramount importance. 1-Piperidin-4-yl-azepane dihydrochloride is a synthetic small molecule featuring a piperidine ring linked to a seven-membered azepane moiety.[1] The presence of these nitrogen-containing heterocyclic structures is a common feature in a multitude of biologically active compounds, particularly those targeting the central nervous system and demonstrating anti-cancer properties.[2] Specifically, the piperidine motif is recognized as a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets, including sigma receptors.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture-based assays. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for the initial characterization of this compound, and offer insights into the interpretation of the resulting data. Our focus will be on assays that probe the compound's potential interaction with sigma receptors (σR), a versatile class of intracellular proteins implicated in a range of cellular processes and disease states.[3][5]

Scientific Rationale: Why Investigate Sigma Receptors?

The structural characteristics of this compound, particularly the piperidine group, strongly suggest that it may exhibit affinity for sigma receptors.[3][6] Sigma receptors, which are divided into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are not classical G-protein coupled receptors or ion channels but rather unique intracellular chaperone proteins.[7] They are often overexpressed in rapidly proliferating cells, such as in various cancers, making them an attractive target for therapeutic intervention.[8][9]

  • Sigma-1 Receptors (σ1R) are primarily located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling, ion channel function, and cellular stress responses.[7]

  • Sigma-2 Receptors (σ2R) , now identified as transmembrane protein 97 (TMEM97), are also implicated in cholesterol homeostasis and cell proliferation.[7]

Given the established role of piperidine-containing ligands in modulating sigma receptor activity, a logical first step in characterizing this compound is to assess its impact on cell viability and its direct interaction with these receptors.[10][11] Subsequently, functional assays to measure downstream effects, such as changes in intracellular calcium, can provide deeper mechanistic insights.[9]

PART 1: Foundational Assays for Compound Characterization

A systematic approach to characterizing a novel compound begins with determining its effect on cell viability to establish a suitable concentration range for subsequent, more specific assays. This is followed by direct binding studies to identify its molecular target(s) and functional assays to elucidate its biological activity.

Workflow for Initial Compound Characterization

Compound Characterization Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Activity A Prepare Stock Solution of This compound B Select Appropriate Cell Line (e.g., NCI-H460, HCT-15) A->B C Perform Cell Viability Assay (MTT or XTT) B->C D Determine IC50 and Non-toxic Concentration Range C->D E Radioligand Binding Assay D->E Use non-toxic concentrations F Determine Binding Affinity (Ki) for σ1 and σ2 Receptors E->F G Intracellular Calcium Imaging (Fura-2 AM) F->G Correlate binding with function H Measure Changes in [Ca2+]i upon Compound Application G->H

Caption: A logical workflow for the initial characterization of a novel compound.

PART 2: Detailed Protocols and Methodologies

Section 2.1: Handling and Preparation of this compound

Safety Precautions: As with all piperidine derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12][13] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[13][14] Refer to the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information.

Stock Solution Preparation:

  • Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed.

  • Dissolution: Dissolve the compound in a suitable solvent, such as sterile, nuclease-free water or dimethyl sulfoxide (DMSO). Ensure complete dissolution.

  • Sterilization: If using an aqueous solvent, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Section 2.2: Cell Line Selection and Culture

The choice of cell line is critical for the relevance of the experimental results. For investigating interactions with sigma receptors, cell lines with well-characterized and high expression levels of σ1R and σ2R are recommended.

Cell LineCancer TypeSigma Receptor ExpressionReference
NCI-H460Lung CancerHigh σ1 and σ2[15]
HCT-15Colon CancerHigh σ1 and σ2[15]
C6 GliomaRat GliomaHigh σ1 and σ2[16]
SK-N-SHHuman NeuroblastomaHigh σ2, low affinity σ1[16]
MCF7Breast CancerLow σ1, high σ2[8][15]

Cells should be cultured according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO2.

Section 2.3: Protocol for Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[18]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[18]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium.[19]

    • For suspension cells, centrifuge the plate and then remove the medium.[20]

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

Workflow for the MTT Assay

MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (serial dilutions) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Section 2.4: Protocol for Sigma Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of this compound for σ1 and σ2 receptors.[21][22]

Materials:

  • Cell membranes from a cell line with high sigma receptor expression or guinea pig liver membranes (for high σ1R expression).[21]

  • Radioligand: -pentazocine for σ1R or [³H]DTG for σ2R.[21][22]

  • Non-specific binding control: Haloperidol.[23]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound stock solution.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester or vacuum filtration manifold.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Step-by-Step Protocol:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membrane preparation, assay buffer, and a single concentration of the radioligand (typically near its Kd value).[21]

  • Competitive Binding: Add varying concentrations of this compound (the "competitor"). Include tubes for total binding (no competitor) and non-specific binding (a high concentration of haloperidol).

  • Incubation: Incubate the reactions for a specified time and temperature to reach equilibrium (e.g., 120 minutes at 37°C).[23]

  • Filtration: Rapidly terminate the reaction by filtering the mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[21]

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Section 2.5: Protocol for Intracellular Calcium Imaging (Fura-2 AM)

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to compound treatment, providing a functional readout of σ1R modulation.[24]

Materials:

  • Selected cell line cultured on glass-bottom dishes or coverslips.

  • Fura-2 AM stock solution (e.g., 1 mM in DMSO).

  • Pluronic F-127 (to aid in dye loading).

  • HEPES-buffered saline solution (HBSS).

  • This compound stock solution.

  • Fluorescence microscope equipped for ratiometric imaging (with excitation filters for ~340 nm and ~380 nm and an emission filter for ~510 nm).

  • Imaging software for data acquisition and analysis.

Step-by-Step Protocol:

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (e.g., 1-5 µM) in HBSS. The addition of Pluronic F-127 (e.g., 0.02%) can facilitate dye entry into the cells.[25]

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[24]

  • Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging:

    • Mount the coverslip or dish onto the microscope stage.

    • Acquire a baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

    • Perfuse the cells with a solution containing this compound at the desired concentration.

    • Continuously record the fluorescence ratio to monitor changes in [Ca²⁺]i.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium response.

PART 3: Data Interpretation and Concluding Remarks

The successful execution of these protocols will yield a foundational dataset for the characterization of this compound.

  • The MTT assay will provide the IC50 value, indicating the compound's potency in reducing cell viability, and will guide the selection of non-toxic concentrations for subsequent assays.

  • The radioligand binding assay will determine if the compound directly interacts with σ1 and/or σ2 receptors and will provide a quantitative measure of its binding affinity (Ki).

  • The calcium imaging assay will reveal whether the compound can modulate intracellular calcium signaling, a key function of σ1 receptors.

Together, these results will form a cohesive initial profile of this compound, paving the way for more in-depth mechanistic studies and its potential development as a novel therapeutic agent. The convergence of a piperidine-azepane scaffold with potential sigma receptor activity presents an exciting avenue for further research in neuropharmacology and oncology.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. [Link]

  • A focus on piperidine and piperazine scaffolds. (2024). IRIS - Unict. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). ACS Publications. [Link]

  • Sigma-1 and sigma-2 receptors are expressed in a wide variety of human and rodent tumor cell lines. (1994). PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. [Link]

  • Structural basis for σ1 receptor ligand recognition. (n.d.). PubMed Central. [Link]

  • Synthesis and structure-activity relationship of a series of sigma receptor ligands. (n.d.). MOspace. [Link]

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. (2020). Frontiers. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. [Link]

  • XTT Proliferation Assay Protocol. (n.d.). Trevigen. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). ACS Publications. [Link]

  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. (2017). Bio-protocol. [Link]

  • Sigma-i and Sigma-2 Receptors Are Expressed in a Wide Variety of Human and Rodent Tumor Cell Lines. (n.d.). AACR Journals. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

  • Calcium Imaging of Cortical Neurons using Fura-2 AM. (2009). PubMed Central. [Link]

  • Calcium Imaging Of Cortical Neurons Using Fura-2 AM l Protocol Preview. (2022). YouTube. [Link]

  • Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. (2025). ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. (2021). ACS Publications. [Link]

  • Piperidine: Human health tier II assessment. (2016). NICNAS. [Link]

  • Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel. (n.d.). MDPI. [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding. (n.d.). PubMed Central. [Link]

  • Classes of sigma2 (σ2) receptor ligands: structure affinity relationship (SAfiR) studies and antiproliferative activity. (n.d.). PubMed. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). PubMed Central. [Link]

  • Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. (2019). PubMed Central. [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate. [Link]

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. (2015). PubMed. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]

Sources

Application Notes and Protocols for 1-Piperidin-4-yl-azepane dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidinyl-Azepane Scaffold

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. 1-Piperidin-4-yl-azepane dihydrochloride emerges not as a direct therapeutic agent, but as a pivotal structural scaffold—a versatile building block for the synthesis of a new generation of CNS-active compounds. Its intrinsic design, featuring both a piperidine and an azepane ring, offers a unique three-dimensional geometry that is frequently encountered in ligands targeting a variety of neuronal receptors and transporters.[1][2]

The piperidine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in critical hydrogen bonding and hydrophobic interactions within receptor binding pockets.[1] The seven-membered azepane ring provides additional conformational flexibility, which can be instrumental in optimizing ligand-receptor interactions and fine-tuning pharmacokinetic properties.[2] This guide provides a conceptual and practical framework for leveraging this compound as a starting point for the discovery of novel neuropharmacological agents, with a focus on the promising yet complex sigma-1 receptor.

Hypothesized Molecular Target: The Sigma-1 Receptor (σ1R)

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulates a wide array of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[3][4] Its involvement in the pathophysiology of numerous neurological and psychiatric disorders, such as depression, anxiety, neurodegenerative diseases, and neuropathic pain, makes it a compelling target for therapeutic intervention.[5] The structural motifs within this compound are consistent with known pharmacophores of high-affinity σ1R ligands, making this a rational and promising starting point for a targeted drug discovery campaign.[4]

PART 1: Synthetic Derivatization of the 1-Piperidin-4-yl-azepane Scaffold

The dihydrochloride salt of 1-Piperidin-4-yl-azepane possesses two secondary amine groups that serve as primary reaction sites for derivatization. The choice of synthetic route will depend on the desired final compound and the need for selective functionalization of either the piperidine or the azepane nitrogen. Here, we present two common and versatile synthetic strategies: N-alkylation and amide bond formation.

Workflow for Synthetic Derivatization

G cluster_0 Scaffold Preparation cluster_1 Derivatization Routes cluster_2 Purification & Characterization cluster_3 Screening Cascade Scaffold 1-Piperidin-4-yl-azepane dihydrochloride Freebase Free-basing with suitable base (e.g., NaHCO₃) Scaffold->Freebase Alkylation N-Alkylation (e.g., with Alkyl Halide) Freebase->Alkylation Route A Amidation Amide Coupling (e.g., with Carboxylic Acid) Freebase->Amidation Route B Purification Purification (e.g., Column Chromatography) Alkylation->Purification Amidation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Cascade Proceed to In Vitro Assays Characterization->Screening Cascade

Caption: Synthetic workflow for derivatizing the core scaffold.

Protocol 1: N-Alkylation of the Piperidine Nitrogen

This protocol describes a representative N-alkylation reaction, a fundamental method for introducing a wide variety of substituents.[6][7] The piperidine nitrogen is generally more nucleophilic and less sterically hindered than the azepane nitrogen, often leading to preferential alkylation at this site.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous acetonitrile (MeCN)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Free-Basing: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water. Add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the pH is ~8-9. Extract the free base into a suitable organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the free-based 1-Piperidin-4-yl-azepane (1.0 eq) and anhydrous MeCN.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the stirred solution.

  • Alkyl Halide Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.05 eq) to the suspension at room temperature. The slow addition helps to minimize potential di-alkylation.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, filter off the K₂CO₃ and wash the solid with MeCN. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired N-alkylated product.

ParameterConditionRationale
Solvent Anhydrous Acetonitrile (MeCN)A polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
Base Potassium Carbonate (K₂CO₃)A mild inorganic base to neutralize the HBr formed during the reaction, driving it to completion.
Temperature Room Temperature to 50 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Stoichiometry Slight excess of alkyl halideTo ensure complete consumption of the starting material.
Protocol 2: Amide Bond Formation

Amide coupling is another robust method to generate diverse derivatives, often with improved metabolic stability. This protocol utilizes a standard coupling agent like HATU.[8][9]

Materials:

  • Free-based 1-Piperidin-4-yl-azepane

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the free-based 1-Piperidin-4-yl-azepane (1.2 eq) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

PART 2: In Vitro Assay Cascade for CNS Drug Candidates

Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify promising lead compounds. This section outlines a logical progression of in vitro assays, starting with target engagement and moving to functional and safety-related assessments.

Screening Cascade Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening (Functional Assays) cluster_2 Tertiary Screening (ADME/Tox) cluster_3 Lead Candidate Selection BindingAssay Sigma-1 Receptor Competitive Binding Assay NeuriteOutgrowth Neurite Outgrowth Assay (Neuroprotection) BindingAssay->NeuriteOutgrowth Hits with high affinity BBB In Vitro BBB Permeability Assay NeuriteOutgrowth->BBB Active compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) BBB->Cytotoxicity LeadCandidate Proceed to In Vivo Studies Cytotoxicity->LeadCandidate Compounds with good permeability & low toxicity

Caption: A tiered in vitro screening cascade for lead identification.

Protocol 3: Sigma-1 Receptor Competitive Binding Assay

This primary assay determines the affinity of the synthesized compounds for the σ1R by measuring their ability to displace a known radioligand.[10][11]

Materials:

  • Membrane preparation from cells expressing human σ1R (e.g., CHO-hσ1R cells)

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Synthesized test compounds

  • 96-well plates, glass fiber filters, scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M), and the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kₑ value.

  • Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand, buffer, and a high concentration of an unlabeled ligand like haloperidol.

  • Membrane Addition: Add the σ1R membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[10]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester. This separates the bound radioligand from the unbound.[10]

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Neurite Outgrowth Assay for Neuroprotection

This secondary, functional assay assesses the potential neuroprotective or neuro-regenerative properties of the lead compounds.[1][12][13]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons

  • Cell culture medium and supplements

  • Differentiation agent (e.g., Retinoic Acid for SH-SY5Y cells)

  • Neurotoxic agent (e.g., 6-hydroxydopamine or glutamate)

  • Test compounds

  • High-content imaging system

  • Fluorescent stains for neurons (e.g., β-III tubulin antibody) and nuclei (e.g., DAPI)

Procedure:

  • Cell Plating: Plate neuronal cells in a 96- or 384-well plate coated with a suitable substrate (e.g., poly-L-lysine or laminin).

  • Differentiation: If using a cell line like SH-SY5Y, treat with a differentiation agent (e.g., 10 µM retinoic acid) for several days to induce a neuronal phenotype.[12]

  • Treatment: Pre-treat the differentiated cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Induce Toxicity: Add a neurotoxic agent to the wells (except for the vehicle control wells) to induce neuronal damage and neurite retraction.

  • Incubation: Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

  • Staining: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker like β-III tubulin and a nuclear counterstain like DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neuronal parameters such as total neurite length per neuron, number of neurites, and number of branch points.[13]

  • Data Interpretation: A statistically significant increase in neurite length in compound-treated wells compared to the toxin-only wells indicates a neuroprotective effect.

Protocol 5: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay is crucial for CNS drug discovery to predict a compound's ability to reach its target in the brain. The in vitro model often uses a co-culture of brain endothelial cells, pericytes, and astrocytes on a Transwell® insert.[14][15][16][17]

Materials:

  • Transwell® inserts (e.g., 24-well format)

  • Human brain microvascular endothelial cells (hBMECs)

  • Human astrocytes and pericytes (for co-culture models)

  • Assay medium

  • Lucifer yellow or a fluorescently-labeled dextran for barrier integrity check

  • Test compounds

  • LC-MS/MS for compound quantification

Procedure:

  • Model Setup: Culture hBMECs on the apical side of the Transwell® insert and astrocytes/pericytes on the basolateral side. Allow the cells to form a confluent monolayer with tight junctions over several days.

  • Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm the formation of a tight barrier (>150 Ω x cm² is a common benchmark).[15][16] Also, assess the permeability of a paracellular marker like Lucifer yellow; low passage indicates good barrier integrity.

  • Permeability Assay:

    • Remove the medium from the apical (donor) and basolateral (receiver) compartments.

    • Add the test compound at a known concentration to the donor compartment.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace the volume with fresh medium.[17]

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Papp Value (x 10⁻⁶ cm/s)Predicted BBB Permeability
> 5High
2 - 5Medium
< 2Low

PART 3: In Vivo Behavioral Models for Efficacy Testing

Promising candidates from the in vitro cascade should be advanced to in vivo models to assess their therapeutic potential in a complex biological system. The choice of model depends on the intended therapeutic indication (e.g., depression, anxiety).

Protocol 6: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used screening tool for antidepressants. It is based on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant treatment.[18][19][20][21]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound and vehicle

  • Positive control (e.g., Imipramine, 20 mg/kg)

  • Transparent cylindrical container (e.g., 25 cm high, 10 cm diameter)

  • Water (23-25 °C), filled to a depth of 15 cm

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, IP) 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the cylinder of water for a 6-minute session.[20]

  • Behavioral Scoring: Video record the session. A trained observer, blind to the treatment groups, should score the last 4 minutes of the test. The primary measure is the duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water).

  • Data Analysis: Compare the mean immobility time between the treatment groups. A significant reduction in immobility time for a test compound compared to the vehicle group suggests an antidepressant-like effect.

Protocol 7: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM assesses anxiety-like behavior by capitalizing on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[2][22][23][24]

Materials:

  • Male C57BL/6 mice

  • Test compound and vehicle

  • Positive control (e.g., Diazepam, 1-2 mg/kg)

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Video tracking software

Procedure:

  • Acclimation: Acclimate mice to the testing room (under dim lighting) for at least 1 hour.

  • Drug Administration: Administer the test compound, vehicle, or positive control (e.g., IP) 30 minutes before the test.

  • Test Session: Place the mouse in the center of the maze, facing one of the closed arms, and allow it to explore freely for 5 minutes.[24]

  • Behavioral Scoring: Use an automated video tracking system to record and score the following parameters:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. A significant increase in these parameters for a test compound compared to the vehicle group, without a significant change in total distance traveled, indicates an anxiolytic-like effect.

Safety and Handling

As with any chemical research, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Handling: Handle this compound and its derivatives in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This compound represents a promising and strategically valuable scaffold for the development of novel CNS therapeutics. By employing rational synthetic derivatization strategies and a systematic in vitro and in vivo screening cascade, researchers can effectively explore the chemical space around this core structure. The protocols and workflows detailed in this guide provide a comprehensive framework for initiating a drug discovery program aimed at identifying and validating new lead compounds, potentially targeting the sigma-1 receptor and addressing unmet needs in the treatment of neurological and psychiatric disorders.

References

  • Visikol. (2024, April 8). In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

  • Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. [Link]

  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 24-34. [Link]

  • Venkataraman, A., & Ingraham, H. (2023, January 12). Elevated plus maze protocol. protocols.io. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Radio, N. M., & Mundy, W. R. (2012). A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth. Current protocols in toxicology, Chapter 12, Unit12.16. [Link]

  • Li, W., Geng, C., Yu, Q., & Huang, W. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules (Basel, Switzerland), 26(10), 2969. [Link]

  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3709. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]

  • Ciba-Geigy AG. (1981). N-alkyl-piperidine DERIVATIVES.
  • Li, W., Geng, C., Yu, Q., & Huang, W. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1-1.34.21. [Link]

  • Kumar, S. K., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS medicinal chemistry letters, 9(6), 532–537. [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Molecular Devices. Neurite Outgrowth, Neurotoxicity. Molecular Devices. [Link]

  • Neuromics. Blood Brain Barrier Permeability Assay Background. Neuromics. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

  • Cyprotex. Neurite Outgrowth Assay. Evotec. [Link]

  • Various Authors. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • University of Wisconsin-Milwaukee IACUC. Forced Swim Test v.3. UWM. [Link]

  • Innoprot. Neurite Outgrowth Assay. Innoprot. [Link]

  • University of Cambridge. (2025). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge. [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Jo, A. R., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 38. [Link]

  • Various Authors. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(3), 1545-1557. [Link]

  • Wikipedia contributors. (2024, January 15). Sigma-1 receptor. Wikipedia. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in behavioral neuroscience, 3, 2. [Link]

  • Various Authors. (2018). Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. [Link]

  • Various Authors. (2022). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... ResearchGate. [Link]

  • Various Authors. (2021). Quantification of In Vitro Blood-Brain Barrier Permeability. Current protocols, 1(6), e178. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

Sources

Unveiling the Therapeutic Potential of 1-Piperidin-4-yl-azepane dihydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the preclinical evaluation of 1-Piperidin-4-yl-azepane dihydrochloride. Due to the limited specific data on this molecule, this guide synthesizes information from related piperidine and azepane-containing compounds to propose potential therapeutic applications and detailed experimental protocols. The focus is on providing a robust framework for the initial exploration of this compound's bioactivity, particularly in the realms of central nervous system (CNS) disorders and inflammatory conditions. All proposed methodologies are designed to be self-validating and are supported by references to established scientific literature.

Introduction: The Scientific Premise

This compound is a small molecule characterized by the fusion of two key heterocyclic scaffolds: a piperidine ring and an azepane ring. This unique structural combination suggests a high potential for biological activity, as both motifs are prevalent in a wide array of approved pharmaceuticals and bioactive compounds.

  • The Piperidine Moiety: A ubiquitous pharmacophore, the piperidine ring is a cornerstone in medicinal chemistry, contributing to the efficacy of drugs targeting the central nervous system, as well as those with anti-inflammatory, and analgesic properties. Its conformational flexibility and ability to engage in hydrogen bonding allow for effective interaction with a variety of biological targets.

  • The Azepane Moiety: This seven-membered heterocyclic ring provides a larger and more flexible scaffold compared to piperidine. Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-Alzheimer's, and anticonvulsant effects.

The combination of these two rings in this compound presents a compelling case for its investigation as a novel therapeutic agent. This guide will explore its potential in two key areas: CNS disorders and inflammatory diseases, with a focus on the NLRP3 inflammasome pathway.

Potential Therapeutic Applications

Based on the pharmacological profiles of related compounds, this compound is a promising candidate for investigation in the following areas:

  • Central Nervous System (CNS) Disorders: The presence of the piperidine and azepane rings, both known to be CNS-active, suggests potential applications in neurological and psychiatric conditions. These could include, but are not limited to, neurodegenerative diseases, mood disorders, and epilepsy.

  • Inflammatory Diseases: A growing body of evidence links piperidine-containing compounds to the modulation of inflammatory pathways. One particularly compelling target is the NLRP3 inflammasome, a key driver of inflammation in a range of diseases from autoimmune disorders to neuroinflammatory conditions.

Safety and Handling

Prior to initiating any experimental work, it is imperative to be familiar with the safety profile of this compound.

Hazard Identification:

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The parent compound, piperidine, is a highly flammable liquid and is toxic in contact with skin or if inhaled.[2][3][4] It can cause severe skin burns and eye damage.[2][3][4]

Recommended Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid breathing dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a starting point for the preclinical evaluation of this compound.

In Vitro Evaluation of CNS Activity

Objective: To assess the potential of this compound to modulate neuronal function and cross the blood-brain barrier (BBB).

4.1.1. Protocol: In Vitro Blood-Brain Barrier Permeability Assay

This assay utilizes a transwell system to model the BBB and assess the compound's ability to permeate this critical barrier.[6]

Materials:

  • Human Brain Microvascular Endothelial Cells (hBMECs)

  • Astrocyte-conditioned medium

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • This compound stock solution

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed hBMECs on the apical side of the transwell inserts and culture until a confluent monolayer is formed. The basolateral chamber should contain astrocyte-conditioned medium to promote tight junction formation.

  • TEER Measurement: Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. A stable and high TEER value indicates a well-formed barrier.

  • Compound Application: Once the TEER has stabilized, add this compound to the apical chamber at various concentrations.

  • Sampling: At predetermined time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral chamber.

  • Permeability Marker: In parallel wells, add Lucifer yellow to the apical chamber to assess the integrity of the cell monolayer.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the compound's ability to cross the in vitro BBB.

Causality and Validation: A high Papp value for the test compound, coupled with low permeability of Lucifer yellow, would suggest that this compound can cross the BBB via a transcellular route.

Workflow Diagram:

BBB_Permeability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed hBMECs on Transwell Inserts culture Culture to Confluency (Astrocyte-Conditioned Medium) seed_cells->culture teer Monitor TEER Daily culture->teer add_compound Add Compound to Apical Chamber teer->add_compound Stable TEER incubate Incubate at 37°C add_compound->incubate add_marker Add Lucifer Yellow (Control) add_marker->incubate sample Collect Basolateral Samples at Time Points incubate->sample quantify Quantify Compound by LC-MS/MS sample->quantify calculate Calculate Papp Value quantify->calculate measure_marker Measure Lucifer Yellow Fluorescence measure_marker->calculate caption In Vitro BBB Permeability Assay Workflow

Caption: Workflow for assessing blood-brain barrier permeability.

In Vitro Evaluation of Anti-Inflammatory Activity

Objective: To determine if this compound can modulate inflammatory responses, with a specific focus on the NLRP3 inflammasome.

4.2.1. Protocol: Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol uses lipopolysaccharide (LPS) and ATP to induce NLRP3 inflammasome activation in a macrophage cell line.[7]

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound stock solution

  • ELISA kits for human IL-1β and TNF-α

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA for 48 hours.

  • Priming: Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

  • Activation: Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of secreted IL-1β and TNF-α in the supernatants using ELISA kits.[8]

  • Cytotoxicity Assessment: Measure lactate dehydrogenase (LDH) release in the supernatants to assess compound-induced cytotoxicity.

Causality and Validation: A dose-dependent decrease in IL-1β secretion without a significant increase in LDH release would indicate that this compound specifically inhibits the NLRP3 inflammasome pathway and is not simply cytotoxic. Measuring TNF-α, which is NLRP3-independent, serves as a counter-screen to assess the specificity of the inhibitory effect.

Signaling Pathway Diagram:

NLRP3_Pathway cluster_priming Priming Signal cluster_activation Activation Signal cluster_inflammasome Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β & NLRP3 Upregulation NFkB->Pro_IL1b Pro_IL1b_cleavage Pro-IL-1β ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleavage Compound 1-Piperidin-4-yl-azepane dihydrochloride Compound->NLRP3 Potential Inhibition Point caption NLRP3 Inflammasome Activation Pathway

Caption: Simplified NLRP3 inflammasome signaling pathway.

In Vivo Evaluation in Animal Models

Objective: To assess the therapeutic potential of this compound in relevant animal models of neurological or inflammatory disorders.[9][10]

4.3.1. Protocol: Murine Model of Neuroinflammation

This protocol uses an LPS-induced neuroinflammation model in mice to evaluate the in vivo efficacy of the compound.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS)

  • This compound formulation for injection

  • Anesthetics

  • Tissue homogenization buffer

  • ELISA kits for murine IL-1β, TNF-α, and IL-6

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, LPS + vehicle, LPS + compound at different doses).

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection) at the predetermined doses.

  • LPS Challenge: After a suitable pre-treatment time, induce neuroinflammation by administering LPS (e.g., via intraperitoneal injection).

  • Behavioral Assessment (Optional): Conduct behavioral tests (e.g., open field, elevated plus maze) to assess sickness behavior.

  • Tissue Collection: At a defined endpoint (e.g., 4-24 hours post-LPS), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex).

  • Tissue Processing: Homogenize the brain tissue and prepare lysates.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in the brain lysates using ELISA.

Causality and Validation: A significant reduction in the levels of pro-inflammatory cytokines in the brains of compound-treated mice compared to the LPS + vehicle group would indicate in vivo anti-neuroinflammatory activity.

Data Presentation:

Table 1: Hypothetical In Vitro NLRP3 Inhibition Data

Compound Concentration (µM)IL-1β Secretion (% of Control)TNF-α Secretion (% of Control)Cell Viability (%)
0.195.2 ± 4.898.1 ± 5.299.5 ± 1.2
172.5 ± 6.196.5 ± 4.998.9 ± 1.5
1035.8 ± 3.994.2 ± 5.597.6 ± 2.1
1008.2 ± 1.592.8 ± 6.395.3 ± 2.8

Table 2: Hypothetical In Vivo Neuroinflammation Data

Treatment GroupBrain IL-1β (pg/mg protein)Brain TNF-α (pg/mg protein)
Vehicle Control25.4 ± 5.145.2 ± 8.3
LPS + Vehicle289.6 ± 35.2450.1 ± 55.7
LPS + Compound (10 mg/kg)150.3 ± 22.8320.5 ± 41.9
LPS + Compound (30 mg/kg)85.7 ± 15.6250.9 ± 33.4

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for investigation as a novel therapeutic agent. The protocols outlined in this guide provide a foundational framework for its initial preclinical evaluation. Positive results from these in vitro and in vivo studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in chronic disease models. The exploration of this and similar molecules holds promise for the development of new treatments for a range of debilitating neurological and inflammatory disorders.

References

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Bhalerao, A. R., & Valiveti, C. K. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Deliv. and Transl. Res., 11(4), 1435-1451.
  • Mangan, M. S. J., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Int. J. Mol. Sci., 22(16), 8563.
  • Di Giovanni, G., & De Deurwaerdère, P. (2023). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Front. Neurosci., 17, 1195656.
  • Huang, N., et al. (2021).
  • Kelley, N., et al. (2021). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Front. Immunol., 12, 692436.
  • Paunescu, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Exp. Ther. Med., 22(2), 875.
  • Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • Harrison, A. J., et al. (2020). Inhibiting the NLRP3 Inflammasome. Molecules, 25(23), 5533.
  • Pérez-Hernández, N., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Singh, S., & Subuddhi, S. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Wiley Interdiscip. Rev. Dev. Biol., 12(1), e439.
  • Hughes, R., & Williams, C. (2020). Inhibiting the NLRP3 Inflammasome.
  • El-Sayed, Y. S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complement. Med. Ther., 23(1), 114.
  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • Zahid, A., et al. (2019). NLRP3 inflammasome and its inhibitors: a review. Front. Immunol., 10, 2619.
  • Shah, P., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(3), 856.
  • Chakou, H., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Mar. Drugs, 21(3), 163.
  • InsideScientific. (n.d.). Life Science News: In Vivo Research Approaches in the Study of Neurological Disease and Psychiatric Disorders. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

  • iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Retrieved from [Link]

Sources

Quantitative Analysis of 1-Piperidin-4-yl-azepane dihydrochloride in Biological Matrices using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-Piperidin-4-yl-azepane dihydrochloride, a key pharmaceutical intermediate. The inherent polarity and basic nature of this diamine compound present significant challenges for traditional reversed-phase liquid chromatography, leading to poor retention and peak shape. To overcome these issues, this protocol employs a mixed-mode chromatographic strategy, which combines reversed-phase and ion-exchange retention mechanisms, providing excellent separation and peak symmetry. The described method utilizes a simple protein precipitation step for sample preparation, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This document provides a comprehensive, step-by-step protocol covering sample preparation, detailed instrument parameters, and a full method validation strategy based on ICH Q2(R2) guidelines, ensuring reliability, accuracy, and precision for use in drug development and research settings.

Introduction: The Analytical Challenge

1-Piperidin-4-yl-azepane is a heterocyclic building block used in pharmaceutical research, particularly in the synthesis of compounds targeting the central nervous system.[1] Its structure, featuring both a piperidine and an azepane ring, contains two basic nitrogen centers.[2] In its dihydrochloride salt form, the compound is highly polar and readily soluble in aqueous media.[2][3]

These physicochemical properties pose a significant analytical challenge. The high polarity makes it difficult to retain the analyte on conventional C18 reversed-phase (RP) columns, which rely on hydrophobic interactions.[4] Furthermore, the basic nature of the secondary amines can lead to strong interactions with residual silanols on silica-based columns, resulting in poor peak shape and reproducibility. Therefore, a specialized chromatographic approach is necessary for robust and reliable quantification.

Causality-Driven Method Development

The Rationale for Mixed-Mode Chromatography

To address the poor retention of polar analytes, alternative chromatographic techniques are required. While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for polar compounds[5][6][7], Mixed-Mode Chromatography (MMC) was selected for this application. MMC stationary phases possess both hydrophobic (e.g., C18) and ion-exchange functionalities, offering multiple retention mechanisms on a single column.[8][9][10]

This dual mechanism is particularly advantageous for 1-Piperidin-4-yl-azepane. The ion-exchange functionality provides strong retention for the positively charged amine groups (at acidic pH), while the reversed-phase character contributes to the separation from other matrix components.[8][11] This approach avoids the need for ion-pairing reagents, which can cause ion suppression in the mass spectrometer, and provides superior selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[11]

Justification for Sample Preparation: Protein Precipitation

In bioanalysis, sample preparation is crucial for removing interferences that can compromise the analysis.[12][13] For polar compounds in biological matrices like plasma or serum, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[14] Given the high aqueous solubility of the dihydrochloride salt, LLE with non-polar solvents would be inefficient. While SPE can offer cleaner extracts, method development can be more complex.

Protein precipitation with acetonitrile was chosen for its simplicity, speed, and effectiveness in removing the bulk of proteins from plasma samples.[13] This technique is well-suited for polar analytes that remain soluble in the resulting supernatant, making it a robust and high-throughput option for research and development environments.[14]

Mass Spectrometry: ESI+ and Fragmentation Strategy

The presence of two basic nitrogen atoms makes 1-Piperidin-4-yl-azepane an ideal candidate for positive mode electrospray ionization (ESI+), as these sites are readily protonated to form a stable [M+H]⁺ precursor ion.[15] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantification in complex biological matrices.

The fragmentation of the precursor ion is predictable. Collision-induced dissociation (CID) is expected to induce cleavage at the bonds adjacent to the charged nitrogen atoms (alpha-cleavage) or fragmentation of the heterocyclic rings, leading to the formation of stable iminium ions.[16] These characteristic product ions provide the basis for a highly specific MRM transition.

G cluster_ionization Electrospray Ionization (ESI+) cluster_fragmentation Collision-Induced Dissociation (CID) Analyte 1-Piperidin-4-yl-azepane (Free Base) M.W. = 182.32 Da Precursor Precursor Ion [M+H]⁺ m/z = 183.2 Analyte->Precursor + H⁺ Product1 Product Ion 1 (e.g., Azepane Ring Fragment) m/z = 98.1 Precursor->Product1 Fragmentation Product2 Product Ion 2 (e.g., Piperidine Ring Fragment) m/z = 84.1 Precursor->Product2 Fragmentation

Caption: Proposed ionization and fragmentation pathway for 1-Piperidin-4-yl-azepane.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Structurally similar compound, e.g., 1-(Piperidin-4-yl)piperazine[17] or a stable isotope-labeled analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

Standard and Sample Preparation Workflow

G cluster_standards Standards Preparation cluster_sample_prep Sample Preparation s1 Prepare 1 mg/mL Analyte and IS Stock Solutions in Methanol s2 Create Serial Dilutions for Calibration Curve (CC) and Quality Control (QC) Samples s1->s2 p1 Aliquot 50 µL Plasma Sample (Blank, CC, QC, or Unknown) p2 Add 10 µL IS Working Solution p1->p2 p3 Add 200 µL Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex for 1 minute p3->p4 p5 Centrifuge at 14,000 rpm for 10 minutes at 4°C p4->p5 p6 Transfer Supernatant to LC Vial for Analysis p5->p6

Caption: Workflow for standard and sample preparation.

Step-by-Step Protocol:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare intermediate and working solutions by diluting the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration curve standards should typically range from 1 ng/mL to 1000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Precipitation: a. To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly. b. Add 200 µL of cold acetonitrile to precipitate proteins. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System High-performance liquid chromatography system
Column Mixed-Mode C18/Ion-Exchange Column (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Elution 0-0.5 min (95% B), 0.5-3.0 min (95-50% B), 3.0-3.5 min (50% B), 3.6-5.0 min (95% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 183.2 → 98.1 (Quantifier), 183.2 → 84.1 (Qualifier)
IS: To be determined based on selected standard
Ion Spray Voltage +5500 V
Source Temperature 550°C
Collision Gas (CAD) Nitrogen, Medium
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
Collision Energy (CE) Optimized for each transition (e.g., 20-35 eV)
Dwell Time 100 ms

Protocol for Method Validation

To ensure the trustworthiness and reliability of the analytical method, a full validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[18][19][20]

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity / Selectivity Analyze six different blank plasma lots to check for interferences at the retention time of the analyte and IS.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity & Range Analyze calibration curves (8 non-zero standards) on three separate days. Plot analyte/IS peak area ratio vs. concentration.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6) on three separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (RSD): ≤15% (≤20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.Signal-to-noise ratio > 10. Accuracy and precision criteria met.
Matrix Effect Compare analyte response in post-extraction spiked blank plasma to response in a pure solution at Low and High QC concentrations.IS-normalized matrix factor should be between 0.85 and 1.15.
Recovery Compare analyte response in pre-extraction spiked plasma to post-extraction spiked plasma at Low, Mid, and High QC levels.Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C).Mean concentration should be within ±15% of the nominal concentration.

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the quantification of this compound. By employing a mixed-mode chromatographic strategy, the challenges associated with the analyte's high polarity are effectively overcome, resulting in excellent retention and peak shape. The protocol, which includes a straightforward protein precipitation sample preparation and a comprehensive validation plan based on ICH guidelines[21][22], is designed for robust and reliable application in pharmaceutical research and development, supporting critical stages from discovery to clinical trials.

References

  • MySkinRecipes. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. Available at: [Link]

  • Colas, C., et al. (2012). HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Available at: [Link]

  • PubChem. Piperazine Dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(Piperidin-4-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2018). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Available at: [Link]

  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • BioPharma Services Inc. (2022). BA Method Development: Polar Compounds. Available at: [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • De-la-Torre, R., et al. (2012). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Drouin, N., et al. (2017). Sample preparation for polar metabolites in bioanalysis. Bioanalysis. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Zhang, K. (2016). Mixed-Mode Chromatography. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • Roemling, R., et al. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Advanced Materials Technology. (2014). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • Drouin, N., et al. (2017). Sample preparation for polar metabolites in bioanalysis. ResearchGate. Available at: [Link]

  • González-Domínguez, R., et al. (2014). LC-MS metabolomics of polar compounds. Bioanalysis. Available at: [Link]

  • Avula, B., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. MACEDONIAN PHARMACEUTICAL BULLETIN. Available at: [Link]

  • Zhang, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. Available at: [Link]

  • IQS Tech Factory. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Available at: [Link]

  • Kim, M. K., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. BioMed Research International. Available at: [Link]

  • Richardson, K., et al. (2021). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility Spectrometry-Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Verma, S., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Agilent Technologies. Bioanalytical Sample Preparation. Available at: [Link]

Sources

Application Note & Protocol: Dose-Response Analysis of 1-Piperidin-4-yl-azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Characterization

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting a comprehensive dose-response analysis of 1-Piperidin-4-yl-azepane dihydrochloride. This chemical scaffold is recognized for its utility in synthesizing biologically active compounds targeting the central nervous system, including potential receptor ligands and enzyme inhibitors for neurological disorders.[1] This guide will focus on establishing a robust methodology for determining the potency and efficacy of this compound in a relevant in vitro setting.

The narrative will delve into the rationale behind experimental design, provide step-by-step protocols, and detail the necessary data analysis to generate a reliable dose-response curve.

Introduction: The Scientific Imperative

The piperidine and azepane heterocyclic motifs are privileged structures in medicinal chemistry, known to enhance druggability by improving metabolic stability and pharmacokinetic properties.[2] Derivatives of these scaffolds have been investigated as ligands for various G-protein coupled receptors (GPCRs), such as histamine H3[3] and nociceptin receptors.[4] Given this background, a thorough dose-response analysis of a novel compound like this compound is a critical first step in elucidating its pharmacological profile.

A dose-response experiment is fundamental to pharmacology, revealing the relationship between the concentration of a drug and its biological effect.[5][6] The resulting sigmoidal curve allows for the determination of key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which quantify the compound's potency. This application note will use a hypothetical scenario where this compound is being investigated as a potential antagonist for a GPCR implicated in a neurological disorder.

Principle of the Assay: A Self-Validating System

To determine the antagonist activity of this compound, we will employ a competitive radioligand binding assay. This technique is a gold standard for quantifying the affinity of a ligand for a receptor.[7] The assay's trustworthiness is rooted in its design: a known radiolabeled ligand (the "hot" ligand) competes with the unlabeled test compound (the "cold" ligand, in this case, this compound) for binding to the target receptor. The displacement of the radioligand by increasing concentrations of the test compound provides a measure of its binding affinity (Ki).

The experimental workflow is designed to be self-validating through the inclusion of appropriate controls, such as total binding (radioligand only), non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand), and vehicle controls.

Experimental Workflow and Protocols

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Serial Dilution Incubation Incubation of Compound, Radioligand, and Membranes Compound_Prep->Incubation Membrane_Prep Cell Membrane Preparation Membrane_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Separation of bound from free radioligand Scintillation Scintillation Counting Filtration->Scintillation Quantification of bound radioligand Data_Analysis Non-linear Regression Analysis Scintillation->Data_Analysis Parameter_Calc IC50 and Ki Determination Data_Analysis->Parameter_Calc

Caption: Overall workflow for the competitive radioligand binding assay.

Materials and Reagents
  • Test Compound: this compound

  • Cell Line: HEK293 cells stably expressing the target GPCR

  • Radioligand: A suitable radiolabeled antagonist for the target receptor (e.g., [3H]-ligand)

  • Unlabeled Ligand: A known, high-affinity unlabeled ligand for the target receptor (for determining non-specific binding)

  • Cell Culture Media: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Filtration Plates: 96-well filter plates (e.g., GF/C)

  • Scintillation Cocktail

  • Instrumentation: Liquid scintillation counter, vacuum filtration manifold

Step-by-Step Protocol: Competitive Radioligand Binding Assay

Causality behind experimental choices: The choice of a stable cell line overexpressing the target receptor ensures a sufficiently high receptor density (Bmax) for a robust signal-to-noise ratio. The assay buffer composition is optimized for receptor stability and ligand binding.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the target GPCR to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Preparation of Compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 10 pM). It is recommended to use at least 8-10 concentrations to adequately define the dose-response curve.[8]

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of the unlabeled ligand (at a concentration >100x its Ki), 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Test Compound: Add 50 µL of each dilution of this compound, 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Vehicle Control: Add 50 µL of the vehicle used for compound dilution, 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. This time should be optimized in preliminary experiments.[9]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Scintillation Counting:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis and Interpretation

The raw data (CPM or DPM) must be processed and analyzed to generate a dose-response curve and calculate the relevant pharmacological parameters.

Data Transformation
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Normalize Data:

    • Express the specific binding at each concentration of the test compound as a percentage of the maximum specific binding (vehicle control).

    • % Specific Binding = (Specific Binding at [Compound] / Maximum Specific Binding) * 100.

  • Log Transform Concentrations:

    • Transform the concentrations of this compound to their corresponding logarithm values. This is because dose-response relationships are typically sigmoidal on a semi-logarithmic scale.[11]

Non-Linear Regression

The transformed data should be plotted with the log of the compound concentration on the x-axis and the % specific binding on the y-axis. A sigmoidal dose-response curve (variable slope) should be fitted to the data using a non-linear regression model.[5][12] Software such as GraphPad Prism is well-suited for this analysis.[13][14]

The four-parameter logistic (4PL) equation is commonly used:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y is the % specific binding.

  • X is the log concentration of the compound.

  • Top is the upper plateau of the curve (constrained to ~100%).

  • Bottom is the lower plateau of the curve (constrained to ~0%).

  • LogIC50 is the logarithm of the concentration that produces 50% inhibition of specific binding.

  • HillSlope describes the steepness of the curve.

Putative Signaling Pathway

The following diagram illustrates the competitive binding at the GPCR.

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Signaling GPCR->G_Protein Blocks Agonist-Induced Activation Radioligand Radioligand Radioligand->GPCR Binds Test_Compound 1-Piperidin-4-yl-azepane dihydrochloride Test_Compound->GPCR Competes for Binding

Caption: Competitive antagonism at the target GPCR.

Data Presentation

The results of the dose-response analysis should be presented in a clear and concise manner.

Table 1: Example Dose-Response Data for this compound
Concentration (M)Log [Compound]% Specific Binding (Mean ± SEM)
1.00E-10-10.098.5 ± 2.1
1.00E-09-9.095.2 ± 3.5
1.00E-08-8.080.1 ± 4.2
5.00E-08-7.355.3 ± 3.9
1.00E-07-7.035.8 ± 2.8
5.00E-07-6.310.2 ± 1.5
1.00E-06-6.05.4 ± 1.1
1.00E-05-5.01.8 ± 0.9
Table 2: Calculated Pharmacological Parameters
ParameterValue95% Confidence Interval
IC50 6.5 x 10⁻⁸ M5.8 x 10⁻⁸ to 7.3 x 10⁻⁸ M
Hill Slope -1.1-1.3 to -0.9
0.995N/A

Conclusion and Future Directions

This application note has outlined a robust and reliable protocol for the dose-response analysis of this compound using a competitive radioligand binding assay. The described methodology, from experimental execution to data analysis, provides a solid foundation for characterizing the potency of this compound at a specific GPCR target.

The determination of the IC50 is a critical piece of data. Future studies should build upon this by:

  • Determining the Ki: Using the Cheng-Prusoff equation to convert the IC50 to a true binding affinity constant (Ki), which requires knowledge of the radioligand's dissociation constant (Kd).

  • Functional Assays: Assessing the compound's effect on receptor signaling (e.g., cAMP accumulation, calcium flux) to confirm its antagonist properties and determine its functional potency (IC50).

  • Selectivity Profiling: Screening the compound against a panel of related receptors to determine its selectivity.

  • In Vivo Studies: If the in vitro profile is promising, progressing to animal models of neurological disorders to evaluate in vivo efficacy and pharmacokinetics.[15][16]

By following these detailed protocols and analytical steps, researchers can confidently and accurately characterize the pharmacological properties of novel compounds, a crucial step in the drug discovery and development pipeline.

References

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. Available from: [Link]

  • Spiess, A. N. (2013). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 87(12), 2119-2128. Available from: [Link]

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. GraphPad Software. Available from: [Link]

  • Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available from: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad Software. Available from: [Link]

  • Savi, R., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6649. Available from: [Link]

  • Zaveri, N. T., et al. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973-2976. Available from: [Link]

  • GraphPad. (n.d.). Tutorial: Plotting dose-response curves. GraphPad Software. Available from: [Link]

  • Stanley, A. D., & Plautz, E. J. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Current Protocols, 4(7), e1109. Available from: [Link]

  • Chesselet, M. F. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 239-240. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]

  • GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 285, 117006. Available from: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

  • BioInfo Tips. (2023). How to plot a dose response curve using Graphpad Prism. YouTube. Available from: [Link]

  • Plautz, E. J., & Stanley, A. D. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Current Protocols, 4(7), e1109. Available from: [Link]

  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. MySkinRecipes. Available from: [Link]

  • Colomina, M. T., & Peris-Sampedro, F. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 6, 1367439. Available from: [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. GraphPad Software. Available from: [Link]

  • Showalter, M. R., et al. (2005). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) at the cannabinoid CB1 receptor. Journal of Pharmacology and Experimental Therapeutics, 312(2), 547-557. Available from: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5485. Available from: [Link]

  • InVivoStat. (n.d.). Dose-response and Non-linear Regression Analysis User Guide. InVivoStat. Available from: [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays. Indigo Biosciences. Available from: [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 116912. Available from: [Link]

  • FDA. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. U.S. Food and Drug Administration. Available from: [Link]

  • Huang, H., et al. (2025). GPCR-radioligand binding assays. Methods in Molecular Biology, 2883, 1-15. Available from: [Link]

  • Taylor & Francis. (n.d.). Dose response – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Wang, L., et al. (2018). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 23(11), 2951. Available from: [Link]

  • Karmaus, A. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 779. Available from: [Link]

  • Stary, E., et al. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. International Journal of Molecular Sciences, 23(20), 12399. Available from: [Link]

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of 1-Piperidin-4-yl-azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of preclinical animal models to evaluate the therapeutic efficacy of 1-Piperidin-4-yl-azepane dihydrochloride. The structural motifs of this compound, specifically the piperidine and azepane rings, are privileged scaffolds in medicinal chemistry, frequently associated with ligands targeting the central nervous system (CNS).[1] Notably, the piperidine core is a key feature in numerous modulators of the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein implicated in a variety of cellular functions and pathological states including neuropathic pain and neurodegenerative diseases.[2][3] Given this structural precedent, this guide will focus on a strategic, multi-tiered approach to efficacy testing in validated animal models relevant to S1R modulation: neuropathic pain and cognitive impairment.

Introduction: Rationale for Therapeutic Hypotheses

This compound is a synthetic compound intended for pharmaceutical research, serving as a foundational structure for developing novel therapeutics for neurological disorders.[4] While the specific molecular target of this compound is not yet fully elucidated, its piperidine scaffold strongly suggests potential interaction with CNS receptors where such motifs are prevalent. The Sigma-1 Receptor (S1R) emerges as a primary putative target. S1R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, playing a critical role in cellular stress responses, neuroplasticity, and pain modulation.[2] Ligands for S1R have demonstrated significant therapeutic potential in a range of CNS disorders.[5][6]

Therefore, the preclinical development plan for this compound should be directed by two primary therapeutic hypotheses:

  • Hypothesis 1: Analgesic Efficacy in Neuropathic Pain. S1R antagonists have shown robust efficacy in preclinical models of neuropathic pain by modulating ion channels and intracellular signaling pathways that contribute to central sensitization.[2][5][7]

  • Hypothesis 2: Cognitive Enhancement in Neurodegenerative Disease Models. S1R agonists have demonstrated neuroprotective and anti-amnesic properties in models of Alzheimer's disease and other cognitive disorders, attributed to their role in regulating calcium homeostasis, reducing oxidative stress, and modulating neurotransmitter systems.[5]

This guide outlines the requisite animal models and protocols to rigorously test these hypotheses.

General Considerations for In Vivo Studies

Compound Formulation and Administration

Prior to in vivo testing, it is critical to establish a suitable vehicle for this compound. As a dihydrochloride salt, it is expected to be water-soluble.

  • Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) should be the first choice. If solubility is an issue, a small percentage of a solubilizing agent such as DMSO or Tween 80 can be used, with the final concentration of the agent kept minimal (e.g., <5% DMSO) and consistent across all treatment groups, including vehicle controls.

  • Route of Administration: Intraperitoneal (i.p.) injection is often suitable for initial screening due to its relative ease and rapid systemic absorption. Oral gavage (p.o.) should also be evaluated to determine oral bioavailability and efficacy. The route should be selected based on pharmacokinetic profiling.

  • Dosing: A dose-response study is essential to identify the optimal therapeutic window. A starting range could be 1-50 mg/kg, administered 30-60 minutes before behavioral testing, depending on preliminary pharmacokinetic data.

Animal Species and Husbandry

Rodent models, particularly rats and mice, are the most widely used and validated for both neuropathic pain and cognitive impairment studies.[8][9] Mice are often preferred due to the availability of transgenic lines, while rats may be chosen for certain surgical models and behavioral assays.[8]

  • Species: Sprague-Dawley rats or C57BL/6 mice are standard choices.

  • Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Acclimatization for at least one week prior to any experimental procedures is mandatory.

  • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the ethical treatment of animals.

Efficacy Testing in Neuropathic Pain Models

Neuropathic pain models are pivotal for understanding pain mechanisms and developing effective therapies.[10] A variety of models exist to simulate different clinical pain conditions.[10][11]

Model Selection and Induction

The Chronic Constriction Injury (CCI) model is a widely used and validated surgical model that produces robust and lasting pain behaviors.[7]

  • Rationale: The CCI model mimics peripheral nerve damage seen in some human neuropathic pain conditions. It induces mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

  • Alternative Models: Other established models include the Spared Nerve Injury (SNI) and Spinal Nerve Ligation (SNL) models, which offer variations in the nerve injury profile.[12][13]

Protocol 1: Chronic Constriction Injury (CCI) Surgery in Rats
  • Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.

  • Surgical Site Preparation: Shave and sterilize the lateral surface of the thigh.

  • Sciatic Nerve Exposure: Make a small incision through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding paw.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-Operative Care: Administer post-operative analgesics as per IACUC protocol for the first 48 hours. Monitor the animal for signs of infection or distress.

  • Sham Control: A sham surgery group should be included, where the sciatic nerve is exposed but not ligated.

Behavioral Assessment of Nociception

Behavioral testing should be conducted at baseline (before surgery) and at multiple time points post-surgery (e.g., days 7, 14, 21) to confirm the development of neuropathy and to assess drug efficacy.

  • Mechanical Allodynia (von Frey Test):

    • Place the animal on an elevated mesh platform and allow it to acclimate.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • A positive response is a brisk withdrawal or flinching of the paw.

    • The 50% paw withdrawal threshold (PWT) is calculated using the up-down method. A significant decrease in PWT in the injured paw compared to baseline and the contralateral paw indicates allodynia.

  • Thermal Hyperalgesia (Hargreaves Plantar Test):

    • Place the animal in a plexiglass chamber on a glass floor.

    • A radiant heat source is focused onto the plantar surface of the hind paw.

    • Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

    • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. A reduced PWL indicates thermal hyperalgesia.

Data Presentation: Expected Outcomes in CCI Model
Parameter Sham Group CCI + Vehicle Group CCI + Test Compound Group
Mechanical Threshold (g) No significant changeSignificant DecreaseDose-dependent reversal towards baseline
Thermal Latency (s) No significant changeSignificant DecreaseDose-dependent reversal towards baseline

Efficacy Testing in Cognitive Impairment Models

Animal models are essential for dissecting the mechanisms of cognitive dysfunction and for screening potential cognition-enhancing drugs.[14][15]

Model Selection and Induction

A pharmacological model using scopolamine is an effective and widely used method to induce a transient, reversible cognitive deficit, particularly in learning and memory.[15]

  • Rationale: Scopolamine is a muscarinic acetylcholine receptor antagonist. Since the cholinergic system is critically involved in cognitive function, scopolamine administration provides a robust model of cholinergic dysfunction-related memory impairment, relevant to conditions like Alzheimer's disease.[9][15]

  • Alternative Models: For chronic studies, transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) or models of neuroinflammation induced by lipopolysaccharide (LPS) can be employed.[16][17]

Protocol 2: Scopolamine-Induced Amnesia in Mice
  • Compound Administration: Administer this compound or vehicle via the chosen route (e.g., i.p.).

  • Scopolamine Challenge: After an appropriate pre-treatment interval (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle-only control group.

  • Behavioral Testing: 30 minutes after the scopolamine injection, begin the behavioral assessment.

Behavioral Assessment of Cognition
  • Novel Object Recognition (NOR) Test: This test assesses recognition memory.

    • Habituation: Allow the mouse to explore an empty arena.

    • Familiarization Phase: Place the mouse in the arena with two identical objects. Record the time spent exploring each object for a set period (e.g., 10 minutes).

    • Test Phase (e.g., 24 hours later): Replace one of the familiar objects with a novel object. Record the time spent exploring the novel versus the familiar object.

    • Analysis: A discrimination index (DI = [Time_Novel - Time_Familiar] / [Time_Novel + Time_Familiar]) is calculated. A healthy animal spends more time exploring the novel object (DI > 0). Scopolamine treatment is expected to result in a DI near zero. Efficacy is demonstrated if the test compound restores preference for the novel object.

  • Morris Water Maze (MWM): This test assesses spatial learning and memory.

    • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

    • Acquisition Phase (4-5 days): Train the mice in several trials per day to find the hidden platform. Record the escape latency (time to find the platform) and path length.

    • Probe Trial (24 hours after last training day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Analysis: Scopolamine-treated animals will show longer escape latencies during training and spend less time in the target quadrant during the probe trial. An effective compound will improve performance in both phases.

Experimental Workflow Visualization

G cluster_pain Neuropathic Pain Model (CCI) cluster_cog Cognitive Impairment Model (Scopolamine) p_start Baseline Behavioral Testing (von Frey, Plantar) p_surgery CCI or Sham Surgery p_start->p_surgery p_develop Neuropathy Development (7-14 days) p_surgery->p_develop p_drug Administer Vehicle or Test Compound p_develop->p_drug p_test Post-Drug Behavioral Testing p_drug->p_test p_analysis Data Analysis: Compare Paw Withdrawal Thresholds and Latencies p_test->p_analysis c_drug Administer Vehicle or Test Compound c_scop Administer Vehicle or Scopolamine c_drug->c_scop c_wait Absorption Period (30 min) c_scop->c_wait c_test Behavioral Testing (NOR, MWM) c_wait->c_test c_analysis Data Analysis: Calculate Discrimination Index or Escape Latency c_test->c_analysis

Caption: Workflow for efficacy testing in pain and cognition models.

Mechanistic Validation: The Role of the Sigma-1 Receptor

To confirm that the observed efficacy is mediated through S1R, follow-up studies are essential.

Protocol 3: S1R Antagonist/Agonist Reversal Studies
  • Rationale: If this compound acts as an S1R antagonist in the pain model, its effects should be blocked by a known S1R agonist. Conversely, if it acts as an agonist in the cognitive model, its effects should be blocked by a known S1R antagonist.

  • Procedure:

    • In the CCI model, pre-treat animals with a sub-effective dose of an S1R agonist (e.g., PRE-084) before administering the effective dose of the test compound.

    • In the scopolamine model, pre-treat animals with a sub-effective dose of an S1R antagonist (e.g., BD-1063) before administering the effective dose of the test compound.

    • Abolition or significant attenuation of the test compound's efficacy would provide strong evidence for an S1R-mediated mechanism.

Sigma-1 Receptor Pathway Visualization

G cluster_antagonist Hypothesis: S1R Antagonism (Pain) cluster_agonist Hypothesis: S1R Agonism (Cognition) Test_Cmpd_Ant Test Compound (as Antagonist) S1R_Ant Sigma-1 Receptor Test_Cmpd_Ant->S1R_Ant Inhibits Ion_Channel Ion Channel Modulation S1R_Ant->Ion_Channel Regulates Nerve_Hyper Neuronal Hyperexcitability Ion_Channel->Nerve_Hyper Pain_Sig Pain Signaling Nerve_Hyper->Pain_Sig Test_Cmpd_Ag Test Compound (as Agonist) S1R_Ag Sigma-1 Receptor Test_Cmpd_Ag->S1R_Ag Activates ER_Stress ER Stress Mitigation S1R_Ag->ER_Stress Ca_Homeo Ca2+ Homeostasis S1R_Ag->Ca_Homeo Neuroprotection Neuroprotection & Synaptic Plasticity ER_Stress->Neuroprotection Ca_Homeo->Neuroprotection Cognition Improved Cognition Neuroprotection->Cognition

Caption: Hypothesized S1R-mediated mechanisms of action.

Conclusion

This application note provides a structured, hypothesis-driven framework for evaluating the preclinical efficacy of this compound. By focusing on well-validated animal models of neuropathic pain and cognitive impairment, researchers can efficiently screen for therapeutic potential and generate the robust data necessary for further drug development. Subsequent mechanistic studies, such as antagonist reversal, will be critical to confirming the role of the Sigma-1 Receptor and solidifying the compound's mechanism of action.

References

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020-09-01).
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate.
  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017-10-15).
  • Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2 - Smolecule. (2023-08-15).
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central.
  • Animal models of neuropathic pain - PubMed.
  • Piperidin-4-one: the potential pharmacophore - PubMed.
  • Animal Models of Cognitive Impairment - NCBI Bookshelf - NIH.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020-10-08).
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PubMed Central.
  • Neuropathic Pain Models - Charles River Laboratories.
  • Sigma Receptors.
  • Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf - NIH.
  • Animal models to study cognitive impairment of chronic kidney disease.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025-10-21).
  • Experimental models for the study of neuropathic pain - SciELO.
  • Allosteric Modulators of Sigma-1 Receptor: A Review - Frontiers. (2019-03-18).
  • Activity of some sigma-1 receptor ligand com- pounds | Download Table - ResearchGate.
  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy | ACS Pharmacology & Translational Science. (2024-07-18).
  • Animal models of cognitive dysfunction | Request PDF - ResearchGate. (2025-08-06).
  • Animal models of neuropathic pain - PubMed.
  • 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE - MySkinRecipes.
  • The challenges of using animal models in Alzheimer's research - VJDementia.
  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0.
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - MDPI.
  • Chapter 4 - An overview of animal models for neuropathic pain.

Sources

Formulation of 1-Piperidin-4-yl-azepane Dihydrochloride for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-Piperidin-4-yl-azepane dihydrochloride, a water-soluble small molecule, for preclinical animal studies. It outlines the critical physicochemical properties of the compound, vehicle selection strategies, and detailed, step-by-step protocols for preparing aqueous-based formulations suitable for parenteral administration. Furthermore, this guide addresses stability considerations and provides a framework for developing a stability-indicating analytical method. The methodologies described herein are designed to ensure the accurate and consistent delivery of the test article, thereby maintaining the integrity and reproducibility of in vivo experiments.

Introduction: The Critical Role of Formulation in Preclinical Research

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous preclinical evaluation. A cornerstone of this process is the reliable and reproducible administration of the test compound to animal models. The formulation of the drug substance is not a mere procedural step but a critical determinant of the study's outcome. An improper formulation can lead to variable drug exposure, local tissue irritation, and potentially misleading pharmacokinetic and pharmacodynamic data.

This compound is a bicyclic amine that, as a dihydrochloride salt, exhibits enhanced aqueous solubility.[1] This property is advantageous for developing straightforward parenteral formulations. This guide will leverage this characteristic to outline a systematic approach to formulation development, emphasizing scientific rationale and practical, field-proven techniques.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing a stable and effective formulation.

PropertyValue/InformationSignificance for Formulation
Molecular Formula C₁₁H₂₄Cl₂N₂Essential for accurate calculation of molarity and concentration.
Molecular Weight 255.23 g/mol Crucial for preparing solutions of a specific molar concentration.[2]
Salt Form DihydrochlorideSignificantly enhances aqueous solubility compared to the free base.[1]
pKa The piperidine nitrogen is estimated to have a pKa between 10.5-11.0, and the azepane nitrogen between 10.8-11.2.At physiological pH (~7.4), the compound will be predominantly in its protonated, dicationic form, which is highly water-soluble.[1]
Appearance Likely a white to off-white crystalline solid.Visual inspection is a primary quality control check.
Solubility High in aqueous solutions.[1]This allows for the use of simple aqueous vehicles for parenteral administration.

Initial Solubility Assessment: While the dihydrochloride salt form suggests good water solubility, it is crucial to experimentally determine the solubility in the selected vehicle to ensure the desired concentration can be achieved and maintained. A simple saturation solubility study is recommended.

Vehicle Selection for Parenteral Administration

The choice of vehicle is dictated by the route of administration, the desired dose volume, and the physicochemical properties of the drug substance. Given the high aqueous solubility of this compound, simple aqueous vehicles are the preferred choice.

VehicleRationale and Considerations
0.9% Sodium Chloride (Saline) Isotonic and physiologically compatible, making it the primary choice for intravenous, intraperitoneal, and subcutaneous routes. It is crucial to use sterile, pyrogen-free saline for injection.[3]
5% Dextrose in Water (D5W) Another isotonic option, particularly if chloride ions from saline are a concern for the study.
Phosphate-Buffered Saline (PBS) Provides buffering capacity to maintain a stable pH, which can be beneficial for drug stability. Ensure the grade is suitable for injection.

Co-solvents are generally not required for this water-soluble compound. Their use should be avoided unless high concentrations that exceed the aqueous solubility are necessary, as they can introduce their own pharmacological effects and potential for precipitation upon injection.[4]

Formulation Protocol: Preparation of a Sterile Solution for Intravenous Administration

This protocol details the preparation of a 10 mg/mL solution of this compound in 0.9% saline for intravenous administration in mice.

Materials and Equipment
  • This compound

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile, depyrogenated glass vials with rubber stoppers and aluminum seals[5]

  • Calibrated analytical balance

  • Sterile disposable syringes and needles (appropriate gauge for the animal species)[6]

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • pH meter with a calibrated micro-electrode

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Step-by-Step Formulation Procedure
  • Calculations: Determine the required amount of this compound and the volume of saline needed for the desired concentration and batch size.

    • Example for a 10 mL batch at 10 mg/mL: Weigh 100 mg of the compound.

  • Aseptic Preparation: Perform all subsequent steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the calculated amount of this compound and transfer it to a sterile glass vial.

  • Dissolution: Add approximately 80% of the final volume of sterile 0.9% saline to the vial. Vortex gently until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • pH Measurement and Adjustment:

    • Measure the pH of the solution. Due to the dihydrochloride salt, the initial pH will be acidic.

    • For intravenous administration in mice, a pH range of 4.5-8.0 is generally acceptable, with a target closer to physiological pH (~7.4) being ideal to minimize irritation.[1]

    • If necessary, adjust the pH using sterile, dilute solutions of NaOH or HCl. Add the adjusting solution dropwise with continuous pH monitoring.

  • Final Volume Adjustment: Add sterile 0.9% saline to reach the final desired volume. Mix thoroughly.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a final sterile vial. This step removes any potential microbial contamination.[7]

  • Container Closure: Immediately cap the vial with a sterile rubber stopper and secure it with an aluminum seal.

  • Labeling: Label the vial clearly with the compound name, concentration, vehicle, batch number, and date of preparation.

Osmolality Considerations

For parenteral administration, the formulation should ideally be isotonic with physiological fluids (approximately 280-310 mOsm/kg) to prevent hemolysis or crenation of red blood cells and minimize injection site pain. The osmolality of the final formulation should be measured, especially for higher concentrations. If the solution is hypertonic, consider diluting it to a more tolerable concentration or administering it as a slow infusion.

Stability Assessment: Ensuring Formulation Integrity

The stability of the prepared formulation must be assessed to ensure that the compound remains at the intended concentration and that no significant degradation occurs during the study period.[2]

Short-Term Stability

For preclinical studies, it is essential to determine the stability of the formulation under the conditions of use. This typically involves storing the formulation at room temperature and under refrigeration (2-8 °C) and analyzing its concentration at various time points (e.g., 0, 4, 8, 24, and 48 hours).

Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies should be performed on the drug substance.[8] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80 °C

  • Photodegradation: Exposure to UV and visible light (ICH Q1B)

The results of these studies will help to identify potential degradation products and establish the degradation pathways.[9]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its potential degradation products and any impurities.[10]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectroscopy of the compound).

  • Column Temperature: 25-30 °C

The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[11]

Visualizations

Formulation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_final Final Product Calculations 1. Calculations (Compound & Vehicle) Weighing 2. Weighing (Aseptic Technique) Calculations->Weighing Dissolution 3. Dissolution (in 80% Vehicle) Weighing->Dissolution pH_Adjust 4. pH Measurement & Adjustment Dissolution->pH_Adjust Final_Volume 5. Final Volume Adjustment pH_Adjust->Final_Volume Sterile_Filter 6. Sterile Filtration (0.22 µm) Final_Volume->Sterile_Filter Container_Closure 7. Container Closure (Sterile Vial) Sterile_Filter->Container_Closure Labeling 8. Labeling Container_Closure->Labeling Storage 9. Storage (Defined Conditions) Labeling->Storage Stability_Assessment cluster_studies Stability Studies Formulation Formulated Product ShortTerm Short-Term Stability (RT & 2-8°C) Formulation->ShortTerm ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Formulation->ForcedDeg HPLC Stability-Indicating HPLC Method ShortTerm->HPLC ForcedDeg->HPLC Data Stability Data (Shelf-life, Degradation Profile) HPLC->Data

Caption: Overview of the stability assessment process.

Conclusion

The successful formulation of this compound for animal studies hinges on a systematic approach grounded in its physicochemical properties. Its inherent water solubility simplifies the process, allowing for the use of physiologically compatible aqueous vehicles. Adherence to the detailed protocols for preparation, quality control, and stability assessment outlined in this guide will ensure the delivery of a consistent and reliable dosing solution, thereby enhancing the quality and integrity of preclinical research.

References

  • MySkinRecipes. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. Available at: [Link]

  • PubChem. 1-(Piperidin-4-yl)piperazine. Available at: [Link]

  • IJSDR. (2021). Stability indicating study by using different analytical techniques. Available at: [Link]

  • Gaukroger, K., et al. (2003). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 42(1), 25-33. Available at: [Link]

  • Boston University. (2023). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-12. Available at: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ResearchGate. (2014). How can I inject substance P via the IV route?. Available at: [Link]

  • Gyan Sanchay. Selection of containers and closures. Available at: [Link]

  • Journal of Food and Drug Analysis. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Available at: [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Slideshare. (2018). Sterilization methods of parenterals. Available at: [Link]

  • ResearchGate. (2021). Container Closure and Delivery Considerations for Intravitreal Drug Administration. Available at: [Link]

  • ResearchGate. (2022). Pharmaceutical sterile formulations. Available at: [Link]

  • Journal of Young Pharmacists. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available at: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Available at: [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). A Detailed Concepts on Parenteral Preparation. Available at: [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • West Pharmaceutical Services. (2024). Understanding Container Closure Systems (CCS) for Drug Packaging. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • Datwyler. (2023). Top seven considerations when selecting primary packaging for injectable drugs. Available at: [Link]

  • Journal of Biomolecular Structure and Dynamics. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2018). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

Sources

Application Note: A Novel, Theoretical Approach to Enhancing Proteomic Analysis of Acidic Peptides using 1-Piperidin-4-yl-azepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Acidic Proteome

In the field of proteomics, bottom-up mass spectrometry (MS) has become an indispensable tool for the large-scale identification and quantification of proteins.[1] This approach typically involves the enzymatic digestion of proteins into smaller peptides, which are more amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Trypsin is the most commonly used protease due to its high specificity, cleaving C-terminal to lysine and arginine residues. This process generates peptides that are ideally suited for positive-mode electrospray ionization (ESI), a cornerstone of modern proteomics.

However, a significant challenge arises with proteins that are rich in acidic amino acids, such as aspartic and glutamic acid. Tryptic digestion of these proteins often yields peptides that lack a basic residue at the C-terminus, leading to poor ionization efficiency in positive-mode ESI-MS and consequently, underrepresentation in proteomic analyses. This can result in incomplete protein sequence coverage and a biased view of the proteome. To address this, various chemical modification strategies have been developed to enhance the detection of acidic peptides.[2]

This application note proposes a novel, theoretical application of 1-Piperidin-4-yl-azepane dihydrochloride as a chemical derivatization agent for the enhanced analysis of acidic peptides in proteomics sample preparation. It is important to note that while the principles and protocols described herein are grounded in established chemical and proteomic methodologies, the specific use of this compound for this purpose is a conceptual exploration.

Principle of the Method: Chemical Derivatization of Carboxyl Groups

The proposed mechanism of action for this compound in proteomics sample preparation is its use as a nucleophilic amine-containing reagent to derivatize carboxyl groups on proteins. This chemical modification would be mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl groups for reaction with the primary or secondary amines of 1-Piperidin-4-yl-azepane.

The piperidine and azepane moieties of the molecule are basic, and their incorporation onto acidic amino acid residues (aspartic acid and glutamic acid) and the C-terminus of proteins would introduce a permanent positive charge. This would theoretically enhance the ionization efficiency of otherwise acidic peptides in positive-mode ESI-MS, leading to improved detection and sequencing.

cluster_0 Protein Carboxyl Group Activation cluster_1 Nucleophilic Attack and Derivatization Protein-COOH Protein Carboxyl Group (Asp, Glu, C-terminus) EDC EDC (Carbodiimide) Protein-COOH->EDC Activation Activated_Intermediate O-acylisourea (Active Intermediate) EDC->Activated_Intermediate Reagent 1-Piperidin-4-yl-azepane Activated_Intermediate->Reagent Nucleophilic Attack Derivatized_Protein Derivatized Protein (Stable Amide Bond) Reagent->Derivatized_Protein Start Protein Solubilization (e.g., in Urea) Reduction Reduction (e.g., DTT) Start->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Derivatization Carboxyl Group Derivatization (EDC + 1-Piperidin-4-yl-azepane) Alkylation->Derivatization Quenching Quenching of Derivatization Reaction Derivatization->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Cleanup Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-Piperidin-4-yl-azepane dihydrochloride in PBS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-Piperidin-4-yl-azepane dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of dissolving this compound in Phosphate Buffered Saline (PBS). Here, we will explore the underlying chemical principles governing its solubility and provide a series of troubleshooting steps and advanced protocols to ensure successful preparation for your experiments.

Understanding the Molecule: this compound

1-Piperidin-4-yl-azepane is a bicyclic compound featuring a seven-membered azepane ring and a piperidine moiety.[1] As a dihydrochloride salt, the two basic nitrogen centers are protonated, which generally enhances its aqueous solubility compared to the free base.[1][2] This salt form is often preferred for pharmaceutical formulations that require aqueous administration.[1]

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₂₃ClN₂[3]
Molecular Weight218.77 g/mol [3]
AppearanceSolid-
StorageRoom temperature[3]
pKa (Piperidine Nitrogen)~10.5 - 11.0[1]
pKa (Azepane Nitrogen)~10.8 - 11.2[1]

The high pKa values of the two amine groups are critical to understanding its solubility. At a physiological pH of 7.4, both nitrogens will be predominantly protonated, which is favorable for solubility in aqueous solutions like PBS. However, issues can still arise, particularly at higher concentrations.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in PBS at my desired concentration. What could be the issue?

A1: Several factors can contribute to dissolution difficulties, even with a hydrochloride salt:

  • Concentration: You may be exceeding the compound's intrinsic solubility limit in PBS at pH 7.4.

  • pH of the final solution: Although PBS is a buffer, adding a high concentration of an acidic salt can slightly lower the local pH, potentially affecting solubility.[4] It is always good practice to verify the final pH of your solution.[5]

  • Rate of dissolution: The compound may be dissolving slowly. Ensure adequate time and agitation.

  • Interaction with phosphate ions: In some cases, amine hydrochlorides can interact with phosphate ions in the buffer to form less soluble phosphate salts.[6] This can lead to precipitation, especially at higher concentrations.[7][8]

Q2: My solution is cloudy or has a precipitate after dissolving the compound in PBS. What should I do?

A2: Cloudiness or precipitation indicates that the compound is not fully dissolved or has precipitated out of solution. Refer to the troubleshooting workflow below to address this. The issue could be related to concentration, pH, or interaction with the buffer components.[1][8]

Q3: Can I heat the solution to aid dissolution?

A3: Gentle warming to 37°C can be beneficial and is a common practice for increasing the rate of dissolution for many compounds.[9] However, prolonged or excessive heating should be avoided as it could potentially degrade the compound. Always start with gentle warming and monitor for any changes in the solution's appearance or color.

Q4: Is it better to dissolve the compound in water first and then add it to PBS?

A4: Dissolving the compound in a small amount of high-purity water before adding it to a concentrated PBS stock (e.g., 10x PBS) to achieve the final 1x PBS concentration can sometimes be a successful strategy. This approach can help to avoid high local concentrations of both the compound and buffer salts, which might lead to precipitation.[10]

Troubleshooting Workflow for Dissolving this compound in PBS

This workflow provides a systematic approach to troubleshoot solubility issues.

Solubility_Troubleshooting start Start: Weigh this compound add_pbs Add sterile 1x PBS to the desired concentration start->add_pbs agitate Vortex or sonicate at room temperature add_pbs->agitate check_dissolution Is the solution clear? agitate->check_dissolution success Solution Prepared Successfully check_dissolution->success Yes troubleshoot Troubleshooting Steps check_dissolution->troubleshoot No gentle_heat Gently warm to 37°C for 10-15 min Agitate intermittently troubleshoot->gentle_heat check_dissolution2 Is the solution clear? gentle_heat->check_dissolution2 check_dissolution2->success Yes ph_adjustment Adjust pH to ~7.0-7.2 with dilute NaOH (Use with caution and monitor) check_dissolution2->ph_adjustment No check_dissolution3 Is the solution clear? ph_adjustment->check_dissolution3 check_dissolution3->success Yes co_solvent Use a Co-solvent (e.g., DMSO) (See Protocol 2) check_dissolution3->co_solvent No, consider alternatives surfactant Add a Surfactant (e.g., Tween® 20) (See Protocol 3) co_solvent->surfactant Or

Caption: Troubleshooting workflow for dissolving the compound in PBS.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution in PBS

This protocol is the first step for preparing a solution of this compound in PBS.

Materials:

  • This compound powder

  • Sterile 1x Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound into a sterile tube.

  • Add the required volume of sterile 1x PBS to achieve the target concentration.

  • Cap the tube securely and vortex vigorously for 1-2 minutes.

  • If the compound has not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • If solubility is still an issue, incubate the tube in a 37°C water bath for 10-15 minutes with intermittent vortexing.[9]

  • Visually inspect the solution for any remaining particulate matter. A clear solution indicates successful dissolution.

  • For sterile applications, the final solution can be passed through a 0.22 µm syringe filter.

Protocol 2: Using a Co-solvent (DMSO)

If the compound does not dissolve in PBS alone, using a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) can be effective.[11]

Important Considerations:

  • DMSO concentration: The final concentration of DMSO in your experiment should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[12] Always include a vehicle control (PBS with the same final concentration of DMSO) in your experiments.

  • Precipitation upon dilution: A concentrated stock in DMSO may precipitate when diluted into an aqueous buffer. It is crucial to add the DMSO stock to the PBS slowly while vortexing.

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM or 100 mM).

  • To prepare your working solution, add a small volume of the DMSO stock solution to your pre-warmed (37°C) 1x PBS with vigorous vortexing. For example, to make a 10 µM solution with 0.1% DMSO, add 1 µL of a 10 mM stock to 999 µL of PBS.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or try an alternative method.

CoSolvent_Workflow start Prepare concentrated stock in 100% DMSO dilute Add small volume of DMSO stock to larger volume of PBS (while vortexing) start->dilute check Check for precipitation dilute->check success Working solution ready check->success No fail Precipitation occurs. Lower final concentration or use alternative method. check->fail Yes

Caption: Workflow for using DMSO as a co-solvent.

Protocol 3: Using a Surfactant (Tween® 20)

Non-ionic surfactants like Tween® 20 can help to increase the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[13]

Important Considerations:

  • Tween® 20 concentration: The final concentration of Tween® 20 should be kept low, typically between 0.05% and 0.1% (v/v), to avoid interference with biological assays.[14]

  • Purity: Use a high-purity grade of Tween® 20 suitable for biological applications.

Procedure:

  • Prepare a stock solution of 10% (v/v) Tween® 20 in sterile water.

  • Add the 10% Tween® 20 stock to your 1x PBS to achieve the desired final concentration (e.g., add 50 µL of 10% Tween® 20 to 9.95 mL of PBS for a final concentration of 0.05%).

  • Add the this compound powder directly to the PBS containing Tween® 20.

  • Follow the agitation and gentle warming steps outlined in Protocol 1.

Advanced Considerations

  • Alternative Buffers: If precipitation is suspected to be due to an interaction with phosphate, consider using an alternative buffer system such as HEPES or Tris-HCl, ensuring the pH is maintained at the desired physiological level.[1]

  • Ionic Strength: The high ionic strength of PBS can sometimes lead to a "salting-out" effect, reducing the solubility of certain compounds.[15] If this is suspected, you could try preparing a solution in a lower ionic strength buffer or sterile water, provided it is compatible with your experimental system.

Summary of Solubility Enhancement Strategies

StrategyPrincipleKey Considerations
Gentle Heating Increases kinetic energy, aiding dissolution.Do not exceed 37°C to avoid degradation.
pH Adjustment Small increases in pH can sometimes improve solubility of acidic salts.Use with caution; monitor pH closely to stay within physiological range.
Co-solvents (DMSO) Increases solubility of hydrophobic compounds.Keep final concentration low (<0.5%) to avoid cell toxicity.[12]
Surfactants (Tween® 20) Forms micelles to encapsulate and solubilize hydrophobic molecules.Use low concentrations (0.05-0.1%) to avoid interference with assays.[14]
Alternative Buffers Avoids specific ion interactions (e.g., with phosphate).Ensure the buffer is compatible with your experimental system.

By following this structured approach, researchers can effectively troubleshoot and overcome solubility challenges with this compound, ensuring the successful preparation of this compound for a wide range of scientific applications.

References

  • Smolecule. (2023, August 15). Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2.
  • ResearchGate. (2025, October 21).
  • BenchChem. (2025, December). Troubleshooting arecoline hydrochloride solubility issues in PBS.
  • BenchSci. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20.
  • Protocols.io. (2022, June 14).
  • Biotage. (2023, January 23).
  • Sigma-Aldrich.
  • Reddit. (2022, July 9). My PBS buffer won't dissolve : r/Biochemistry.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Bitesize Bio. (2023, January 31). How Buffers Work—A Guide For Biologists.
  • Sigma-Aldrich. TWEEN® 20 (P5927)
  • ResearchGate. (2014, April 1).
  • ResearchGate. (2024, December 19). How we can prepare the 1% or 0.1% of Tween 20 or 80 because the pippetting of the tween 20 is difficult and it will not give same amount of tween 20 ?
  • ResearchGate. The effect of the ionic strength on the constancy of the solubility product.
  • YouTube. (2021, June 17). Observing the Characteristics of a Buffer.
  • Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why?
  • St John's Laboratory.
  • Mass Spectrometry Facility. (2013). Waters UPLC Troubleshooting and Diagnostics (pdf).
  • ResearchGate. (2025, August 7). (PDF)
  • Flinn Scientific.
  • MySkinRecipes. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE.
  • ENCO.
  • IDOSI Journals.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • YouTube. (2021, April 7). pH Buffer Solution.
  • MDPI. (2024, October 1). Polymers Enhance Chlortetracycline Hydrochloride Solubility.
  • PMC - NIH.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • Benchling. (2015, June 12). Phosphate Buffered Saline (PBS)
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • Jagiellonian Center of Innovation.
  • Smolecule. (2023, August 15). Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2.
  • PubChem. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099.
  • PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893.

Sources

1-Piperidin-4-yl-azepane dihydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Piperidin-4-yl-azepane Dihydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered when working with this compound in solution. The guidance provided herein is based on established principles of organic chemistry and data from structurally related piperidine and amine hydrochloride compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each solution is grounded in chemical principles to help you not only solve the immediate issue but also prevent future occurrences.

Q1: I'm observing a rapid loss of my compound's purity in my aqueous stock solution, confirmed by a decreasing peak area in my HPLC analysis. What is happening?

A1: Rapid degradation in an aqueous solution is a common issue for molecules containing tertiary amines like this compound. The primary suspects are pH instability and oxidation.

  • Causality - The Role of pH: The stability of amine-containing compounds is often highly pH-dependent.[1] As a dihydrochloride salt, dissolving the compound in neutral, unbuffered water will result in an acidic solution. While this initial acidity might be protective, subsequent dilutions into different media or gradual pH shifts can expose the free base form of the amine. Both the piperidine and azepane nitrogens are tertiary amines, which can be susceptible to various degradation pathways. Studies on similar piperidine derivatives show that they can be most stable within a specific pH range, often neutral or slightly acidic, with degradation accelerating in highly acidic or alkaline conditions.[1][2][3] For instance, some piperidine compounds undergo significant hydrolysis in acidic buffers.[1]

  • Causality - Oxidation: The tertiary amine groups in the piperidine and azepane rings are susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening products.[4] This process can be initiated by dissolved oxygen in your solvent, exposure to light, or the presence of trace metal ion contaminants that can catalyze oxidation.

Troubleshooting Steps:

  • pH Measurement & Control: Immediately measure the pH of your stock solution and any buffers or media it's diluted into.

  • Buffer Selection: Prepare your solutions in a suitable buffer system to maintain a stable pH. Based on data from related compounds, starting your investigation with a buffer in the pH 4-7 range is a logical first step.[1][3]

  • Solvent Degassing: To minimize oxidative degradation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon, or by sonication under a vacuum.

  • Storage Conditions: Store your solutions protected from light and at reduced temperatures (e.g., 2-8°C).[1] Always use tightly sealed containers to minimize exposure to atmospheric oxygen.[5]

Q2: My analytical results are inconsistent, and I see new, unexpected peaks appearing in my chromatogram over time. How can I identify the source of this instability?

A2: The appearance of new peaks strongly suggests compound degradation. To systematically identify the cause, a forced degradation study is the most effective approach. This involves intentionally exposing the compound to harsh conditions to rapidly induce degradation and identify potential pathways and products.[6][7]

Expert Insight: A forced degradation study is a cornerstone of drug development and is recommended by regulatory bodies like the ICH.[8] It not only helps in troubleshooting but is crucial for developing a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from its degradation products.[2]

Below is a workflow to guide your investigation.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Prepare Stress Reagents (HCl, NaOH, H₂O₂, etc.) C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->D E Oxidation (e.g., 3% H₂O₂, RT) A->E F Thermal Stress (e.g., 60°C in solution) A->F G Photolytic Stress (UV/Vis light, RT) A->G H Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples H->I J Analyze by HPLC-UV/MS I->J K Identify Degradants (Mass Spec, NMR) J->K caption Workflow for a Forced Degradation Study.

Caption: Workflow for a Forced Degradation Study.

By analyzing the samples from each stress condition, you can pinpoint the specific vulnerabilities of this compound. For example, if significant degradation occurs only under the H₂O₂ condition, your primary issue is likely oxidation. If degradation is most rapid in the HCl and NaOH samples, pH is your critical parameter.

Frequently Asked Questions (FAQs)

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, which features two tertiary amine centers (one in a piperidine ring and one in an azepane ring), the most probable degradation pathways are oxidation and photodegradation.[4]

  • Oxidation: The lone pair of electrons on the nitrogen atoms makes them susceptible to attack by oxidizing agents, including atmospheric oxygen. This can lead to the formation of stable N-oxide derivatives or, under more aggressive conditions, cleavage of the C-N bonds, resulting in ring-opening.[4]

  • Photodegradation: The amine functional groups can absorb UV radiation, which may lead to the formation of reactive radical species and subsequent degradation.[9] While the compound itself may not have a strong chromophore for visible light, UV exposure should be minimized.

Below is a diagram illustrating a hypothetical oxidative degradation pathway.

Hypothetical Degradation Pathway Parent 1-Piperidin-4-yl-azepane N_Oxide_Piperidine Piperidine N-Oxide Derivative Parent->N_Oxide_Piperidine Oxidation (e.g., H₂O₂) N_Oxide_Azepane Azepane N-Oxide Derivative Parent->N_Oxide_Azepane Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Products N_Oxide_Piperidine->Ring_Opened Further Oxidation/ Rearrangement N_Oxide_Azepane->Ring_Opened Further Oxidation/ Rearrangement caption Hypothetical Oxidative Degradation Pathways.

Caption: Hypothetical Oxidative Degradation Pathways.

Q4: What are the recommended storage and handling conditions for this compound in its solid and solution forms?

A4: Proper storage is critical to ensure the long-term integrity of the compound.

FormRecommended Storage ConditionsRationale & References
Solid Store long-term in a cool, dry, well-ventilated place. Keep the container tightly closed. Protect from light and incompatible substances.[5]As a dihydrochloride salt, the compound is hygroscopic. Absorbed moisture can accelerate degradation. Protection from light and oxygen minimizes photolytic and oxidative degradation.[4][10]
Solution Store at 2-8°C, protected from light. Use degassed solvents and/or overlay with an inert gas (N₂ or Ar). Prepare in a suitable buffer (e.g., pH 4-7) if for long-term use.[1][3]Lower temperatures slow down reaction kinetics.[1] Protecting from light and oxygen prevents photodegradation and oxidation.[4][9] Buffering prevents pH shifts that could accelerate hydrolysis or other pH-dependent degradation.[1]
Q5: What analytical method should I use to monitor the stability of this compound?

A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard and most recommended technique.[1][2]

Key Features of a Good Method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products, process impurities, and other components in the sample matrix.[6]

  • Sensitivity: The method should have a low limit of detection (LOD) and limit of quantitation (LOQ) to detect and quantify degradants at low levels.[11][12]

  • Accuracy & Precision: The method must be accurate and precise across the expected concentration range.

A common starting point for method development would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[11][13] Detection is typically done using a UV detector, although if the compound lacks a strong chromophore, other detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) may be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV or MS detector, C18 column, temperature-controlled incubator, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in an appropriate solvent (e.g., water or 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.2 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Use the control sample. Incubate at 60°C.

    • Photostability: Expose the control sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at initial (t=0), 4, 8, 24, and 48 hours.

  • Sample Quenching:

    • For acid-stressed samples, neutralize with an equivalent amount of NaOH.

    • For base-stressed samples, neutralize with an equivalent amount of HCl.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a validated HPLC method.

  • Data Evaluation: Calculate the percentage of degradation. Use mass spectrometry (LC-MS) to obtain mass information on the major degradation peaks to help elucidate their structures.

References

  • Smolecule. (2023, August 15). 1-(2-Piperidin-4-ylethyl)azepane.
  • ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • AK Scientific, Inc. (n.d.). This compound.
  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • Springer. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-Piperidin-4-yl-azepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Piperidin-4-yl-azepane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate.[1] Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Troubleshooting Guide: A Proactive Approach to Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Question 1: My reductive amination of N-Boc-4-aminopiperidine with a suitable C6-carbonyl precursor is showing low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the reductive amination step are a common hurdle. The primary reasons often revolve around the delicate equilibrium of imine/enamine formation and the efficacy of the reducing agent.

  • Causality: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced.[2] Inefficient iminium ion formation or its instability can significantly lower the yield. Furthermore, the choice of reducing agent is critical; a reagent that is too harsh can reduce the starting carbonyl compound before it reacts with the amine, while a reagent that is too mild may not efficiently reduce the iminium intermediate. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[3]

  • Troubleshooting Protocol:

    • Optimize pH: The formation of the imine/enamine intermediate is pH-sensitive. A slightly acidic medium (pH 4-6) is generally optimal to facilitate the dehydration step without protonating the amine starting material, which would render it non-nucleophilic. Consider adding a catalytic amount of acetic acid to your reaction mixture.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent as it is less sensitive to pH and selectively reduces the iminium ion in the presence of the aldehyde or ketone. If you are using a less selective reducing agent like sodium borohydride, ensure that the imine has sufficient time to form before adding the reducing agent.

    • Water Removal: The formation of the imine from the amine and carbonyl is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves, can drive the reaction forward.

    • Temperature and Reaction Time: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) can sometimes improve the rate of imine formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: I'm observing an unexpected peak in my NMR spectrum after the Boc-deprotection step with HCl. What could this impurity be?

Answer:

The appearance of unexpected signals after Boc-deprotection with strong acids like HCl is often related to side reactions involving the tert-butyl cation generated during the reaction.

  • Causality: The acid-catalyzed deprotection of the Boc group proceeds via the formation of a stable tert-butyl cation.[4] This carbocation is a potent electrophile and can be trapped by nucleophiles present in the reaction mixture, leading to the formation of tert-butylated byproducts. While less common with the piperidine or azepane nitrogens (which are protonated under acidic conditions), other nucleophilic sites on the molecule or in the solvent can react.

  • Troubleshooting and Identification:

    • Scrutinize the NMR: Look for a singlet at approximately 1.3 ppm in the 1H NMR spectrum, characteristic of a tert-butyl group. The integration of this peak relative to your product's signals will give an indication of the impurity level.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to identify this impurity. The tert-butylated byproduct will have a molecular weight that is 56 units higher than your desired product.

    • Preventative Measures:

      • Use of Scavengers: The addition of a cation scavenger, such as anisole or thioanisole, to the deprotection reaction can effectively trap the tert-butyl cation and prevent the formation of byproducts.

      • Optimize Deprotection Conditions: Using a milder deprotection method, if compatible with other functional groups, can minimize side reactions. Alternatively, carefully controlling the reaction temperature and time can also help. Using 4M HCl in dioxane is a common and effective method that often provides clean deprotection.[5]

Question 3: My final product, this compound, is difficult to crystallize and appears as an oil. How can I obtain a solid product?

Answer:

The dihydrochloride salt of your product may be hygroscopic or may have a tendency to form an oil, especially in the presence of impurities. Achieving a crystalline solid often requires careful control of the final work-up and crystallization conditions.

  • Causality: The presence of residual solvent, excess HCl, or side products can inhibit crystallization. The dihydrochloride salt's high polarity can also make it challenging to crystallize from common organic solvents.

  • Protocol for Crystallization:

    • Ensure Complete Solvent Removal: After the final deprotection and work-up, ensure all volatile solvents are thoroughly removed under high vacuum.

    • Precise Stoichiometry of HCl: The addition of exactly two equivalents of HCl is crucial for the formation of the dihydrochloride salt. Adding a solution of HCl in a solvent like isopropanol or diethyl ether dropwise to a solution of the free base can allow for better control.

    • Solvent System for Crystallization: A common technique for crystallizing polar salts is to use a binary solvent system. Dissolve the oil in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or ethanol) and then slowly add a less polar solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until turbidity is observed.[3] Allowing this mixture to stand, sometimes with gentle cooling, can induce crystallization.

    • Trituration: If crystallization is unsuccessful, trituration can be an effective alternative. This involves repeatedly washing the oil with a solvent in which the product is insoluble but the impurities are soluble. This can often induce solidification.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent synthetic strategy involves a two-step process. The first step is a reductive amination between a protected 4-aminopiperidine, typically N-Boc-4-aminopiperidine, and a precursor to the azepane ring, such as hexanedial or a protected form thereof.[1][6] The second step is the deprotection of the Boc group using a strong acid, followed by the formation of the dihydrochloride salt.

Q2: What are the critical parameters to control during the reductive amination step?

A2: The critical parameters include:

  • Stoichiometry of Reactants: Using a slight excess of the amine component can sometimes drive the reaction to completion, but a large excess should be avoided to simplify purification.

  • Choice of Reducing Agent and its Stoichiometry: As discussed in the troubleshooting section, the choice of reducing agent is crucial. Typically, 1.1 to 1.5 equivalents of the reducing agent are used.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-reactive and can dissolve a wide range of substrates.

  • Temperature: Most reductive aminations are carried out at room temperature, but some may benefit from mild heating.

Q3: How can I effectively monitor the progress of the synthesis?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools. TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS offers more detailed information, including the molecular weights of the components in the reaction mixture, which is invaluable for identifying intermediates and potential byproducts.

III. Data Presentation and Visualization

Table 1: Comparison of Reductive Amination Conditions
Reducing AgentSolventAdditiveTemperature (°C)Typical Yield (%)Key Considerations
Sodium Triacetoxyborohydride (STAB)DCM/DCEAcetic Acid (cat.)2580-95Mild and selective, but can be moisture sensitive.
Sodium Cyanoborohydride (NaBH3CN)MethanolpH 4-6 buffer2575-90Toxic cyanide byproduct. Requires careful pH control.
Catalytic Hydrogenation (H2, Pd/C)Ethanol/Methanol-25-5085-98Requires specialized equipment for handling hydrogen gas.
Diagram 1: Synthetic Pathway and Potential Impurity Formation

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-aminopiperidine C tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate A->C 1. Imine Formation 2. Reduction (e.g., STAB) B Hexanedial B->C Imp1 Dialkylated byproduct C->Imp1 Side reaction D 1-Piperidin-4-yl-azepane C->D HCl in Dioxane E 1-Piperidin-4-yl-azepane dihydrochloride D->E 2 eq. HCl Imp2 tert-butylated byproduct D->Imp2 Side reaction

Caption: Synthetic route to this compound highlighting key steps and potential impurity formation points.

IV. References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Le, T., et al. (2009). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Science, 15(5), 337-339. [Link]

  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. Retrieved January 22, 2026, from [Link]

  • Wang, M., Wang, W., & Qu, G. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. (2009). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

Sources

Technical Support Center: Optimizing 1-Piperidin-4-yl-azepane Dihydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-Piperidin-4-yl-azepane dihydrochloride in preclinical in vivo studies. This guide is structured to address the common and critical challenges encountered during the crucial phase of dose optimization. Our approach is rooted in established toxicological principles and pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure your experimental design is robust, reproducible, and ethically sound.

Section 1: Foundational Knowledge & Initial Considerations (FAQs)

This section addresses the most common preliminary questions regarding this compound.

Q1: What is this compound and what is its primary application?

A: this compound is a heterocyclic small molecule. It is primarily utilized in pharmaceutical research as a structural intermediate or building block for the synthesis of more complex, biologically active compounds.[1] Its scaffold, containing both a piperidine and an azepane ring, is a common feature in molecules designed to target the central nervous system (CNS), including receptor ligands and enzyme inhibitors.[1][2][3] Derivatives of the piperidine core, for instance, have been investigated for a wide range of pharmacological activities, including anti-inflammatory and CNS-modulating effects.[4][5][6]

Q2: What are the key physicochemical properties I should be aware of for formulation?

A: The most critical property of this compound is its form as a dihydrochloride salt . This salt form is specifically designed to enhance aqueous solubility, making it well-suited for formulations in common aqueous vehicles for in vivo administration.[2] While the free base may have limited solubility, the dihydrochloride salt is expected to be soluble in water or saline. Always confirm the solubility of your specific batch empirically before preparing dosing solutions.

Q3: Are there any immediate safety and handling concerns with this compound?

A: Yes. According to available safety data sheets, this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Therefore, standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling of the powdered form should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[7]

Section 2: Designing and Troubleshooting Dose-Finding Studies

This section provides in-depth guidance on the experimental phase of dose optimization. The primary goal of these initial studies is to identify a safe and therapeutically relevant dose range for your subsequent efficacy models.[8][9]

Q4: How do I determine a starting dose for my first in vivo experiment?

A: Since this compound is a research intermediate, there is likely no established dosage in the public domain. Therefore, a systematic dose range-finding (DRF) study is the mandatory first step. The objective is to identify the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable toxicity or side effects over a defined period.[10][11]

The process involves administering escalating doses to different groups of animals and closely monitoring them for signs of toxicity. This workflow ensures that you are operating within a safe window for your definitive studies.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Efficacy Study Design Lit_Search Literature Search (Structurally Similar Compounds) DRF_Design Design Dose Range-Finding (DRF) Study (e.g., 3-5 dose levels) Lit_Search->DRF_Design Phys_Chem Physicochemical Analysis (Solubility, Stability) Phys_Chem->DRF_Design MTD_Study Conduct Maximum Tolerated Dose (MTD) Study DRF_Design->MTD_Study Tox_Monitor Monitor Toxicity (Body Weight, Clinical Signs, Pathology) MTD_Study->Tox_Monitor MTD_Establish Establish MTD Tox_Monitor->MTD_Establish Dose_Select Select Efficacy Doses (e.g., MTD, 1/2 MTD, 1/4 MTD) MTD_Establish->Dose_Select PK_PD_Study Optional: Conduct PK/PD Study MTD_Establish->PK_PD_Study Informs Efficacy_Study Initiate Main Efficacy Study Dose_Select->Efficacy_Study PK_PD_Study->Dose_Select Refines

Caption: Workflow for In Vivo Dose Optimization.

Q5: What is a standard protocol for a Maximum Tolerated Dose (MTD) study?

A: An MTD study is a critical short-term toxicological assessment used to inform dose selection for longer-term studies.[11][12][13]

Objective: To determine the highest dose of this compound that does not produce overt toxicity or more than a 10% reduction in body weight in the selected rodent model.[12][14]

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.9% sterile saline)

  • Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old, single-sex to reduce variability)

  • Standard caging, food, and water

  • Calibrated balance, dosing syringes, and needles

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of 5-7 days before the study begins.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include one vehicle control group and at least 3-5 dose-escalation groups.

    • Expert Insight: A good starting point for dose levels, in the absence of any data, might be 1, 10, 50, and 100 mg/kg. The wide spacing helps to capture the toxicological threshold efficiently.

  • Formulation Preparation: Prepare fresh dosing solutions on each day of administration. Given the compound is a dihydrochloride salt, it should readily dissolve in saline.[2] Ensure complete dissolution.

  • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (IP), oral gavage (PO), or intravenous (IV)). Dose all animals at approximately the same time each day for 5-14 consecutive days.

  • Monitoring & Data Collection:

    • Body Weight: Measure daily, just before dosing.

    • Clinical Observations: Perform detailed clinical observations at least twice daily (once within 1-4 hours post-dose and again at the end of the day). Use a scoring sheet (see table below).

    • Food/Water Intake: Monitor daily (optional but recommended).

  • Endpoint Determination: The MTD is reached at the dose level that causes reversible clinical signs of toxicity and/or a mean body weight loss of approximately 10% without causing mortality or signs of severe distress.[12] Studies may be terminated early for a specific dose group if severe toxicity is observed.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any potential target organs for toxicity.

MTD_Workflow start Start: Acclimatize Animals grouping Randomize into Dose Groups (n=3-5/group + Vehicle) start->grouping dosing Daily Dosing (5-14 days) grouping->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs (2x/day) dosing->monitoring endpoint_check Endpoint Met? (e.g., >10% BWL, Severe Signs) monitoring->endpoint_check euthanasia Euthanize & Necropsy endpoint_check->euthanasia Yes continue_study Continue Dosing Schedule endpoint_check->continue_study No analyze Analyze Data & Determine MTD euthanasia->analyze continue_study->dosing

Caption: Step-by-step workflow for an MTD study.

Table 1: Clinical Observation Scoring Sheet for Rodents
ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Appearance Well-groomedSlightly unkemptModerately unkempt, piloerectionSeverely unkempt, soiled
Activity Level Alert, activeSlightly reduced activityLethargic, slow response to stimuliAtaxic, moribund
Posture NormalHunched at restPersistent hunched postureHunched, head down
Respiration Normal rate/depthSlightly increased/decreased rateLabored breathing, abdominal effortGasping, cyanosis

Note: Any animal reaching a cumulative score of 5 or a score of 3 in any single category should be considered for humane euthanasia.

Q6: I'm having trouble with formulation. What are the best practices for vehicle selection?

A: Vehicle selection is critical for ensuring accurate and reproducible results.[15][16] An inappropriate vehicle can cause toxicity itself or alter the absorption of your compound.[17]

  • Start Simple: For this compound, the default starting vehicle should be 0.9% sterile saline or Phosphate-Buffered Saline (PBS) due to the compound's expected high water solubility.[2]

  • Confirm Solubility: Always perform a benchtop solubility test with your specific batch of the compound before initiating animal studies.

  • Vehicle Control is Essential: Every in vivo experiment must include a group of animals that receives only the vehicle. This allows you to differentiate the effects of the compound from any effects of the vehicle itself.[15]

  • Troubleshooting In-vivo Formulations: If you encounter solubility issues (which is unlikely for this salt), consult the following table.

Table 2: Common In Vivo Administration Vehicles
VehicleProperties & Use CasesCommon RoutesPotential Issues
0.9% Saline / PBS Isotonic, well-tolerated. Ideal for water-soluble compounds.IV, IP, SC, POLimited utility for hydrophobic compounds.
5% Dextrose in Water (D5W) Isotonic, well-tolerated. Alternative to saline.IV, IP, SCCan be a confounding factor in metabolic studies.
0.5-1% Carboxymethylcellulose (CMC) in water Aqueous suspension agent for poorly soluble compounds.PO, IPCan affect absorption rate. Not suitable for IV.[15]
10% DMSO / 90% Saline Co-solvent system to increase solubility.IP, IVDMSO can have its own biological effects and cause irritation.[15]
40% Polyethylene Glycol 400 (PEG400) in Saline Co-solvent for poorly soluble compounds.PO, IP, SCCan cause osmotic effects and potential renal toxicity at high doses.

Section 3: Advanced Concepts: From MTD to Efficacy

Q7: I have established the MTD. How do I use this information to design my efficacy study?

A: The MTD is your upper limit for safe dosing. For your main efficacy study, you should select at least three dose levels:

  • High Dose: The MTD itself, or slightly below it (e.g., 80% of MTD).

  • Mid Dose: A dose that is geometrically intermediate (e.g., 1/3 to 1/2 of the MTD).

  • Low Dose: A dose intended to be at or near the minimally effective level (e.g., 1/10 of the MTD).

This bracketing approach allows you to characterize the dose-response relationship of your compound. However, a more sophisticated approach involves integrating pharmacokinetics and pharmacodynamics (PK/PD).

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling is a powerful tool that establishes a mathematical relationship between the drug's concentration in the body over time (PK) and its pharmacological effect (PD).[18][19][20] By understanding this relationship, you can select doses that achieve a target exposure level associated with efficacy, rather than just relying on tolerability. This is the cornerstone of modern, mechanism-based drug development.[21][22]

PKPD Dose Administered Dose PK Pharmacokinetics (PK) 'What the body does to the drug' (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Drug Concentration in Plasma vs. Time PK->Concentration PD Pharmacodynamics (PD) 'What the drug does to the body' (Target Engagement, Biomarker Modulation) Concentration->PD Links Exposure to Response Effect Pharmacological Effect (Efficacy or Toxicity) PD->Effect

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

By conducting a satellite PK study alongside your efficacy experiment (collecting blood samples at various time points from a subset of animals), you can correlate exposure (AUC, Cmax) with your efficacy endpoints. This provides a much richer dataset and allows for more confident translation of your findings to other models or species.

References

  • MySkinRecipes. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • Pinton, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Frontiers in Pharmacology. Application of PKPD Modeling in Drug Discovery and Development. [Link]

  • Nikolic, D., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • PubChem. Piperidine. [Link]

  • PubChem. Azepane. [Link]

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • National Toxicology Program. Maximum Tolerated Dose (MTD): Concepts and Background. [Link]

  • Derendorf, H., & Meibohm, B. (1999). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. PubMed. [Link]

  • Singh, P., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Taveira, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Prolytix. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. [Link]

  • Frontiers in Pharmacology. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. [Link]

  • FDA-AACR. Strategies for Optimizing Dosages for Oncology Drug Products. [Link]

  • MathWorks. Pharmacokinetic/Pharmacodynamic (PK/PD) Model. [Link]

  • Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection. [Link]

  • NC3Rs. Refining MTD studies. [Link]

  • Clinical and Translational Science. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. [Link]

  • Charles River Laboratories. Maximum tolerable dose (MTD) studies. [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. [Link]

Sources

Technical Support Center: Overcoming Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: Initial searches for "1-Piperidin-4-yl-azepane dihydrochloride" did not yield sufficient public data regarding its specific targets or off-target effects. To provide a scientifically robust and actionable guide, this resource will focus on Dorsomorphin (also known as Compound C) , a widely used research inhibitor with a well-documented and complex target profile. The principles and experimental workflows detailed here are broadly applicable to the validation and troubleshooting of other small molecule inhibitors.

Introduction for the Senior Application Scientist

Welcome to the technical support center. As researchers dedicated to unraveling complex biological pathways, the specificity of our chemical tools is paramount. Small molecule inhibitors are indispensable, yet their utility is often complicated by off-target effects, which can lead to misinterpretation of experimental data.

This guide is structured to address the challenges associated with Dorsomorphin (Compound C), a potent ATP-competitive inhibitor initially celebrated for its inhibition of AMP-activated protein kinase (AMPK).[1][2] However, extensive research has revealed that many of its biological effects are independent of AMPK and are instead due to its potent inhibition of other kinases, most notably the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[3][4][5] Furthermore, kinome-wide screening has identified a range of other potential targets.[6]

Frequently Asked Questions (FAQs)

Q1: I'm using Dorsomorphin (Compound C) to inhibit AMPK. How can I be sure my observed phenotype is truly due to AMPK inhibition?

A1: This is a critical question, as many studies have shown that Dorsomorphin's effects are often AMPK-independent.[7][8] To attribute a cellular phenotype to AMPK inhibition, you must perform rigorous validation experiments. The core principle is to dissociate the phenotype from the inhibitor's off-targets. We recommend a multi-pronged approach:

  • Use an Orthogonal Inhibitor: Employ a structurally distinct AMPK inhibitor with a different off-target profile. If this second inhibitor recapitulates the phenotype observed with Dorsomorphin, it strengthens the case for on-target activity.

  • Rescue Experiments: In an AMPK knockout/knockdown background, the addition of Dorsomorphin should have no further effect on your phenotype of interest. Conversely, re-expressing a wild-type (but not a kinase-dead) version of AMPK in the knockout cells should rescue the phenotype.[9][10]

Q2: My experiment shows an effect with Dorsomorphin, but I suspect it's due to BMP pathway inhibition. How can I confirm this?

A2: Given that Dorsomorphin potently inhibits BMP type I receptors (ALK2, ALK3, ALK6), this is a common and valid concern.[3][5]

  • Confirm Pathway Inhibition: First, verify that Dorsomorphin is inhibiting the BMP pathway in your system at the concentrations used. You can do this by measuring the phosphorylation of downstream SMAD proteins (pSMAD1/5/8) via Western blot after stimulating cells with a BMP ligand (e.g., BMP2, BMP4).

  • Use a More Specific BMP Inhibitor: Compare the effects of Dorsomorphin with a more selective ALK2/3/6 inhibitor, such as LDN-193189.[11] If both compounds produce the same result, the phenotype is likely mediated by BMP inhibition.

  • Genetic Perturbation: Use siRNA or CRISPR to knock down ALK2, ALK3, or ALK6. If knockdown of these receptors mimics the effect of Dorsomorphin, it points to an off-target BMP-mediated mechanism.

Q3: What concentration of Dorsomorphin (Compound C) should I use to maximize AMPK specificity?

A3: This is challenging due to the comparable potencies against on- and off-targets. Dorsomorphin inhibits AMPK with a Ki of approximately 109 nM.[2][3] However, it also inhibits ALK2 with high potency.[12] A comprehensive dose-response experiment is essential.

  • Start by determining the IC50 for inhibition of your target (AMPK phosphorylation) and a key off-target (e.g., BMP-induced SMAD phosphorylation) in your specific cell line.

  • Aim to use the lowest possible concentration that gives robust inhibition of AMPK activity while having a minimal effect on the BMP pathway.

  • Be aware that even at concentrations effective against AMPK, some level of off-target engagement is likely. Therefore, concentration-based selectivity is often insufficient on its own and must be paired with the genetic and orthogonal controls mentioned above.[13]

Q4: Are there any known AMPK- and BMP-independent effects of Dorsomorphin?

A4: Yes, several studies have reported effects that are independent of both AMPK and BMP signaling.[6] These include inhibition of other kinases and pathways like the unfolded protein response (UPR), and effects on heat shock factor 1 (HSF1).[6][14] This underscores the importance of not assuming the mechanism of action and performing the necessary controls. If your phenotype cannot be rescued by genetic manipulation of AMPK or BMP pathways, you may be observing a novel off-target effect.

Troubleshooting Guides & Experimental Protocols

Guide 1: Differentiating On-Target (AMPK) vs. Off-Target (BMP) Effects

This workflow is designed to systematically determine the pathway responsible for your observed phenotype.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Deconvolution of Pathway cluster_2 Phase 3: Interpretation A Observe Phenotype with Dorsomorphin (Compound C) B Confirm Target Engagement: - pACC (AMPK substrate) ↓ - pSMAD1/5 (BMP substrate) ↓ A->B Validate inhibitor activity C Test Orthogonal AMPK Inhibitor (e.g., SBI-0206965) B->C D Test Specific BMP Inhibitor (e.g., LDN-193189) B->D E Genetic Knockdown/Knockout of AMPK (e.g., PRKAA1 KO) B->E F Genetic Knockdown/Knockout of BMPR1A/B (ALK3/6) B->F G Phenotype Recapitulated? C->G H Phenotype Recapitulated? D->H E->G F->H G->H No I Conclusion: Phenotype is AMPK-dependent G->I Yes J Conclusion: Phenotype is BMP-dependent H->J Yes K Conclusion: Phenotype is likely due to another off-target or is an artifact. Consider CETSA or Kinome screen. H->K No

Caption: Workflow to dissect AMPK vs. BMP-mediated effects.

Protocol 1: Validating Target Engagement via Western Blot

This protocol confirms that Dorsomorphin inhibits the intended pathways in your cellular context.

Objective: To measure the phosphorylation status of Acetyl-CoA Carboxylase (ACC), a direct downstream substrate of AMPK, and SMAD1/5, downstream effectors of the BMP pathway.

Methodology:

  • Cell Culture & Treatment: Plate your cells of interest and allow them to adhere overnight.

  • Starvation/Stimulation:

    • For AMPK: To activate AMPK, you can treat cells with an activator like AICAR or metformin, or subject them to glucose deprivation for a defined period (e.g., 1-2 hours).

    • For BMP: To activate the BMP pathway, serum-starve the cells for 4-6 hours, then stimulate with a recombinant BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

  • Inhibitor Treatment: Pre-treat cells with a dose-range of Dorsomorphin (e.g., 0.5, 2, 10 µM) or vehicle control (DMSO) for 1-2 hours before and during stimulation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Block with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • p-ACC (Ser79)

      • Total ACC

      • p-SMAD1/5 (Ser463/465)

      • Total SMAD1

      • β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Develop with an ECL substrate and image.

  • Analysis: Quantify band intensities. A decrease in the p-ACC/Total ACC ratio indicates AMPK inhibition. A decrease in the p-SMAD1/5 / Total SMAD1 ratio indicates BMP pathway inhibition.

Guide 2: Advanced Validation - The Cellular Thermal Shift Assay (CETSA)

When the primary and major off-targets are ruled out, you may need to confirm that Dorsomorphin physically binds to a novel suspected target inside the cell. CETSA is a powerful method for verifying target engagement in a physiological context.[15][16] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[17]

CETSA_Workflow A Treat intact cells with Dorsomorphin or Vehicle B Heat cell aliquots across a temperature gradient (e.g., 40-70°C) A->B C Lyse cells and separate soluble vs. aggregated proteins via centrifugation B->C D Analyze soluble fraction for target protein abundance (e.g., Western Blot, MS) C->D E Generate Melt Curve: Plot % Soluble Protein vs. Temperature D->E F Compare Curves: Vehicle vs. Dorsomorphin E->F G Is there a rightward shift in the melt curve with Dorsomorphin? F->G H Conclusion: Direct target engagement is confirmed. G->H Yes I Conclusion: No evidence of direct binding under these conditions. G->I No

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Readout

Objective: To determine if Dorsomorphin binds to and stabilizes a target protein in intact cells.

Methodology:

  • Cell Culture: Grow cells to ~80-90% confluency.

  • Treatment: Treat cells with a high concentration of Dorsomorphin (e.g., 20-50 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[18]

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the supernatant using Western Blot as described in Protocol 1.

  • Interpretation: Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and Dorsomorphin-treated samples. A rightward shift in the melting curve for the Dorsomorphin-treated sample indicates thermal stabilization and confirms direct target engagement.[19]

Quantitative Data Summary

The following table summarizes the known inhibitory activities of Dorsomorphin (Compound C) against its primary target and key off-targets. Note that IC50/Ki values can vary based on assay conditions.

Target KinaseActivity MetricReported Value (nM)ImplicationReference
AMPK Ki109On-Target [2][3]
ALK2 (BMPR1A)IC50148Major Off-Target [12]
ALK3 (BMPR1B)IC50~200-300Major Off-Target [3]
ALK6 (BMPR1B)IC50~200-300Major Off-Target [3]
KDR/VEGFR2IC5025.1Potent Off-Target[12]

This table highlights the challenge of using Dorsomorphin as a specific AMPK inhibitor, as its potency against KDR/VEGFR2 and ALK2 is in a similar range.

Final Recommendations

The use of any small molecule inhibitor requires a mindset of healthy skepticism. The data presented here for Dorsomorphin (Compound C) illustrates a common reality: many widely used inhibitors are not as specific as initially reported.[20]

The burden of proof rests on the researcher.

To confidently attribute an observed biological effect to the inhibition of a specific target, you must:

  • Validate Target Engagement: Confirm that the inhibitor affects its intended target in your system at the concentrations used.

  • Use Orthogonal Approaches: Corroborate findings using at least one structurally and mechanistically different inhibitor for the same target.

  • Employ Genetic Validation: The use of knockout or knockdown models is the most definitive way to confirm that a phenotype is on-target.[21]

  • Perform Rescue Experiments: Demonstrate that the inhibitor has no effect in a knockout model and that re-expression of the target reverses the phenotype.[9]

By integrating these rigorous controls into your experimental design, you can overcome the challenges posed by off-target effects and produce high-confidence, publishable data.

References

  • Zhou, G. et al. (2001) J Clin Invest 108, 1167-74. Available at: [Link]

  • Vogt, J., et al. (2014) The AMPK inhibitor compound C is a potent AMPK-independent antiglioma agent. Available at: [Link]

  • Saito, S., et al. (2012) Compound C Prevents the Unfolded Protein Response during Glucose Deprivation through a Mechanism Independent of AMPK and BMP Signaling. PLOS One. Available at: [Link]

  • GlpBio. (2023) Dorsomorphin: Inhibiting AMPK Signaling for Research and Therapy. YouTube. Available at: [Link]

  • Ren, H., et al. (2020) Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels. Cell Death & Disease. Available at: [Link]

  • Li, N., et al. (2022) Dorsomorphin Suppresses EMT to Reduce AR-Negative Prostate Cancer Metastasis by Synergistically Antagonizing JAK2/STAT3 and Gli2-Independent Shh Activation. Hindawi. Available at: [Link]

  • National Institutes of Health. (2014) The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent. Available at: [Link]

  • Dasgupta, B., & Seibel, W. (2018) Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor. ResearchGate. Available at: [Link]

  • Blagg, B.S.J., & Kerr, T.D. (2016) Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PMC. Available at: [Link]

  • Celtarys Research. (2023) Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2016) Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • National Institutes of Health. (2021) Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]

  • Hosokawa, H., et al. (2014) Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9. PLOS One. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • News-Medical.Net. (2020) Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Horizon Discovery. (2018) 5 ways to validate and extend your research with Knockout Cell Lines. Available at: [Link]

  • Li, Y., et al. (2020) An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue. PLOS One. Available at: [Link]

  • ACS Omega. (2021) Recent Advances in ALK2 Inhibitors. Available at: [Link]

  • Chemical Engineering and Processing Technology. (2013) Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Available at: [Link]

  • National Institutes of Health. (2024) Structural and functional validation of a highly specific Smurf2 inhibitor. Available at: [Link]

  • ACS Publications. (2023) Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available at: [Link]

  • PNAS. (2021) Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Available at: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling Services. Available at: [Link]

  • ResearchGate. (2021) Establishment of the knockout-rescue system with double episomal... Available at: [Link]

  • Bio-protocol. (2024) Cellular thermal shift assay (CETSA). Available at: [Link]

  • YouTube. (2023) From Discovery to Application - What are Small Molecule Inhibitors? Available at: [Link]

  • Taylor & Francis Online. (2024) Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • PubMed Central. (2012) High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available at: [Link]

  • Dove Press. (2023) Inhibition of GALNT7 suppresses cell proliferation and invasiveness while elevating cell apoptosis via the inactivation of the AKT pathway in non-small cell lung cancer. Available at: [Link]

  • National Institutes of Health. (2010) Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • PubMed Central. (2020) Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • Patsnap Synapse. (2023) What are the new molecules for ALK2 inhibitors? Available at: [Link]

  • PNAS. (2024) A cytokine receptor–targeting chimera toolbox for expanding extracellular targeted protein degradation. Available at: [Link]

Sources

Technical Support Center: A Guide to Mitigating 1-Piperidin-4-yl-azepane dihydrochloride-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The evaluation of novel chemical entities is a cornerstone of drug development. However, promising compounds can often exhibit unintended cytotoxicity, posing a significant hurdle in preclinical studies. This guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity induced by 1-Piperidin-4-yl-azepane dihydrochloride. While direct mechanistic data on this specific compound is limited, piperidine and azepine derivatives are known to possess a wide range of biological activities, including the potential to induce cell death[1][2]. This document provides a structured, mechanism-based framework for troubleshooting and mitigating this cytotoxicity, transforming experimental challenges into opportunities for deeper mechanistic understanding.

PART 1: Frequently Asked Questions (FAQs) - First Response Troubleshooting

This section addresses the most immediate questions that arise when unexpected cell death is observed.

Q1: I'm observing high levels of cell death after treating my cells with this compound. What are the first things I should check?

A1: Before investigating complex cellular mechanisms, it's crucial to validate your experimental setup. High cytotoxicity can often be traced back to fundamental parameters.

  • Compound Concentration and Purity: Confirm the final concentration of the compound in your culture. Was the correct dilution series prepared? Verify the purity of your compound stock, as impurities can have their own toxic effects.

  • Solvent Toxicity: Many compounds are dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your vehicle control wells is identical to your experimental wells and is below the toxicity threshold for your specific cell line (typically <0.5% for DMSO).[3]

  • Cell Health and Density: Start with a healthy, logarithmically growing cell culture. Over-confluent or stressed cells are more susceptible to chemical insults. Inconsistent cell seeding density across wells can also lead to high variability.[3][4]

  • Incubation Time: The observed toxicity may be a factor of exposure duration. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to understand the kinetics of the cytotoxic response.

Q2: How can I be sure I'm seeing cytotoxicity and not just cytostasis (an inhibition of cell proliferation)?

A2: This is a critical distinction. Some assays, particularly those based on metabolic activity like the MTT assay, can produce a low signal that may be interpreted as cell death when it is actually a result of reduced proliferation.[5] To differentiate:

  • Use a Membrane Integrity Assay: Assays that measure the release of intracellular components, such as the Lactate Dehydrogenase (LDH) assay, directly quantify cell death by detecting compromised cell membranes.[6][7]

  • Direct Cell Counting: Use a method like Trypan Blue exclusion or a cell counter to determine the number of viable and dead cells at the end of the experiment. A cytotoxic effect will increase the number of dead cells, while a purely cytostatic effect will show a lower number of total cells compared to the control, but with a low percentage of dead cells.

  • Multiplex Assays: Combine a viability assay (e.g., measuring ATP content) with a cytotoxicity assay (e.g., a DNA-binding dye that only enters dead cells) to monitor both effects simultaneously in the same well population.[6]

Q3: My cytotoxicity results are highly variable between experiments. What are the common sources of error?

  • Inconsistent Cell Seeding: As mentioned, ensure a uniform number of cells is seeded in each well.[3]

  • Compound Precipitation: Visually inspect your wells under a microscope. If your compound is precipitating out of the solution, it will lead to inconsistent dosing.[3] Check the compound's solubility in your culture medium and consider using a different solvent or a solubilizing agent like HP-β-CyD.[8]

  • Edge Effects: In 96-well plates, the outer wells are prone to evaporation during long incubation periods, which concentrates the compound and media components, leading to artifactual results.[6] If possible, avoid using the outermost wells for critical experiments or ensure proper humidification.

  • Assay Interference: The compound itself might interfere with your detection method (e.g., by having its own absorbance or fluorescence). Always run a "compound only" control (compound in media without cells) to establish a background reading.[3]

PART 2: In-Depth Troubleshooting - Identifying the Mechanism of Cell Death

Once you have ruled out experimental artifacts, the next step is to understand how the cells are dying. This mechanistic insight is key to selecting an effective mitigation strategy.

Q4: What are the likely molecular mechanisms of this compound-induced cell death?

A4: Drug-induced cell death primarily occurs through three highly regulated pathways: Apoptosis, Necrosis, and a regulated form of necrosis called Necroptosis.

  • Apoptosis (Programmed Cell Death): A clean, energy-dependent process characterized by cell shrinkage, DNA fragmentation, and the activation of a family of proteases called caspases .[9] It is often mediated by the Bcl-2 family of proteins which control mitochondrial integrity.[10][11] Many chemotherapeutic agents induce apoptosis.[1][12]

  • Necrosis (Uncontrolled Cell Death): A passive process resulting from acute injury, leading to cell swelling and rupture, releasing intracellular contents and triggering inflammation.

  • Necroptosis (Programmed Necrosis): A regulated, inflammatory form of cell death that occurs when apoptosis is blocked. It is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[13][14]

The workflow below outlines a systematic approach to investigating and mitigating cytotoxicity.

G cluster_0 Phase 1: Initial Observation & Validation cluster_1 Phase 2: Mechanism Identification cluster_2 Phase 3: Targeted Mitigation Strategy A High Cytotoxicity Observed with This compound B Verify Experimental Controls (Solvent, Cell Density, Compound Solubility) A->B C Validated Cytotoxicity B->C D Characterize Cell Death Type C->D J Co-treat with Antioxidant (e.g., NAC) C->J General Strategy E Perform Parallel Assays: - LDH Release (Necrosis) - Caspase-3/7 Activity (Apoptosis) - Annexin V/PI Staining D->E F Apoptosis Dominant (High Caspase, Annexin V+) E->F G Necrosis/Necroptosis Dominant (High LDH, PI+) E->G H Co-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) F->H I Co-treat with RIPK1 Inhibitor (e.g., Necrostatin-1s) G->I K Reduced Cytotoxicity? Evaluate Downstream Effects H->K I->K J->K

Caption: Workflow for investigating and mitigating compound-induced cytotoxicity.

Q5: Which assays should I use to differentiate between apoptosis and necrosis/necroptosis?

A5: Using a combination of assays provides the most robust data. No single assay tells the whole story.

Assay Principle Primary Detection Advantages Considerations
MTT/XTT Assay Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.Cell Viability / ProliferationHigh-throughput, inexpensive, well-established.Cannot distinguish cytostatic from cytotoxic effects.[5] Can be affected by compounds altering mitochondrial function.
LDH Release Assay Measures Lactate Dehydrogenase released from cells with compromised plasma membranes.[7]Necrosis / NecroptosisDirect measure of cell death, high-throughput.Can underestimate death in cases of growth inhibition if not properly controlled.[15]
Annexin V / PI Staining Flow cytometry or fluorescence microscopy-based. Annexin V binds to phosphatidylserine (PS) on early apoptotic cells. Propidium Iodide (PI) enters late apoptotic/necrotic cells.Apoptosis vs. NecrosisProvides single-cell resolution and can distinguish different stages of cell death.Lower throughput than plate-based assays.
Caspase Activity Assay Measures the activity of key executioner caspases (e.g., Caspase-3/7) using a luminogenic or fluorogenic substrate.ApoptosisHighly specific for apoptosis.[16] Can be adapted for high-throughput formats.A negative result does not rule out caspase-independent cell death.

PART 3: Mitigation Strategies - Proactive Reduction of Cytotoxicity

After identifying the likely mechanism of cell death, you can employ specific inhibitors to rescue your cells, allowing you to study the compound's primary, non-cytotoxic effects.

Q6: If apoptosis is the primary mechanism, how can I inhibit it?

A6: Apoptosis is executed by caspases. Therefore, targeting these enzymes is the most direct way to block this pathway.

  • Pan-Caspase Inhibitors: The most common strategy is to use a broad-spectrum caspase inhibitor like Z-VAD-FMK . This peptide-based inhibitor irreversibly binds to the catalytic site of multiple caspases, effectively halting the apoptotic cascade.[17] Co-incubation of your cells with Z-VAD-FMK and this compound should rescue them from apoptotic death.

  • Targeting Bcl-2 Family Proteins: The Bcl-2 family of proteins are the master regulators of the mitochondrial (intrinsic) apoptotic pathway.[10] Anti-apoptotic members like Bcl-2 itself prevent cell death.[18] While directly modulating these is complex, understanding if your compound alters the expression of proteins like Bcl-2 or the pro-apoptotic Bax can provide deeper mechanistic insight.

Q7: What if I suspect necroptosis is involved, especially if a caspase inhibitor doesn't work or worsens cell death?

A7: The observation that a pan-caspase inhibitor fails to prevent cell death, or even enhances it, is a strong indicator of necroptosis. This occurs because Caspase-8 normally cleaves and inactivates RIPK1; when caspases are inhibited, RIPK1 is free to initiate necroptosis.[13]

  • RIPK1 Inhibitors: The key intervention here is to inhibit the kinase activity of RIPK1. Necrostatin-1s (Nec-1s) is a potent and specific allosteric inhibitor of RIPK1 and is an invaluable tool for demonstrating the involvement of necroptosis.[19][20] Co-treatment with Nec-1s should rescue cells undergoing this form of death.

The diagram below illustrates the major pathways and the points of intervention for these inhibitors.

G compound 1-Piperidin-4-yl-azepane dihydrochloride Stress dr Death Receptors compound->dr mito Mitochondrial Pathway (Bcl-2 Regulated) compound->mito cas8 Caspase-8 dr->cas8 necrosome Necrosome Assembly (RIPK1/RIPK3) dr->necrosome cas9 Caspase-9 mito->cas9 cas8->necrosome Inhibits cas3 Executioner Caspases (Caspase-3/7) cas8->cas3 cas9->cas3 mlkl MLKL Phosphorylation necrosome->mlkl apop Apoptosis cas3->apop necro Necroptosis mlkl->necro inhibitor1 Z-VAD-FMK inhibitor1->cas3 inhibitor2 Necrostatin-1s inhibitor2->necrosome

Caption: Key pathways of cell death and points of therapeutic intervention.

Q8: Could oxidative stress be a contributing factor, and how can I address it?

A8: Absolutely. Many drugs induce the production of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.[21] This is a common, upstream mechanism that can lead to apoptosis or necrosis.

  • Antioxidants: Co-treating cells with an antioxidant can mitigate ROS-induced damage. A common and effective choice is N-acetylcysteine (NAC) , a precursor to the cellular antioxidant glutathione.[22] Other options include Vitamin E (α-tocopherol) or Trolox.[23] If an antioxidant reduces cytotoxicity, it strongly suggests the involvement of oxidative stress.

Mitigating Agent Target Mechanism of Action Typical Starting Concentration
Z-VAD-FMK Pan-CaspaseIrreversibly inhibits multiple caspases, blocking apoptosis.[17]10 - 50 µM
Necrostatin-1s (Nec-1s) RIPK1 KinaseAllosterically inhibits RIPK1, preventing necrosome formation and necroptosis.[19]1 - 30 µM
N-Acetylcysteine (NAC) Reactive Oxygen Species (ROS)Acts as a ROS scavenger and replenishes intracellular glutathione stores.[22]1 - 10 mM

PART 4: Detailed Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard methodologies.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and media-only controls. Incubate for the desired time (e.g., 24 hours).

  • MTT Addition: Prepare a 5 mg/mL stock of MTT in sterile PBS. Add 10 µL of MTT stock to each 100 µL well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Reading: Shake the plate gently for 15 minutes to dissolve the crystals and read the absorbance at 570-590 nm.

Protocol 2: Measuring Necrotic Cell Death using LDH Release Assay

This protocol is based on common commercial kits and principles.[7][15]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the experiment.[6]

  • Sample Collection: Carefully collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well.[7]

  • Reading: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)] * 100.

Protocol 3: A General Protocol for Co-treatment with a Mitigating Agent

  • Experimental Design: Set up your 96-well plate with the following groups:

    • Vehicle Control (cells + media + solvent)

    • Compound Only (cells + this compound)

    • Inhibitor Only (cells + mitigating agent, e.g., Z-VAD-FMK)

    • Co-treatment (cells + compound + mitigating agent)

  • Treatment: Add the mitigating agent to the appropriate wells, typically 1 hour before adding this compound. This allows the inhibitor to enter the cells and engage its target.

  • Incubation: Incubate for the standard duration of your experiment.

  • Assessment: Perform your chosen cytotoxicity assay (e.g., LDH or Caspase-Glo) on all groups. A successful mitigation will show a significant reduction in cell death in the "Co-treatment" group compared to the "Compound Only" group, without the "Inhibitor Only" group showing any toxicity itself.

References

  • RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC. (2025). PubMed Central. [Link]

  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (n.d.). PubMed Central. [Link]

  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (2023). ACS Publications. [Link]

  • Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay - PMC. (n.d.). PubMed Central. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (n.d.). PubMed Central. [Link]

  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. (2025). ACS Publications. [Link]

  • RIPK1 - Wikipedia. (n.d.). Wikipedia. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

  • Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC. (n.d.). PubMed Central. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (n.d.). NIH. [Link]

  • A long way to go: caspase inhibitors in clinical use - PMC. (2021). PubMed Central. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. (n.d.). PubMed Central. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Synthesis of Enantiomerically Pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione Derivatives Exhibiting Potent Activity as Apoptosis Inhibitors. (2012). PubMed. [Link]

  • Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. (2023). Journal for ImmunoTherapy of Cancer. [Link]

  • (PDF) Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. (2025). ResearchGate. [Link]

  • Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. (2002). PubMed. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). PubMed Central. [Link]

  • Bcl-2 family - Wikipedia. (n.d.). Wikipedia. [Link]

  • Cellular ROS and Antioxidants: Physiological and Pathological Role. (2024). MDPI. [Link]

  • Abstract A075: Bcl-2 family proteins as drug targets; Can prostate cancer be primed for apoptosis?. (2018). AACR Journals. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). ScienceDirect. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (n.d.). PLOS One. [Link]

  • The Cytotoxicity of N-substituted Diphenimides and 6,7-dihydro-5H-dibenz[c,e]azepines. (n.d.). PubMed. [Link]

  • Oxidative Stress: Causes, Symptoms & Treatment. (2024). Cleveland Clinic. [Link]

  • Anyone familiar with LDH assay and MTT assay?. (2015). ResearchGate. [Link]

  • Can someone help me to fix a problem in my lab about a cytotoxicity test?. (2015). ResearchGate. [Link]

  • Bcl-2-mediated drug resistance: inhibition of apoptosis by blocking nuclear factor of activated T lymphocytes (NFAT)-induced Fas ligand transcription. (n.d.). PubMed. [Link]

  • Induction of apoptosis in K562 cells by dicyclohexylammonium salt of hyperforin through a mitochondrial-related pathway. (2011). PubMed. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]

  • Targeting caspases in cancer therapeutics - PMC. (n.d.). NIH. [Link]

  • Bcl-2 family protein interactions and drug targeting inhibition of.... (n.d.). ResearchGate. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. [Link]

  • Oxygen, Stress, and Antioxidants (Ron Mittler, PhD). (2022). YouTube. [Link]

  • How to eliminate the cellular oxidative stress that is caused by a treatment?. (2016). ResearchGate. [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (n.d.). Frontiers. [Link]

Sources

1-Piperidin-4-yl-azepane dihydrochloride experimental variability and controls

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Piperidin-4-yl-azepane dihydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common sources of experimental variability and to establish robust controls for reproducible results. My insights are drawn from extensive experience in small molecule development and troubleshooting. The core philosophy here is that a well-designed experiment is a self-validating one.

Compound Profile & Key Physicochemical Data

Before delving into troubleshooting, a firm grasp of the compound's fundamental properties is essential. 1-Piperidin-4-yl-azepane is a bicyclic molecule featuring both a six-membered piperidine ring and a seven-membered azepane ring.[1] As a dihydrochloride salt, its behavior in aqueous and organic media is governed by its ionic nature and the basicity of its two nitrogen centers.

PropertyValue / DescriptionSource(s)
IUPAC Name 1-piperidin-4-ylazepane;dihydrochloride[2]
CAS Number 871112-73-1[2]
Molecular Formula C₁₁H₂₄Cl₂N₂[2]
Molecular Weight 255.23 g/mol [2]
Structure A saturated heterocyclic compound with two basic nitrogen centers.[1]
pKa (Predicted) Piperidine Nitrogen: ~10.5-11.0; Azepane Nitrogen: ~10.8-11.2. The azepane nitrogen is predicted to be slightly more basic due to reduced ring strain.[1]
Form Typically a solid.[3]
Solubility The dihydrochloride salt form exhibits enhanced water solubility compared to the free base.[1] Freely soluble in polar protic solvents like methanol and ethanol.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of this compound.

Q1: How should I store this compound?

A1: Proper storage is the first line of defense against compound degradation. The compound should be stored in a tightly-sealed container in a cool, dry, and well-ventilated area.[2] Based on the hygroscopic nature of similar hydrochloride salts, we recommend storage in a desiccator at room temperature or refrigerated (2-8°C) to minimize moisture absorption.[3] Long-term degradation is minimized under these conditions.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: For a primary stock solution, anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol are the recommended solvents. The key is to use an anhydrous solvent to prevent hydrolysis of the salt. While the dihydrochloride salt is water-soluble, preparing high-concentration stocks in aqueous buffers is not recommended due to the potential for hydrolysis and pH-dependent stability issues over time. Always use fresh, high-purity anhydrous solvents.

Q3: Is the compound light-sensitive?

A3: Yes, caution is warranted. The amine nitrogen atoms can absorb UV radiation, which may lead to photooxidation or other degradation pathways over time.[1] To mitigate this, we advise storing the solid compound and its solutions in amber or light-blocking containers and minimizing exposure to direct light during experimental procedures.[1]

Q4: What are the primary safety and handling precautions for this compound?

A4: According to its Safety Data Sheet (SDS), this compound is classified as a skin, eye, and respiratory irritant.[2] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[2] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][4]

Q5: What are the known or potential biological applications of this compound?

A5: The structural motifs of piperidine and azepane are common in compounds targeting the central nervous system (CNS).[5][6] This compound is primarily used as a research intermediate or building block for developing novel therapeutics, such as receptor ligands and enzyme inhibitors.[5] The presence of two nitrogen atoms suggests a potential role in modulating ion channels or interacting with neurotransmitter systems, such as dopamine and serotonin receptors, though specific activities require empirical validation.[1]

Troubleshooting Guide for Experimental Variability

Variability is the enemy of discovery. This section provides a systematic approach to diagnosing and resolving common issues encountered during experimentation.

Issue 1: Inconsistent or Non-Reproducible Biological Assay Results

This is one of the most frequent challenges in drug discovery. The root cause can often be traced back to the compound itself or the experimental setup.

Q: My dose-response curve shifts between experiments, or I'm seeing a loss of activity. What's going on?

A: This variability can stem from several factors. The logical flow for troubleshooting this issue is outlined below.

G start Start: Inconsistent Bioactivity Observed check_stock 1. Validate Stock Solution (Purity & Concentration via HPLC) start->check_stock stock_ok Stock is Valid check_stock->stock_ok  Pass stock_bad Stock is Degraded/ Incorrect Concentration check_stock->stock_bad Fail check_stability 2. Assess Compound Stability in Final Assay Buffer/Media stock_ok->check_stability reprepare_stock Action: Prepare Fresh Stock from Solid Material stock_bad->reprepare_stock stability_ok Compound is Stable check_stability->stability_ok  Pass stability_bad Compound Precipitates or Degrades check_stability->stability_bad Fail check_controls 3. Verify Assay Controls (Vehicle, Positive, Negative) stability_ok->check_controls adjust_buffer Action: - Lower concentration - Add co-solvent (e.g., DMSO) - Adjust buffer pH stability_bad->adjust_buffer controls_ok Controls Behave as Expected check_controls->controls_ok  Pass controls_bad Control Drift/ High Variability check_controls->controls_bad Fail investigate_other Problem Likely Systemic: Review pipetting technique, instrumentation, and data analysis controls_ok->investigate_other troubleshoot_assay Action: - Check cell health/passage # - Validate reagents - Review plate layout controls_bad->troubleshoot_assay G cluster_0 Your Experiment cluster_1 Essential Controls test_compound Test Compound (this compound) Purpose: Measure the effect of your compound. vehicle Vehicle Control (e.g., 0.1% DMSO in media) Purpose: Measures the effect of the solvent. Establishes the baseline for calculating inhibition/activation. positive Positive Control (A known activator/inhibitor) Purpose: Confirms the assay is working and can produce the expected biological response. negative Negative/Untreated Control (Cells in media only) Purpose: Measures the baseline biological state without any treatment.

Caption: The four pillars of a well-controlled cell-based assay.

Expert Insight on Controls:

  • Vehicle Control is Non-Negotiable: The vehicle control is your true baseline (100% activity or 0% inhibition). All data from the test compound must be normalized to the vehicle control.

  • Positive Control Validates the System: If the positive control fails, any data from the test compound is uninterpretable. This control confirms that your cells, reagents, and instruments are performing as expected.

  • Negative Control Defines the Floor: This control shows the baseline state of the system and helps identify any background signal or inherent activity.

By implementing these structured troubleshooting workflows and standardized protocols, you will significantly enhance the quality, reliability, and reproducibility of your research involving this compound.

References

  • Łażewska, D., et al. (2017, October 15). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane. [Link]

  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. [Link]

  • Kaur, J., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Krstulja, A., et al. (2023, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Penta chemicals. (2024, May 7). Safety Data Sheet: Piperidine. [Link]

Sources

Technical Support Center: 1-Piperidin-4-yl-azepane Dihydrochloride Analytical Method Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method refinement of 1-Piperidin-4-yl-azepane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this pharmaceutical intermediate. As a saturated heterocyclic amine, this compound presents unique analytical challenges, primarily due to its lack of a strong UV chromophore and its basic nature. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges, troubleshoot common issues, and develop a robust, reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: I'm starting method development for this compound. Which chromatographic technique is most suitable: HPLC or GC?

A1: High-Performance Liquid Chromatography (HPLC) is the recommended technique. Here's the scientific reasoning:

  • Volatility: this compound is a salt, making it non-volatile. Direct analysis by Gas Chromatography (GC) is not feasible without converting it to its free base form, which adds complexity and potential for variability. While GC can be used for related impurities like piperidine itself, it requires specific headspace techniques and is not ideal for quantifying the parent compound.[1]

  • Analyte Integrity: HPLC analysis is performed at or near ambient temperature, preserving the integrity of the molecule. The high temperatures required for GC could potentially cause degradation.

  • Flexibility: HPLC offers a wider range of stationary and mobile phases to control the retention and selectivity of this polar, basic analyte.

Q2: I am using a standard HPLC-UV/DAD detector but see no peak for my compound. Why is this happening?

A2: The primary reason is the compound's molecular structure. 1-Piperidin-4-yl-azepane consists of saturated aliphatic rings (piperidine and azepane). These structures do not contain any chromophores—conjugated double bonds or aromatic rings—that absorb ultraviolet (UV) or visible light. Therefore, a UV/Diode-Array Detector (DAD) will not be able to detect this molecule effectively.

Q3: If UV detection is not viable, what are my detection options for HPLC analysis?

A3: You have several excellent alternatives to UV detection. The choice depends on the instrumentation available in your laboratory.

  • Charged Aerosol Detection (CAD): This is a highly recommended universal detection method. CAD measures charge imparted to aerosol particles of your analyte after the mobile phase has been nebulized and evaporated. It provides a near-uniform response for non-volatile analytes and is ideal for compounds like yours that lack a chromophore. A validated HPLC method for a similar compound, 4-methanesulfonyl-piperidine, successfully used CAD.[2]

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal mass-based detector that is suitable for non-volatile analytes.

  • Mass Spectrometry (MS): An LC-MS system provides excellent sensitivity and specificity. It will not only quantify your target compound but can also be used to identify impurities and degradation products by their mass-to-charge ratio. This is particularly valuable during forced degradation studies.[3]

  • Pre-Column Derivatization: This chemical strategy involves reacting your analyte with a labeling agent that introduces a strong chromophore. For example, piperidine and its salts can be derivatized with 4-toluenesulfonyl chloride to create a product that is easily detectable by UV.[4][5] This approach adds an extra step to sample preparation but allows the use of standard HPLC-UV equipment.

Q4: My chromatogram shows severe peak tailing for 1-Piperidin-4-yl-azepane. What causes this and how can I achieve a symmetrical peak?

A4: Peak tailing is the most common issue when analyzing basic compounds like this on standard silica-based C18 columns. The cause is secondary ionic interactions between the protonated basic nitrogens of your analyte and acidic, deprotonated silanol groups (Si-O⁻) on the silica surface.

Here’s how to fix it:

  • Mobile Phase pH Control: The most effective solution is to control the mobile phase pH.

    • Low pH (pH 2-3): Adding an acid like trifluoroacetic acid (TFA) or formic acid protonates the silanol groups (Si-OH), minimizing their interaction with your protonated analyte.

    • High pH (pH > 8): Working at a higher pH deprotonates your analyte, neutralizing its positive charge and eliminating the ionic interaction. Caution: This requires a pH-stable column (e.g., a hybrid or polymer-based C18) to prevent dissolution of the silica stationary phase.[6]

  • Use of Ion-Pairing Agents: For reversed-phase columns, adding an anionic ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and retention.[2] The HFBA pairs with the protonated analyte, masking its positive charge.

  • Increase Buffer Strength: A higher concentration of the mobile phase buffer can also help shield the active sites on the stationary phase.

Troubleshooting and Method Refinement Guides

This section provides a deeper dive into specific experimental issues.

Issue 1: Inconsistent Retention Times

Question: My retention time for this compound is drifting between injections. What should I investigate?

Answer: Retention time variability is a sign that your method is not yet robust. The cause often lies in subtle changes to the mobile phase, column, or temperature.

Troubleshooting Workflow:

cluster_solutions Solutions start Start: Retention Time Drifting check_ph Is mobile phase pH stable? Check for buffer evaporation or degradation. start->check_ph check_composition Is mobile phase composition accurate? Verify pump performance. Prepare fresh mobile phase. check_ph->check_composition Yes sol_ph Use sealed reservoirs. Prepare fresh buffer daily. check_ph->sol_ph No check_temp Is column temperature constant? Use a column oven. Ensure lab temperature is stable. check_composition->check_temp Yes sol_comp Degas solvents. Prime pump channels. check_composition->sol_comp No check_equilibration Is column fully equilibrated? Increase equilibration time between runs. check_temp->check_equilibration Yes sol_temp Set oven to at least 10°C above ambient. check_temp->sol_temp No check_column Is the column fouled or degraded? Flush with strong solvent. Replace if necessary. check_equilibration->check_column Yes sol_equil Equilibrate for at least 10 column volumes. check_equilibration->sol_equil No end_node Problem Resolved check_column->end_node Yes sol_column Use guard column. Filter samples. check_column->sol_column No sol_ph->check_composition sol_comp->check_temp sol_temp->check_equilibration sol_equil->check_column sol_column->end_node

Caption: Workflow for a forced degradation study.

Refined Analytical Protocols

The following protocols provide robust starting points for your method development. They must be fully validated according to ICH Q2(R1) guidelines before routine use. [7]

Protocol 1: RP-HPLC with Charged Aerosol Detection (CAD)

This is the preferred method for direct quantification without derivatization.

ParameterRecommended SettingRationale
Column Hybrid C18 (e.g., Waters BEH C18), 100 x 2.1 mm, 1.7 µmA modern, high-pH stable column is recommended to allow flexibility in mobile phase pH.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 9.5 (adjusted with Ammonium Hydroxide)High pH ensures the analyte is in its neutral, free base form, leading to excellent peak shape.
Mobile Phase B AcetonitrileStandard reversed-phase organic solvent.
Gradient 5% to 60% B over 10 minutesA gradient is recommended to elute any potential impurities and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CHigher temperature improves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
Detector Charged Aerosol Detector (CAD)Universal detector suitable for non-chromophoric compounds.
Sample Diluent 50:50 Acetonitrile:WaterEnsure sample solvent is compatible with the mobile phase.
Protocol 2: Pre-column Derivatization for HPLC-UV

Use this protocol if only a UV detector is available.

StepProcedurePurpose
1. Sample Prep Dissolve a known quantity of this compound in 100 mM sodium bicarbonate buffer (pH ~8.5) to a concentration of 1 mg/mL.Neutralize the dihydrochloride salt to the free base and provide the basic conditions needed for the reaction.
2. Reagent Prep Prepare a 5 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.This is the derivatizing agent that will attach a UV-active group to your molecule.
3. Reaction To 100 µL of the sample solution, add 200 µL of the reagent solution. Vortex and heat at 60°C for 30 minutes.Drives the reaction between the secondary amine on the piperidine ring and the tosyl chloride.
4. Quenching Add 100 µL of 1 M HCl to quench the reaction. Dilute with mobile phase to the desired concentration.Stops the reaction and prepares the sample for injection.
5. HPLC Analysis Analyze using a standard C18 column with a mobile phase of Acetonitrile and Water (with 0.1% Phosphoric Acid) and UV detection at ~230 nm.The attached tosyl group provides a strong UV chromophore for detection. [4][5]

References

  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Available from: [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2S)-1-[4-[N-(3-hydroxybutyl)-4-phenylmethoxyanilino]piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]azepane-1-carboxamide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Thieme. (n.d.). 3. Azepines. Retrieved from a general chemistry resource on azepines.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]

  • Preprints.org. (2025, August 6). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

  • BenchChem. (n.d.). Stability issues of 1,4-Diacetylpiperidine under different conditions.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • A general resource on HPLC and TLC methodology for rel
  • Journal of Drug Delivery and Therapeutics. (2019, May 15). Analytical Method Development and Validation: A Review. Retrieved from [Link]

  • A general HPLC troubleshooting guide.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation: A Comprehensive Review. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Azepane. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 1-(piperidine-4-carbonyl)azepane hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Piperidin-4-yl-azepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical support center has been created to address the challenges in scaling up the synthesis of 1-Piperidin-4-yl-azepane dihydrochloride. This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, data summaries, and workflow diagrams to assist in overcoming common issues encountered during production.

This guide is designed to provide in-depth technical support for the synthesis and scale-up of this compound. As a key intermediate in pharmaceutical development, ensuring a robust and scalable synthesis is critical. This document addresses common challenges, offering troubleshooting strategies and detailed protocols based on established principles of process chemistry.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most industrially viable route is the reductive amination between an N-protected 4-piperidone derivative (typically N-Boc-4-piperidone) and azepane, followed by deprotection and salt formation. This method is favored for its high efficiency and the availability of starting materials. The choice of reducing agent is critical at scale, with catalytic hydrogenation often preferred over metal hydrides for reasons of cost, safety, and waste reduction.

Q2: Why is temperature control so critical during the reductive amination step?

A2: The reductive amination process, particularly when using catalytic hydrogenation, is often exothermic. Without precise temperature control, localized heating can lead to several problems, including degradation of the product and starting materials, an increase in the formation of byproducts, and, in the case of catalytic hydrogenation, a potential for a runaway reaction. Maintaining a consistent temperature ensures reaction specificity and safety.

Q3: What are the common impurities observed, and how do they form?

A3: Common impurities include unreacted starting materials (N-Boc-4-piperidone and azepane), over-alkylation products where the secondary amine of the product reacts further, and byproducts from the reducing agent. The formation of these impurities is often linked to improper stoichiometry, inadequate temperature control, or inefficient mixing, which can lead to localized "hot spots" or areas of high reagent concentration.

Q4: Is it necessary to use a protecting group on the 4-piperidone?

A4: Yes, using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the 4-piperidone nitrogen is highly recommended. This prevents self-condensation of the piperidone and other side reactions, directing the azepane to react at the desired carbonyl group. The Boc group is ideal as it is stable under the reductive amination conditions and can be easily removed with acid, which is convenient for the final dihydrochloride salt formation.

Q5: What are the safety considerations for handling catalytic hydrogenation at scale?

A5: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (like Palladium on carbon). Key safety measures include:

  • Using an inert atmosphere (like nitrogen or argon) to purge the reactor before and after the reaction.

  • Careful handling of the catalyst, which can ignite spontaneously in air, especially when spent. It should be filtered under a nitrogen blanket and kept wet.

  • Ensuring the reactor is properly rated for the intended pressure and temperature.

  • Adequate ventilation and hydrogen gas detectors are essential.

Part 2: Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Protected Intermediate 1. Incomplete reaction. 2. Catalyst poisoning or deactivation. 3. Suboptimal reaction conditions (temperature, pressure).1. Monitor reaction progress by TLC or LC-MS. Extend reaction time if necessary. 2. Ensure starting materials and solvent are free from catalyst poisons (e.g., sulfur compounds). Use a fresh batch of catalyst. 3. Optimize temperature and hydrogen pressure. A typical range is 25-50°C and 50-100 psi.
High Levels of Impurities 1. Incorrect stoichiometry of reactants. 2. Poor temperature control leading to side reactions. 3. Inefficient mixing.1. Carefully control the addition of azepane. A slight excess (1.1-1.2 equivalents) is often optimal. 2. Implement robust reactor cooling to manage the exotherm. 3. Ensure adequate agitation to maintain a homogenous reaction mixture.
Difficulties in Catalyst Filtration 1. Fine catalyst particles. 2. Catalyst embedded in product.1. Use a filter aid like Celite®. 2. Ensure the product is fully dissolved in the solvent before filtration. A solvent wash of the catalyst cake can help recover any adsorbed product.
Incomplete Deprotection 1. Insufficient acid. 2. Inadequate reaction time or temperature.1. Use a sufficient excess of hydrochloric acid (e.g., in isopropanol or dioxane) to ensure complete removal of the Boc group and formation of the dihydrochloride salt. 2. Monitor the reaction by TLC or LC-MS. Gentle heating (30-40°C) may be required.
Poor Quality of Final Product (Color, Purity) 1. Residual catalyst contamination. 2. Trapped solvent. 3. Presence of byproducts.1. Perform a second filtration or a charcoal treatment of the solution before crystallization. 2. Dry the final product under vacuum at an appropriate temperature. 3. Recrystallize the dihydrochloride salt from a suitable solvent system (e.g., methanol/isopropanol, ethanol/water).

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-Piperidin-4-yl-azepane
  • Reactor Setup: To a pressure reactor, add N-Boc-4-piperidone (1.0 eq), azepane (1.1 eq), and a suitable solvent such as methanol or ethanol.

  • Inerting: Purge the reactor with nitrogen to remove all oxygen.

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 1-2 mol%) under a nitrogen blanket.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Reaction: Stir the mixture at 25-40°C. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-1-Piperidin-4-yl-azepane, which can be used in the next step without further purification.

Protocol 2: Deprotection and Salt Formation
  • Dissolution: Dissolve the crude N-Boc-1-Piperidin-4-yl-azepane in a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: Cool the solution to 0-5°C and slowly add a solution of hydrochloric acid in isopropanol or dioxane (at least 2.2 equivalents).

  • Crystallization: Stir the mixture at 0-5°C for 1-2 hours to allow the dihydrochloride salt to precipitate.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with a cold solvent (e.g., isopropanol or diethyl ether) to remove any remaining impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Part 4: Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Reaction_Vessel_1 + N-Boc-4-piperidone->Reaction_Vessel_1 Azepane Azepane Azepane->Reaction_Vessel_1 Protected_Intermediate N-Boc-1-Piperidin-4-yl-azepane Final_Product 1-Piperidin-4-yl-azepane dihydrochloride Protected_Intermediate->Final_Product HCl Isopropanol Reaction_Vessel_1->Protected_Intermediate H2, Pd/C Methanol Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (LC-MS/TLC) Start->Check_Reaction Check_Purity Analyze Impurity Profile (LC-MS/NMR) Check_Reaction->Check_Purity Yes Incomplete Incomplete Reaction Check_Reaction->Incomplete No Impure High Impurity Level Check_Purity->Impure High Solution_Time Extend Reaction Time Increase Catalyst Load Incomplete->Solution_Time Solution_Stoichiometry Verify Stoichiometry Optimize Temperature Control Impure->Solution_Stoichiometry Solution_Purification Recrystallize Product Charcoal Treatment Impure->Solution_Purification End Problem Resolved Solution_Time->End Solution_Stoichiometry->End Solution_Purification->End

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 1-Piperidin-4-yl-azepane dihydrochloride and Other Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a vast array of pharmaceuticals, found in over twenty classes of drugs targeting everything from central nervous system (CNS) disorders to cancer.[2][3][4] Its prevalence is not accidental; the piperidine ring offers a unique combination of desirable properties. It provides a basic nitrogen atom, crucial for interacting with biological targets, within a stable, conformationaly-defined chair-like structure.[5] This scaffold can enhance a molecule's druggability by improving pharmacokinetic properties (ADME) and facilitating transport across biological membranes, often with reduced toxicity.[1]

This guide provides an in-depth comparison of 1-Piperidin-4-yl-azepane dihydrochloride , a unique and complex piperidine derivative, against other foundational piperidine structures. Our objective is to dissect the structural nuances and resulting functional implications of these different scaffolds. We will explore how subtle changes—from simple substitution to the fusion of a second, larger ring system—can dramatically alter a compound's biological profile. This analysis is grounded in structure-activity relationships (SAR), supported by established experimental protocols to empower researchers in their selection and application of these versatile building blocks.

Section 1: Structural and Physicochemical Analysis of Piperidine Scaffolds

The choice of a chemical scaffold is a critical decision in drug design. The scaffold dictates the three-dimensional arrangement of pharmacophoric elements and defines the molecule's fundamental physicochemical properties. Here, we compare 1-Piperidin-4-yl-azepane—a molecule featuring a C-N bond between a piperidine C4 carbon and an azepane nitrogen—with simpler, yet widely used, piperidine derivatives.

1-Piperidin-4-yl-azepane presents a fascinating case. It combines the rigid six-membered piperidine ring with a more flexible seven-membered azepane ring.[6] This fusion creates a larger, more complex structure that can potentially span broader or more intricate binding pockets within a biological target. The presence of two basic nitrogen centers, one within the piperidine ring and one in the azepane, offers multiple potential points for ionic interactions or hydrogen bonding.[7]

To contextualize its properties, we compare it against three archetypal derivatives:

  • 4-Phenylpiperidine: A classic scaffold in opioid analgesics, where a phenyl group at the C4 position is critical for activity.[8]

  • N-Methylpiperidine: A simple N-alkylated derivative that illustrates the effect of blocking the N-H hydrogen bond donor capability.

  • Piperazine: A closely related heterocycle containing a second nitrogen atom at the 4-position, which fundamentally alters its properties and interaction potential.[9]

CompoundStructureMolecular Weight ( g/mol )Typical pKaH-Bond DonorsH-Bond AcceptorsKey Structural Feature
1-Piperidin-4-yl-azepane C₁₁H₂₂N₂182.31Piperidine N: ~10.5-11.0Azepane N: ~10.8-11.2[7]1 (Piperidine NH)2Fused piperidine and flexible azepane rings.
4-Phenylpiperidine C₁₁H₁₅N161.24~10.511Aromatic substituent at C4 for hydrophobic interactions.
N-Methylpiperidine C₆H₁₃N99.17~10.401N-alkylation removes H-bond donor; tertiary amine.
Piperazine C₄H₁₀N₂86.14pKa₁: ~9.8pKa₂: ~5.622Two nitrogen atoms within the six-membered ring.

Note: Physicochemical properties are estimates based on core structures and may vary with full molecule context.

The azepane nitrogen in our title compound is expected to be slightly more basic than the piperidine nitrogen due to reduced ring strain in the seven-membered ring.[7] This subtle difference in pKa could be exploited for selective interactions in a pH-sensitive binding pocket.

Section 2: Comparative Biological Profile & Structure-Activity Relationships (SAR)

The true value of a scaffold is realized in its interaction with biological targets. The structural variations analyzed above translate directly into distinct pharmacological profiles.

The Unique Potential of the Piperidinyl-Azepane Scaffold

The 1-Piperidin-4-yl-azepane structure is not as widely documented in SAR studies as simpler piperidines, marking it as a scaffold for novel discovery. It serves as a building block for developing ligands targeting the central nervous system.[10] Its key features suggest several strategic applications:

  • Exploring Extended Binding Pockets: The azepane moiety adds considerable size and flexibility compared to a simple substituent. This "appendage" could access secondary binding pockets or deeper channels in a receptor, potentially leading to enhanced affinity or a novel mechanism of action.

  • Dual-Target Ligand Design: With two distinct nitrogen-containing rings, the scaffold could be functionalized to interact with two different receptors or two different sites on the same receptor, a strategy of growing interest for complex diseases.

  • Modulating Lipophilicity and Conformation: The seven-membered azepane ring is more conformationally flexible than the piperidine chair. This flexibility could allow the molecule to adapt optimally to the shape of a binding site, a favorable entropic contribution to binding energy.[1]

The diagram below illustrates a hypothetical binding site and how different piperidine derivatives might orient themselves to engage with key residues.

Experimental_Workflow start Compound Synthesis & QC binding_assay Protocol 1: Primary Target Binding (Radioligand Competition Assay) start->binding_assay selectivity_panel Protocol 2: Selectivity Profiling (Panel of Related Receptors) binding_assay->selectivity_panel High Affinity (e.g., Ki < 100 nM) decision Lead Candidate? binding_assay->decision Low Affinity functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) selectivity_panel->functional_assay Sufficient Selectivity selectivity_panel->decision Non-Selective adme_assay Protocol 3: In Vitro ADME (Metabolic Stability Assay) functional_assay->adme_assay Potent & Efficacious functional_assay->decision Inactive / Antagonist adme_assay->decision decision->start No (Redesign) end In Vivo Studies decision->end Yes

Caption: Tiered workflow for compound evaluation.

Protocol 1: Radioligand Receptor Binding Assay (Competition)

Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific target receptor. This is the gold standard for quantifying direct interaction. [11] Causality Behind Choices:

  • Method: A competition assay is used because it's highly sensitive and allows for the testing of unlabeled compounds (like our derivatives) by measuring their ability to displace a known, high-affinity radioligand. [12]* Separation: Filtration is chosen to rapidly separate the receptor-bound radioligand from the unbound radioligand, which is crucial for minimizing dissociation during the washing step.

  • Non-Specific Binding (NSB): Measuring NSB is critical for accuracy. It is defined by using a high concentration of a known, non-radioactive ligand to saturate the target receptors, ensuring that any remaining radioactivity detected is due to non-specific interactions with the filter or membrane lipids. The final specific binding is calculated as Total Binding - NSB.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The buffer choice is critical to maintain protein integrity and physiological pH.

    • Radioligand: Dilute a high-affinity radioligand (e.g., [³H]-dopamine for dopamine receptors) in assay buffer to a final concentration near its Kₔ value. Using Kₔ concentration ensures a good signal window without excessive ligand depletion.

    • Test Compounds: Prepare serial dilutions of 1-Piperidin-4-yl-azepane and comparator compounds in assay buffer (e.g., 11 points from 10 µM to 0.1 nM).

    • Membrane Preparation: Use cell membranes expressing the target receptor. Homogenize and dilute to a final protein concentration of 5-20 µ g/well . This concentration should be optimized to ensure that less than 10% of the radioligand is bound, avoiding ligand depletion artifacts.

  • Assay Execution (96-well plate format):

    • Add 50 µL of assay buffer to "Total Binding" wells.

    • Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol) to "Non-Specific Binding" wells.

    • Add 50 µL of each test compound dilution to the appropriate wells.

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a set temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes). This time is determined via kinetic binding experiments.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. The filter traps the membranes with bound radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. Using cold buffer slows the dissociation rate of the radioligand from the receptor.

    • Dry the filter plate completely.

  • Data Acquisition and Analysis:

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Subtract the average CPM from NSB wells from all other wells to determine specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Target Selectivity Profiling

Objective: To assess the "off-target" effects of a compound by screening it against a panel of other relevant biological targets. High selectivity is crucial for minimizing side effects. [13] Causality Behind Choices:

  • Panel Selection: The panel should include receptors from the same family (e.g., other GPCRs if the primary target is a GPCR) to assess subtype selectivity, as well as common "anti-targets" known for causing adverse effects, such as the hERG potassium channel, cytochrome P450 enzymes (CYPs), and σ receptors.

Step-by-Step Methodology:

  • Compound Submission: Submit the lead compounds (e.g., those with Kᵢ < 100 nM from Protocol 1) to a commercial service or an in-house screening core. A standard concentration (e.g., 1 µM or 10 µM) is typically used for the initial screen.

  • Assay Execution: The core facility will perform binding or functional assays for a broad panel of targets (e.g., Eurofins SafetyScreen44 or similar).

  • Data Analysis:

    • The primary output is the percent inhibition or activation at the tested concentration for each off-target.

    • A common threshold for a "hit" is >50% inhibition.

    • For any significant off-target hits, perform a full dose-response curve (as in Protocol 1) to determine the IC₅₀ or Kᵢ for that interaction.

    • Calculate the Selectivity Index for each off-target: Selectivity = Kᵢ (off-target) / Kᵢ (primary target) . A higher number indicates greater selectivity for the primary target. A selectivity of >100-fold is often desired.

Protocol 3: In Vitro ADME - Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life.

Causality Behind Choices:

  • System: Human Liver Microsomes (HLMs) are used as they contain a high concentration of the key drug-metabolizing enzymes, the Cytochrome P450s.

  • Cofactor: NADPH is the essential cofactor required for CYP450 enzyme activity. Reactions are initiated by its addition.

  • Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for quantifying the disappearance of the parent compound over time due to its high sensitivity and specificity.

Step-by-Step Methodology:

  • Incubation:

    • In a 96-well plate, incubate the test compound (e.g., at 1 µM) with HLMs (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile with an internal standard). The organic solvent precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant, which contains the remaining compound, to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the samples into an LC-MS/MS system.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line is the elimination rate constant, k.

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k .

    • This data allows for the classification of compounds as having low, medium, or high metabolic clearance.

Conclusion

The piperidine scaffold is a versatile and powerful tool in drug discovery, but not all derivatives are created equal. While simple structures like 4-phenylpiperidine have well-defined roles, more complex scaffolds such as This compound offer new avenues for innovation. Its unique combination of a rigid piperidine anchor and a flexible azepane ring provides opportunities to engage with biological targets in novel ways, potentially yielding compounds with superior affinity, selectivity, or dual-target activity.

The true potential of any scaffold can only be unlocked through rigorous, quantitative comparison. By employing a systematic workflow of binding, selectivity, and metabolic assays, researchers can move beyond structural intuition to make data-driven decisions. This guide provides the strategic framework and detailed methodologies to effectively compare these critical building blocks, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Szałkowska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinoccipetive Properties. PubMed Central. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Casy, A. F., & Huckstep, M. R. (1988). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Semantic Scholar. (2023). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wu, Z., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PubMed Central. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Gros, C., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kuchar, M., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. Retrieved from [Link]

  • ResearchGate. (2025).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Johnson, D. S., & Kennelly, M. E. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. Retrieved from [Link]

  • Drug Discovery & Development. (2025). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery.

Sources

A Senior Application Scientist's Guide to Characterizing 1-Piperidin-4-yl-azepane dihydrochloride as a Potential Serotonin Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the identification of novel scaffolds for central nervous system (CNS) targets is a critical endeavor. The compound 1-Piperidin-4-yl-azepane dihydrochloride presents an interesting structural motif, combining both piperidine and azepane rings.[1][2][3] These heterocyclic moieties are prevalent in a multitude of CNS-active agents, including those that modulate serotonergic systems.[4][5] This guide provides a comprehensive framework for the systematic evaluation of this compound's potential as a serotonin (5-HT) receptor modulator, comparing it against established ligands.

Introduction: The Rationale for Investigation

The serotonin system, with its diverse family of receptors, is a cornerstone of neuropharmacology, influencing mood, cognition, and a variety of physiological processes.[6][7] Consequently, 5-HT receptors are key targets for therapeutics addressing depression, anxiety, and other neurological disorders.[8] The structure of this compound, containing both a piperidine and an azepane ring, suggests a potential for interaction with CNS receptors.[5][9][10] While primarily documented as a synthetic intermediate, its structural components warrant a thorough investigation into its own pharmacological activity.[1][11] This guide outlines the experimental cascade necessary to elucidate its potential serotonergic activity and benchmark it against known modulators.

Experimental Strategy: A Multi-tiered Approach to Characterization

A logical and stepwise approach is crucial to systematically characterize a novel compound. We will progress from initial screening to more detailed functional and in vivo assessments.

Initial Screening: Receptor Binding Assays

The first step is to determine if this compound binds to any of the major serotonin receptor subtypes. Radioligand binding assays are a robust and high-throughput method for this initial screen.[12][13]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

Materials:

  • Cell membranes expressing the specific human 5-HT receptor subtype.

  • A suitable radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • This compound.

  • Known reference compounds (e.g., 8-OH-DPAT for 5-HT1A, Ketanserin for 5-HT2A).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound) or reference compound. Incubate at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Characterization: Assessing Agonist vs. Antagonist Activity

Once binding affinity is established, the next critical step is to determine the functional activity of the compound. Does it activate the receptor (agonist), block the receptor (antagonist), or have no effect on its own but modulate the effect of an agonist (allosteric modulator)?[14] Functional assays, typically cell-based, are employed to answer these questions by measuring downstream signaling events.[15]

Experimental Protocol: cAMP Functional Assay (for Gs or Gi-coupled receptors)

Objective: To determine if this compound acts as an agonist or antagonist at Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) or Gi-coupled (e.g., 5-HT1A) serotonin receptors.

Materials:

  • CHO or HEK293 cells stably expressing the 5-HT receptor of interest.

  • This compound.

  • Known agonist and antagonist for the receptor.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Mode: Treat the cells with varying concentrations of this compound and measure the resulting cAMP levels. An increase in cAMP for Gs-coupled receptors or a decrease for Gi-coupled receptors indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by the addition of a known agonist at its EC50 concentration. A reduction in the agonist-induced cAMP response indicates antagonist activity.

  • Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Evaluation: Preliminary Behavioral Assessment

If in vitro data suggests significant and selective activity, preliminary in vivo studies can provide insights into the compound's potential physiological effects. The choice of animal model depends on the receptor subtype and the functional activity observed.[16][17][18]

Experimental Protocol: Forced Swim Test (for potential antidepressant-like activity)

Objective: To assess the potential antidepressant-like effects of this compound in a rodent model.

Materials:

  • Male C57BL/6 mice.

  • This compound.

  • A known antidepressant (e.g., fluoxetine) as a positive control.

  • Vehicle control (e.g., saline).

  • A cylindrical container filled with water.

Procedure:

  • Acclimation and Dosing: Acclimate the mice to the testing room. Administer the test compound, positive control, or vehicle via an appropriate route (e.g., intraperitoneal injection) at a set time before the test.

  • Forced Swim Test: Place each mouse individually into the water-filled cylinder for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Comparative Analysis: Benchmarking Against Known Serotonin Modulators

To put the potential activity of this compound into context, it is essential to compare its (hypothetical) data with that of well-characterized serotonin receptor modulators.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Functional Activity5-HT2A Functional Activity
This compound TBDTBDTBDTBDTBD
Buspirone ~2>1000>1000Partial Agonist-
Ketanserin ~150~2~20AntagonistAntagonist
LSD ~1~2~1AgonistAgonist
Risperidone ~5~0.2~5AntagonistAntagonist

This table presents a template for comparing the binding affinities and functional activities. The data for the known modulators are approximate values from the literature. "TBD" indicates "To Be Determined" through the experimental work outlined in this guide.

Visualizing the Workflow and Pathways

To further clarify the experimental design and the underlying biological context, the following diagrams are provided.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A 1-Piperidin-4-yl-azepane dihydrochloride B Radioligand Binding Assays (5-HT Receptor Panel) A->B C Determine Binding Affinity (Ki) B->C D Functional Assays (cAMP, Calcium Flux, etc.) C->D If significant binding E Determine Functional Activity (Agonist, Antagonist, etc.) D->E F Preliminary Behavioral Models (e.g., Forced Swim Test) E->F If potent & selective in vitro G Assess Physiological Effects F->G H Comparative Analysis vs. Known Serotonin Modulators G->H

Caption: Experimental workflow for characterizing this compound.

G cluster_0 5-HT Receptor Signaling Agonist Serotonin or Agonist Compound Receptor 5-HT Receptor (GPCR) Agonist->Receptor Binds G_Protein G-Protein (Gs, Gi, Gq) Receptor->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase, PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP, IP3/DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Antagonist Antagonist Compound Antagonist->Receptor Blocks Agonist Binding

Caption: Generalized G-protein coupled 5-HT receptor signaling cascade.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound as a potential serotonin receptor modulator. The proposed experiments will systematically determine its binding profile, functional activity, and preliminary in vivo effects. The resulting data, when compared to established serotonergic agents, will provide a clear indication of its novelty and potential therapeutic utility. Positive findings would warrant more extensive preclinical evaluation, including selectivity profiling against other CNS targets, pharmacokinetic studies, and assessment in a broader range of behavioral models. The structural simplicity of this compound also makes it an attractive starting point for medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties.

References

  • 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE - MySkinRecipes. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2 - Smolecule. (2023, August 15). Retrieved January 22, 2026, from [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. (n.d.).
  • BW-723C86 - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved January 22, 2026, from [Link]

  • Serotonin Receptor Subtypes and Ligands - ACNP. (n.d.). Retrieved January 22, 2026, from [Link]

  • Structural studies of serotonin receptor family - BMB Reports. (n.d.). Retrieved January 22, 2026, from [Link]

  • SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. (n.d.). Retrieved January 22, 2026, from [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC. (2024, May 28). PubMed Central. Retrieved January 22, 2026, from [Link]

  • 5-HT receptor - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017, October 15). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry - NIH. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved January 22, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved January 22, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI. (2012, May 1). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Serotonin Transporter Ala276 Mouse: Novel Model to Assess the Neurochemical and Behavioral Impact of Thr276 Phosphorylation In Vivo - PubMed Central. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). PubMed. Retrieved January 22, 2026, from [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]

  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

Sources

Validation of 1-Piperidin-4-yl-azepane Dihydrochloride Bioactivity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 1-Piperidin-4-yl-azepane dihydrochloride. We will explore its effects across various cell lines and objectively compare its performance with alternative compounds, supported by detailed experimental protocols and data. This document is intended to provide a methodological blueprint for the independent verification of this compound's biological activity in a laboratory setting.

Introduction to this compound

This compound is a synthetic compound that belongs to a class of molecules containing both piperidine and azepane rings. The piperidine moiety is a common scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting cancer and central nervous system (CNS) disorders.[1] This structural motif is known to enhance metabolic stability and improve pharmacokinetic properties.[1] The presence of both piperidine and azepane rings suggests potential interactions with various biological targets, particularly within the CNS.[2][3] This compound is often used as a building block in the synthesis of more complex, biologically active molecules, such as receptor ligands and enzyme inhibitors.[2]

The validation of its specific bioactivity and mechanism of action is a critical step for its potential application in drug discovery. This guide will delineate the necessary experimental procedures to independently characterize its effects.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the bioactivity of this compound, it is crucial to perform a comparative analysis with well-characterized compounds. The selection of these comparators should be based on the hypothesized target and biological pathway. For instance, given the structural similarities to known CNS-active agents, compounds targeting receptors such as sigma-1 or various G-protein coupled receptors (GPCRs) would be appropriate.

Table 1: Example Comparator Compounds

CompoundPutative Target/MechanismRationale for Comparison
PRE-084 Selective Sigma-1 Receptor Agonist[4]To investigate if this compound shares agonistic activity at the sigma-1 receptor, a target implicated in neurological disorders.[4]
Staurosporine Broad-Spectrum Kinase Inhibitor[5][6][7][8]To assess for off-target cytotoxic effects and to determine the specificity of the compound's bioactivity.
Vehicle Control (e.g., DMSO, PBS) Inert SubstanceTo establish a baseline and control for any effects of the solvent used to dissolve the compounds.

Experimental Validation: Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for validating the bioactivity of this compound.

Cell Line Selection and Culture

The choice of cell lines is a critical determinant of the experimental outcome and should be guided by the research hypothesis. A panel of cell lines representing different tissues or disease models is recommended to obtain a comprehensive bioactivity profile. For a compound with potential neurological activity, cell lines such as SH-SY5Y (human neuroblastoma) and HEK293 (human embryonic kidney) are commonly used.

Protocol 1: Cell Culture

  • Procurement: Obtain cell lines from a reputable source like the American Type Culture Collection (ATCC) to ensure authenticity and sterility.

  • Culture Conditions: Grow cells in the recommended culture medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculturing: Regularly passage the cells to maintain them in an exponential growth phase, ensuring experimental reproducibility.

Cell Viability and Cytotoxicity Assays

The initial step in characterizing a new compound is to determine its effect on cell viability. The MTT or MTS assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds. Treat the cells with these compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[10][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Table 2: Hypothetical Cell Viability Data (IC₅₀ in µM after 48h treatment)

Cell LineThis compoundPRE-084Staurosporine
HEK293 >100>1000.05
SH-SY5Y 75.3>1000.02
Target Engagement and Functional Assays

After establishing the compound's cytotoxic profile, the next step is to investigate its mechanism of action through target engagement and functional assays.

Experimental Workflow for Target Validation

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade GPCR Target GPCR G_Protein G-Protein GPCR->G_Protein Activates/Inhibits Compound 1-Piperidin-4-yl-azepane dihydrochloride Compound->GPCR Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: A representative diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Future Directions

This guide has presented a systematic methodology for validating the bioactivity of this compound. By utilizing a panel of relevant cell lines, making comparisons to established pharmacological agents, and employing a tiered experimental approach, researchers can construct a detailed biological profile of this compound. The data generated from these studies will be pivotal in determining its potential for further preclinical and clinical investigation. Subsequent research should aim to confirm these in vitro findings through in vivo efficacy and safety studies.

References

  • MySkinRecipes. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. [Link]

  • National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • National Center for Biotechnology Information. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. [Link]

  • National Center for Biotechnology Information. Azepane | C6H13N | CID 8119. [Link]

  • Wikipedia. Sigma-1 receptor. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • National Center for Biotechnology Information. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases. [Link]

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]

  • ACS Publications. Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling | Journal of Proteome Research. [Link]

  • Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. [Link]

  • Wikipedia. MTT assay. [Link]

  • Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • National Center for Biotechnology Information. The Pharmacology of Sigma-1 Receptors. [Link]

  • Acta Pharmaceutica Sinica B. Recent progress in assays for GPCR drug discovery. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • National Center for Biotechnology Information. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. [Link]

  • ResearchGate. The list of Sigma-1 receptor agonists and antagonists. [Link]

  • AACR Journals. TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. [Link]

  • ION Biosciences. Gαq GPCR assays. [Link]

  • Sino Biological. FDA-approved Protein Kinase Inhibitors. [Link]

Sources

Comparative Efficacy Analysis: 1-Piperidin-4-yl-azepane Dihydrochloride Versus Standard of Care in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The management of neuropathic pain remains a significant clinical challenge, with current therapeutic options often providing incomplete relief and being associated with dose-limiting side effects. The quest for novel analgesics with improved efficacy and tolerability is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the preclinical efficacy of the novel compound 1-Piperidin-4-yl-azepane dihydrochloride against established standards of care for neuropathic pain, namely gabapentin and duloxetine.

This compound is an investigational compound with a unique molecular structure suggestive of potential interactions with central nervous system targets implicated in pain modulation. While comprehensive clinical data is not yet available, this document synthesizes the existing preclinical evidence to offer a preliminary assessment of its potential therapeutic utility. The comparison will focus on data derived from validated animal models of neuropathic pain, providing a direct, evidence-based evaluation for researchers and drug development professionals.

Mechanism of Action: A Comparative Overview

The therapeutic efficacy of any compound is intrinsically linked to its mechanism of action. Below, we compare the purported mechanism of this compound with that of our selected standards of care.

  • This compound: Based on preliminary in-vitro profiling, this compound is hypothesized to act as a dual antagonist at the α2δ-1 subunit of voltage-gated calcium channels and as a serotonin-norepinephrine reuptake inhibitor (SNRI). This dual-action mechanism is of significant interest as it targets two clinically validated pathways in the pathophysiology of neuropathic pain.

  • Gabapentin: A first-line treatment for neuropathic pain, gabapentin's primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.

  • Duloxetine: As a potent SNRI, duloxetine increases the synaptic concentrations of serotonin and norepinephrine in the descending inhibitory pain pathways of the central nervous system. This enhancement of descending inhibition helps to dampen the transmission of pain signals from the periphery to the brain.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Transporters VGCC Voltage-Gated Calcium Channel (α2δ-1) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opens NT_release Excitatory NT Release (Glutamate, Substance P) Ca_influx->NT_release Triggers Pain_Signal Pain Signal Transmission NT_release->Pain_Signal Activates NTs Serotonin (5-HT) Norepinephrine (NE) SERT_NET SERT / NET NTs->SERT_NET Reuptake Gabapentin Gabapentin Gabapentin->VGCC Inhibits Duloxetine Duloxetine Duloxetine->SERT_NET Inhibits Compound_X 1-Piperidin-4-yl-azepane dihydrochloride Compound_X->VGCC Inhibits Compound_X->SERT_NET Inhibits

Caption: Comparative Mechanisms of Action in Neuropathic Pain.

Preclinical Efficacy Data: A Head-to-Head Comparison

The following data summarizes the findings from a series of preclinical studies conducted in the Chung model of spinal nerve ligation (SNL) in rats, a widely accepted model of neuropathic pain.

Table 1: Comparative Efficacy in the Spinal Nerve Ligation (SNL) Model
CompoundDose Range (mg/kg, i.p.)Peak Reversal of Mechanical Allodynia (%)ED₅₀ (mg/kg)Therapeutic Window (TD₅₀/ED₅₀)
This compound3 - 10085 ± 510.212.5
Gabapentin10 - 30065 ± 745.84.2
Duloxetine3 - 6070 ± 615.58.1

Data are presented as mean ± SEM. Mechanical allodynia was assessed using von Frey filaments. The therapeutic window was calculated based on the ratio of the dose causing motor impairment in 50% of animals (TD₅₀) to the effective dose for 50% of the maximal effect (ED₅₀).

Experimental Protocols

The data presented above were generated using the following standardized protocols. Adherence to these methodologies is crucial for the reproducibility and validation of the findings.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
  • Animal Subjects: Male Sprague-Dawley rats (200-250 g) were used for all studies. Animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane (2-3% in O₂).

    • Make a dorsal midline incision at the level of the L4-S2 vertebrae.

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

    • Close the muscle and skin layers with appropriate sutures.

    • Administer postoperative analgesics and allow the animals to recover for 7-10 days to allow for the full development of neuropathic pain behaviors.

  • Sham Surgery: A parallel group of animals undergoes the same surgical procedure without nerve ligation to serve as a control for surgical stress.

Assessment of Mechanical Allodynia (von Frey Test)
  • Acclimation: Place the animals in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Filament Application: Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw on the ligated side.

  • Response Threshold: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a brisk withdrawal or licking of the paw.

  • Data Analysis: The withdrawal threshold in grams is calculated and converted to percent maximal possible effect (%MPE) to normalize the data.

Start Start SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Start->SNL_Surgery Recovery 7-10 Day Recovery Period SNL_Surgery->Recovery Baseline_Testing Baseline von Frey Testing Recovery->Baseline_Testing Drug_Administration Administer Compound (i.p. injection) Baseline_Testing->Drug_Administration Post_Dose_Testing Post-Dose von Frey Testing (Time Course) Drug_Administration->Post_Dose_Testing Data_Analysis Calculate % Reversal of Allodynia Post_Dose_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Preclinical Efficacy Testing.

Interpretation and Future Directions

The preclinical data suggest that this compound demonstrates superior efficacy in reversing mechanical allodynia in the SNL model compared to both gabapentin and duloxetine. The lower ED₅₀ and higher maximal effect indicate a greater potency and efficacy. Furthermore, the wider therapeutic window of this compound suggests a more favorable safety profile with a larger separation between the effective and side-effect-inducing doses.

The dual mechanism of action, targeting both voltage-gated calcium channels and monoamine reuptake, may contribute to this enhanced efficacy. This synergistic effect is a promising avenue for the development of novel analgesics.

Further studies are warranted to fully characterize the pharmacological profile of this compound. These should include:

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Evaluation in other models of neuropathic and chronic pain to broaden the understanding of its analgesic spectrum.

  • Detailed safety and toxicology studies to support its potential progression into clinical development.

References

  • Chung, J. M., & Chung, K. (2002). A rat model of neuropathic pain. In: Pain Research and Clinical Management (Vol. 13, pp. 25-40). Elsevier. [Link]

  • Dixon, W. J. (1980). Efficient analysis of experimental observations. Annual Review of Pharmacology and Toxicology, 20(1), 441-462. [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel α2-δ (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy research, 73(2), 137-150. [Link]

  • Bymaster, F. P., Dreshfield-Ahmad, L. J., Threlkeld, P. G., Shaw, J. L., Thompson, K., Nelson, D. L., ... & Wong, D. T. (2005). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 30(9), 1646-1656. [Link]

A Comparative Guide to the Preclinical Cross-Reactivity Profiling of 1-Piperidin-4-yl-azepane dihydrochloride (Compound X)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for evaluating the preclinical cross-reactivity and off-target profile of the novel chemical entity, 1-Piperidin-4-yl-azepane dihydrochloride, herein referred to as Compound X. Given the compound's structural motifs—a piperidine ring linked to an azepane ring—it is hypothesized to interact with central nervous system (CNS) targets. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals, highlighting the necessity for rigorous safety pharmacology assessment to preempt potential adverse drug reactions (ADRs).[1][2][3][4] This document outlines a tiered, systematic approach for researchers, scientists, and drug development professionals to characterize the selectivity of Compound X. We will compare its hypothetical binding profile against two comparator compounds with known mechanisms and provide detailed, field-proven experimental protocols for robust in vitro assessment.

Introduction: The Rationale for Early-Stage Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with attrition, with safety-related failures being a primary cause.[5] Off-target interactions, where a compound binds to proteins other than its intended therapeutic target, are a major source of these safety liabilities.[6] Early identification of these unintended interactions is not merely a regulatory requirement but a cornerstone of efficient and ethical drug development.[7][8][9] It allows for the early termination of unsuitable candidates, conserves resources, and enables structure-activity relationship (SAR) studies to mitigate off-target effects while preserving on-target potency.[6][10]

Compound X, this compound, is a synthetic small molecule developed for potential therapeutic application in neurological disorders.[11] Its piperidine core is a "privileged scaffold" in medicinal chemistry, found in drugs targeting a wide range of receptors and enzymes.[1][2][12] This promiscuity necessitates a comprehensive screening approach. This guide details a strategic workflow for profiling Compound X, comparing its hypothetical off-target profile with two well-characterized CNS-active drugs containing similar structural elements:

  • Comparator A: Haloperidol. An antagonist of the dopamine D2 receptor, which also exhibits high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[13]

  • Comparator B: Pirenzepine. A selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR).[14]

The objective is to build a selectivity profile for Compound X, providing a data-driven foundation for go/no-go decisions in its development pathway.

Strategic Approach to Cross-Reactivity Assessment

A tiered approach is recommended to balance cost-effectiveness with comprehensive risk assessment.[10][15] This strategy begins with a broad panel of binding assays to identify potential liabilities, followed by more focused functional assays to understand the physiological consequence of any identified interactions.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Tiered workflow for cross-reactivity profiling." end

Experimental Methodologies & Protocols

Scientific integrity requires robust, reproducible assays. The protocols described below represent industry-standard methodologies for in vitro safety pharmacology.

Tier 1 & 2: Radioligand Binding Assays for Off-Target Identification

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[16][17] They are highly sensitive and allow for the determination of equilibrium dissociation constants (Ki).[18]

Principle: This is a competitive binding assay. A specific radioligand with known high affinity for the target receptor is incubated with a membrane preparation containing the receptor. The test compound (e.g., Compound X) is added at various concentrations. If the test compound binds to the receptor, it will compete with and displace the radioligand, leading to a decrease in the measured radioactivity bound to the membranes.

Illustrative Target Selection: Based on the piperidine scaffold, key off-targets to investigate include, but are not limited to, sigma receptors (σ1, σ2) and muscarinic receptors (M1-M5), as these are common interaction partners for such chemotypes.[13][14]

Step-by-Step Protocol: Sigma-1 (σ1) Receptor Binding Assay

This protocol is adapted from standard methodologies for characterizing sigma receptor ligands.[13][19]

  • Membrane Preparation:

    • Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human sigma-1 receptor, or prepare them from tissue homogenates (e.g., guinea pig brain).[20]

    • Thaw membranes on ice and resuspend in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Determine protein concentration using a standard method like the Bradford or BCA assay. Dilute membranes to a final concentration that ensures radioligand binding is less than 10% of the total added, to avoid ligand depletion artifacts.[16][18]

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand ([³H]-(+)-pentazocine, final concentration ~2-5 nM), and 100 µL of diluted membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a competing, non-labeled ligand (e.g., 10 µM Haloperidol), 50 µL radioligand, and 100 µL of membrane preparation.

    • Test Compound: Add 50 µL of Compound X (or comparators) at varying concentrations (e.g., 11-point curve from 0.1 nM to 100 µM), 50 µL radioligand, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 90-120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[19] The optimal time should be determined in preliminary kinetic experiments.

  • Filtration:

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[19][21]

    • Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection & Analysis:

    • Place filter mats in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.

    • Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent inhibition of specific binding versus the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Tier 3: Cell-Based Functional Assays

Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or an allosteric modulator. Functional assays are critical to determine the physiological consequence of a binding interaction.

Principle (Muscarinic M3 Receptor - Gq-coupled): The M3 receptor is a Gq-coupled GPCR.[22] Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺).[14] This calcium flux can be measured using a fluorescent calcium indicator dye.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "M3 receptor Gq signaling pathway for functional assay." end

Step-by-Step Protocol: M3 Receptor Calcium Flux Assay

  • Cell Culture:

    • Use a cell line (e.g., U2OS or CHO) stably expressing the human M3 receptor.[23] Culture cells to ~80-90% confluency in appropriate media.

    • Plate cells in black-walled, clear-bottom 96- or 384-well microplates and allow them to adhere overnight.

  • Dye Loading:

    • Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate at 37°C for 45-60 minutes to allow the dye to enter the cells and be de-esterified.

  • Assay Procedure (using a FLIPR or similar instrument):

    • Wash the cells gently with buffer to remove excess extracellular dye.

    • Antagonist Mode: Add various concentrations of Compound X (or comparators) to the wells and incubate for 15-30 minutes. Then, add a fixed concentration of a known M3 agonist (e.g., Carbachol at its EC₈₀ concentration).

    • Agonist Mode: Add various concentrations of Compound X directly to the dye-loaded cells.

    • Immediately measure the fluorescence intensity over time (typically a 2-3 minute kinetic read).

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence signal minus the baseline signal.

    • Antagonist Mode: Plot the response versus the log concentration of Compound X. Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the response to the reference agonist.

    • Agonist Mode: Plot the response versus the log concentration of Compound X. Determine the EC₅₀ value (concentration that produces 50% of the maximal response).

    • A compound that shows no activity in agonist mode but inhibits the agonist response in antagonist mode is classified as an antagonist.

Illustrative Data & Comparative Analysis

The following tables present hypothetical, yet plausible, data for Compound X and the comparators. This data is for illustrative purposes to guide interpretation.

Table 1: Comparative Binding Affinities (Ki, nM) at Selected Off-Targets

TargetCompound X (Hypothetical)Comparator A (Haloperidol)Comparator B (Pirenzepine)Rationale for Inclusion
Dopamine D2 >10,0001.5>10,000Primary target for Haloperidol.
Sigma-1 (σ1) 85 5.2 >10,000Common off-target for CNS drugs.[13]
Sigma-2 (σ2) 250 15 >10,000Common off-target for CNS drugs.[13]
Muscarinic M1 450 1,20015 Primary target for Pirenzepine.
Muscarinic M2 980800450M2/M4 receptors couple to Gi/Go.[22]
Muscarinic M3 750950600M1/M3/M5 receptors couple to Gq.[22]
hERG Channel 2,500150>10,000Critical for cardiac safety assessment.

Data are presented as Ki values in nanomolars (nM). Lower values indicate higher binding affinity. Values in bold indicate high-affinity interactions (<500 nM) requiring functional follow-up.

Interpretation: Based on this hypothetical data, Compound X shows moderate affinity for the sigma-1 receptor (Ki = 85 nM) and weaker, but still notable, affinity for the sigma-2 and M1 receptors. Its affinity for the dopamine D2 and hERG channels is low, suggesting a lower risk for related side effects compared to Haloperidol. The profile is distinct from both comparators, showing a primary off-target liability at σ1.

Table 2: Functional Activity at Key Off-Targets

AssayParameterCompound X (Hypothetical)Interpretation
Sigma-1 Ligand Chaperone Activity N/ARequires specialized assayFurther study needed to determine functional impact.
M1 Calcium Flux (Antagonist Mode) IC₅₀ (nM)480Weak M1 receptor antagonist activity.
M1 Calcium Flux (Agonist Mode) EC₅₀ (nM)No activityConfirms antagonist mode of action at M1.

Interpretation: The functional data suggest that Compound X acts as a weak antagonist at the M1 muscarinic receptor. The functional consequence of its binding to the sigma-1 receptor would require a more specific assay (e.g., assessing its effect on protein folding or ion channel modulation), but the binding affinity alone warrants flagging it as a potential liability or a secondary pharmacological effect.

Conclusion and Risk Mitigation

This guide presents a systematic framework for the preclinical cross-reactivity profiling of a novel compound, using this compound (Compound X) as a working example. The tiered approach, moving from broad binding screens to specific functional assays, provides a robust and resource-efficient method for identifying and characterizing off-target interactions.

Based on our illustrative data, Compound X demonstrates a potential off-target liability at the sigma-1 receptor. This finding does not necessarily terminate the compound's development but provides critical information for the project team. The next steps would be to:

  • Assess the functional impact of sigma-1 receptor binding.

  • Determine the selectivity window by comparing the off-target Ki (85 nM) to the on-target potency (assuming it is determined to be significantly lower, e.g., <10 nM).

  • Use the data to guide SAR to design next-generation compounds with reduced sigma-1 affinity while maintaining on-target activity.

By rigorously applying these principles of in vitro safety pharmacology, researchers can build a comprehensive understanding of a compound's selectivity, de-risk its progression, and ultimately increase the probability of developing a safe and effective therapeutic.[6][10][24]

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • StageBio. (2024, May 16). What Is a Tissue Cross Reactivity Study?. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Pillozzi, S., et al. (2020). Functional Characterization of Muscarinic Receptors in Human Schwann Cells. PMC - PubMed Central. Retrieved from [Link]

  • Navarro, G., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Retrieved from [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved from [Link]

  • ResearchGate. (2023, May). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Sahn, J. J., et al. (2015). Sigma Receptor Binding Assays. PubMed - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Muscarinic Receptors - Basic Neurochemistry. NCBI Bookshelf - NIH. Retrieved from [Link]

  • Yoshida, T., et al. (2018). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. NIH. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Frontiers. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]

  • DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • YouTube. (2013, September 19). Eurofins Panlabs Safety Screening Webinar. Retrieved from [Link]

  • StageBio. (n.d.). Tissue Cross Reactivity Study. Retrieved from [Link]

  • Semantic Scholar. (2021, July 29). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]

  • Haga, T., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. PMC. Retrieved from [Link]

  • Federal Register. (2000, August 7). International Conference on Harmonisation; Draft Guidance on Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Retrieved from [Link]

  • YouTube. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

  • Business Wire. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]

  • YouTube. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Retrieved from [Link]

  • Eurofins. (n.d.). Safety 서비스 | 자연과학. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Piperidin-4-yl-azepane Derivatives as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the 1-Piperidin-4-yl-azepane scaffold. While public domain data on the specific dihydrochloride salt is limited to its role as a chemical intermediate, the core structure is a key pharmacophore in ligands targeting central nervous system (CNS) receptors. Here, we use the well-documented area of sigma-1 (σ₁) receptor modulation as a framework to conduct a comparative SAR study. This approach allows us to explore how systematic chemical modifications to this scaffold can influence biological activity, providing a robust model for drug discovery professionals.

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a range of neurological disorders including Alzheimer's disease, neuropathic pain, and depression. The development of selective ligands for this receptor is an active area of research. The 1-Piperidin-4-yl-azepane scaffold serves as an excellent starting point for designing such ligands.

The Core Scaffold: A Foundation for High-Affinity Binding

The 1-Piperidin-4-yl-azepane moiety presents several key features for interaction with the σ₁ receptor binding pocket, which is known to favor ligands with a basic nitrogen atom and bulky, often aromatic, substituents. Our analysis will dissect the scaffold into three primary regions for modification to understand their impact on binding affinity and selectivity.

SAR_Points cluster_azepane Region A: Azepane Ring cluster_piperidine Region B: Piperidine Ring main 1-Piperidin-4-yl-azepane Scaffold A1 N-Substitution main->A1 Key modulation point A2 Ring Size/Conformation main->A2 A3 Ring Substitution main->A3 B1 N-Substitution (Basicity) main->B1 Essential for binding B2 Ring Substitution main->B2

Caption: Key modification points on the 1-Piperidin-4-yl-azepane scaffold.

Comparative Analysis of Structural Modifications

To provide a clear comparison, we have synthesized hypothetical experimental data based on established trends in sigma-1 receptor ligand development.[1][2] The parent compound, 1-Piperidin-4-yl-azepane, is our baseline (Compound 1 ). We will explore substitutions on the azepane nitrogen (Region A), as this is a common and highly effective strategy for modulating affinity and functional activity.

Part A: N-Substitution on the Azepane Ring (Region A)

The nitrogen atom of the azepane ring provides a versatile handle for chemical modification. By introducing various substituents, we can probe the hydrophobic and steric tolerance of the σ₁ receptor binding site.

Experimental Rationale: A series of analogs (2-6 ) were designed to explore the effect of increasing the size and lipophilicity of the N-substituent. Alkyl, cycloalkyl, and arylalkyl groups were chosen, as these are prevalent in known high-affinity σ₁ ligands.

Table 1: SAR of N-Azepane Substituted Analogs

CompoundR-Group (on Azepane N)σ₁ Binding Affinity (Ki, nM)σ₂ Binding Affinity (Ki, nM)Selectivity (σ₂/σ₁)
1 -H580>10,000>17
2 -CH₃2508,50034
3 -n-Butyl454,20093
4 -Cyclohexylmethyl122,500208
5 -Benzyl8.51,800212
6 -(4-Methoxy)benzyl2.1 1,500714

Analysis and Interpretation:

  • Baseline Activity: The unsubstituted parent scaffold (1 ) shows weak affinity for the σ₁ receptor, indicating that while it is a suitable starting point, it requires further optimization.

  • Effect of Alkyl Chains: A simple methyl group (2 ) provides a modest increase in affinity. Extending the alkyl chain to a butyl group (3 ) results in a significant >10-fold improvement in potency. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate lipophilic substituents.

  • Bulky and Aryl Groups: Introducing a bulky cyclohexylmethyl group (4 ) further enhances affinity, indicating that the pocket is not only hydrophobic but also sterically tolerant. The benzyl group (5 ) provides an even greater increase in affinity, likely due to favorable π-π stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) in the binding site.

  • Electronic Effects: The introduction of an electron-donating methoxy group on the phenyl ring (6 ) leads to the highest affinity in this series. This highlights that electronic tuning of the aromatic substituent can further optimize interactions, possibly through hydrogen bonding or enhanced π-stacking.

The data clearly demonstrates that the N-azepane position is highly sensitive to substitution, with larger, lipophilic, and electron-rich aromatic groups dramatically increasing binding affinity and selectivity for the σ₁ receptor.

Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of the data presented, we outline the detailed methodologies for both the chemical synthesis and the biological evaluation of these compounds.

A. Synthesis Protocol: Preparation of N-Benzyl-1-(piperidin-4-yl)azepane (Analog of Compound 5)

This protocol describes a standard reductive amination procedure, a robust and widely used method for forming C-N bonds.[3]

Workflow Diagram: Synthesis and Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Start: 1-(Piperidin-4-yl)azepane React React with Benzaldehyde Start->React Reduce Reduce with NaBH(OAc)₃ React->Reduce Purify Purify (Chromatography) Reduce->Purify Assay Radioligand Binding Assay Purify->Assay Data Calculate Ki values Assay->Data SAR SAR Analysis Data->SAR

Caption: Workflow for synthesis and biological evaluation of analogs.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-piperidin-4-yl-azepane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added benzaldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes.

    • Causality: This step forms the iminium ion intermediate, which is the electrophile for the subsequent reduction. DCM is an excellent solvent for this reaction as it is inert and easily removed.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred at room temperature for 12-18 hours.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, minimizing side reactions.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3x).

    • Causality: The basic quench neutralizes the acidic byproducts and any remaining reducing agent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (e.g., using a gradient of methanol in DCM) to yield the pure N-benzyl analog.

    • Causality: Chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing. Purity is typically confirmed by NMR and LC-MS.

B. Biological Assay Protocol: Sigma-1 Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the σ₁ receptor.[4][5]

Assay Principle Diagram

Binding_Assay cluster_binding Competition for Binding Site Receptor σ₁ Receptor Radioligand {[³H]-(+)-Pentazocine | (Radiolabeled)} Radioligand->Receptor Binds TestCompound {Test Compound | (e.g., Analog 6)} TestCompound->Receptor Competes

Caption: Principle of the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Guinea pig brain membranes are prepared and homogenized in a Tris-HCl buffer (50 mM, pH 7.4). Protein concentration is determined using a standard method (e.g., Bradford assay).

    • Expertise: Guinea pig brain is used as it has a high density of σ₁ receptors. Consistent membrane preparation is critical for assay reproducibility.

  • Assay Incubation: In a 96-well plate, add:

    • 50 µL of membrane homogenate (final protein concentration ~100 µ g/well ).

    • 50 µL of [³H]-(+)-pentazocine (a selective σ₁ radioligand) at a final concentration of ~2 nM (approximately its Kd).[5]

    • 50 µL of varying concentrations of the test compound (e.g., Compound 6 ) or buffer (for total binding) or a high concentration of a non-radiolabeled known ligand like haloperidol (10 µM, for non-specific binding).

  • Incubation: The plate is incubated at 37°C for 90 minutes to allow the binding to reach equilibrium.[4]

    • Trustworthiness: The incubation time and temperature are optimized to ensure equilibrium is reached without significant degradation of the receptor or ligands.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (GF/B) using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.[4]

    • Causality: Rapid filtration is crucial to separate bound from free radioligand before the binding equilibrium can shift.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in disintegrations per minute, DPM) is counted using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This guide demonstrates a systematic approach to understanding the structure-activity relationship of the 1-Piperidin-4-yl-azepane scaffold for the sigma-1 receptor. Our comparative analysis, based on established principles of medicinal chemistry, clearly shows that N-substitution on the azepane ring is a highly effective strategy for increasing binding affinity and selectivity. Specifically, the introduction of a 4-methoxybenzyl group resulted in a potent and selective ligand.

The provided experimental protocols for synthesis and biological evaluation represent a self-validating system, ensuring that researchers can reliably generate and test new analogs. Future work should focus on exploring substitutions on the piperidine ring (Region B) and modifications to the azepane ring itself to further refine the pharmacological profile, including functional activity (agonist vs. antagonist) and pharmacokinetic properties.

References

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. PubMed Central. Available at: [Link]

  • Sigma Receptor Binding Assays. PubMed Central. Available at: [Link]

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. Available at: [Link]

  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. Available at: [Link]

Sources

Independent Validation of 1-Piperidin-4-yl-azepane dihydrochloride's Mechanism of Action: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent validation of the mechanism of action for the novel compound, 1-Piperidin-4-yl-azepane dihydrochloride. As a molecule incorporating both piperidine and azepane rings, it represents a structural motif prevalent in centrally active agents, suggesting a high probability of interaction with key neurological targets.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a systematic, evidence-based approach to elucidate its pharmacological profile in comparison to established therapeutic agents.

Our investigation will be guided by the principle of self-validating systems, where each experimental choice is justified by the preceding data, creating a logical and robust pathway to mechanistic understanding. We will explore several high-probability target classes based on the compound's structural alerts, including G-protein coupled receptors (GPCRs) like histamine and monoamine receptors, as well as the sigma receptor family.[4][5][6]

Part 1: Initial Target Screening - A Broad-Based Approach to Uncover Primary Biological Interactions

Rationale for Target Selection
  • Piperidine and Azepane Scaffolds: These nitrogen-containing heterocyclic moieties are privileged structures in medicinal chemistry, known to interact with a wide array of receptors and transporters in the central nervous system (CNS).[2][3][7]

  • Potential for CNS Activity: The compound's structure suggests it could be a building block for therapeutics targeting neurological disorders.[8]

  • Common Targets for Similar Structures: Literature on related compounds points towards potential interactions with histamine H3 receptors, sigma receptors, and monoamine (dopamine, serotonin) transporters.[1][4][5][9][10]

Experimental Workflow: Radioligand Binding Assays

The initial screening will employ radioligand binding assays to assess the affinity of this compound for a panel of receptors. This technique provides a quantitative measure of how strongly the compound binds to a specific target.

G cluster_0 Phase 1: Target Identification compound 1-Piperidin-4-yl-azepane dihydrochloride panel Receptor Panel Screening (Radioligand Binding Assays) - Histamine Receptors (H1, H2, H3) - Sigma Receptors (σ1, σ2) - Dopamine Receptors (D1, D2) - Serotonin Receptors (5-HT1A, 5-HT2A) compound->panel Test Compound data Binding Affinity Data (Ki values) panel->data Generates decision Identify High-Affinity Target(s) (Ki < 100 nM) data->decision Informs

Caption: Workflow for initial target identification of this compound.

Hypothetical Screening Results

For the purpose of this guide, let's assume the initial screening yields the following binding affinities (Kᵢ values).

Target ReceptorThis compound (Kᵢ, nM)Reference Compound (Kᵢ, nM)Reference Compound Name
Histamine H1> 10,0002.1Diphenhydramine
Histamine H2> 10,00040Cimetidine
Histamine H3 25 1.5 Pitolisant
Sigma-1 (σ1) 80 3.2 (+)-Pentazocine
Sigma-2 (σ2)1,20015Siramesine
Dopamine D28501.2Haloperidol
Serotonin 5-HT2A2,3005.6Ketanserin

Based on these hypothetical results, this compound demonstrates significant affinity for the Histamine H3 receptor and moderate affinity for the Sigma-1 receptor . This directs our subsequent validation efforts.

Part 2: Mechanism Validation and Comparative Analysis - From Binding to Function

Identifying binding affinity is only the first step. We must now determine if this binding translates into a functional effect (i.e., is the compound an agonist, antagonist, or inverse agonist?). We will proceed with functional assays for the identified high-affinity targets and compare the compound's performance against well-characterized alternatives.

Investigating the Histamine H3 Receptor Interaction

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters.[6] Its modulators are of interest for treating neurological disorders.

This assay measures the activation of G-proteins coupled to the receptor upon ligand binding. An agonist will increase [³⁵S]GTPγS binding, while an antagonist will block the effect of an agonist, and an inverse agonist will decrease basal [³⁵S]GTPγS binding.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human Histamine H3 receptor (e.g., HEK293-hH3R).

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Incubation: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of this compound.

    • To test for antagonist activity, include a known H3R agonist (e.g., R-(α)-methylhistamine) in the incubation mixture.

  • Reference Compounds: Run parallel experiments with:

    • Pitolisant (H3R inverse agonist/antagonist): As a primary comparison.

    • R-(α)-methylhistamine (H3R agonist): As a positive control for agonism.

  • Reaction Termination: After incubation, rapidly filter the samples through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of [³⁵S]GTPγS binding against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

CompoundFunctional ActivityPotency (IC₅₀, nM)Efficacy (% of Basal)
This compoundInverse Agonist4565%
Pitolisant (Reference)Inverse Agonist885%
R-(α)-methylhistamine (Reference)AgonistEC₅₀ = 12150%

These hypothetical results suggest that this compound acts as an inverse agonist at the Histamine H3 receptor, similar to Pitolisant, but with lower potency.

G cluster_1 Phase 2: Functional Validation (H3R) test_compound 1-Piperidin-4-yl-azepane dihydrochloride assay [³⁵S]GTPγS Functional Assay on hH3R-expressing cells test_compound->assay ref_compound Pitolisant (H3R Inverse Agonist) ref_compound->assay results Comparative Data - Potency (IC₅₀) - Efficacy (% of Basal) assay->results Yields conclusion Conclusion: Compound is an H3R Inverse Agonist results->conclusion Supports

Caption: Comparative workflow for validating H3R functional activity.

Investigating the Sigma-1 Receptor Interaction

The Sigma-1 receptor (σ1R) is a chaperone protein involved in cellular stress responses and neuronal signaling.[11] Its ligands are being explored for various CNS conditions.

σ1R activation can modulate intracellular calcium levels. This assay will be performed in a cell line endogenously expressing σ1R (e.g., SH-SY5Y neuroblastoma cells).

Step-by-Step Methodology:

  • Cell Culture and Loading: Culture SH-SY5Y cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add varying concentrations of this compound to the cells.

  • Reference Compounds:

    • (+)-Pentazocine (σ1R agonist): As a positive control.

    • NE-100 (σ1R antagonist): As a comparison for antagonistic activity.

  • Stimulation: To assess antagonism, pre-incubate cells with the test compound or NE-100 before stimulating with (+)-Pentazocine.

  • Fluorescence Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Quantify the fluorescence intensity to determine agonist or antagonist effects.

CompoundFunctional ActivityPotency (IC₅₀/EC₅₀, nM)
This compoundAntagonistIC₅₀ = 120
(+)-Pentazocine (Reference)AgonistEC₅₀ = 50
NE-100 (Reference)AntagonistIC₅₀ = 25

These results would indicate that this compound is a σ1R antagonist , albeit with lower potency than the reference compound NE-100.

Part 3: Synthesis of Findings and Future Directions

Our systematic investigation, based on hypothetical data, has successfully elucidated a primary mechanism of action for this compound.

Summary of Pharmacological Profile:

  • Primary Mechanism: Histamine H3 receptor inverse agonism (pKi = 7.6, IC₅₀ = 45 nM).

  • Secondary Mechanism: Sigma-1 receptor antagonism (pKi = 7.1, IC₅₀ = 120 nM).

  • Selectivity: The compound shows good selectivity against other screened receptors, including H1, H2, D2, and 5-HT2A receptors.

This dual activity profile is of significant interest. The combination of H3R inverse agonism and σ1R antagonism could offer synergistic therapeutic benefits in certain neurological or psychiatric conditions. The next logical steps in the preclinical development of this compound would involve:

  • In Vivo Target Engagement Studies: To confirm that the compound reaches its targets in the brain at relevant concentrations.

  • Animal Models of Disease: To assess the therapeutic efficacy of the compound in models relevant to its proposed mechanism (e.g., models of cognitive impairment, neuropathic pain, or sleep disorders).[4][5]

  • Off-Target Liability Screening: A broader screen to identify any potential for adverse effects.

By following this structured, comparative, and self-validating approach, researchers can build a robust and reliable profile of a novel compound's mechanism of action, paving the way for informed decisions in the drug development pipeline.

References

  • Łowicki, D., & Przybylski, P. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Szałkowska, D., et al. (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MySkinRecipes. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • National Institutes of Health. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. [Link]

  • Szałkowska, D., et al. (2017, October 15). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. [Link]

  • Di Chiara, M., et al. (2024, November 10). A focus on piperidine and piperazine scaffolds. IRIS - Unict. [Link]

  • European Journal of Medicinal Chemistry. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • National Institutes of Health. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • Royal Society of Chemistry. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]

  • National Institutes of Health. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

  • MDPI. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. [Link]

  • National Institutes of Health. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

  • ResearchGate. Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

Sources

Comparative analysis of 1-Piperidin-4-yl-azepane dihydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for drug development professionals, this document provides a comparative analysis of 1-Piperidin-4-yl-azepane dihydrochloride and its analogs. It delves into the structure-activity relationships, synthesis strategies, and key experimental protocols necessary for evaluating this important class of compounds.

Introduction: The Significance of the 1-Piperidin-4-yl-azepane Scaffold

The 1-Piperidin-4-yl-azepane core structure is a privileged scaffold in modern medicinal chemistry. Combining the six-membered piperidine ring with the seven-membered azepane ring, it offers a unique three-dimensional architecture that is valuable for designing ligands targeting a variety of biological systems, particularly within the central nervous system.[1][2][3] Piperidine and azepane motifs are found in numerous FDA-approved drugs and are known to interact with key neurotransmitter systems.[1][3][4] The dihydrochloride salt form is commonly used to enhance the compound's stability and aqueous solubility, facilitating its use in experimental assays. This guide will explore the rationale behind analog development, compare their pharmacological profiles using representative data, and provide detailed, validated protocols for their evaluation.

The Strategic Design of Analogs

The development of analogs from a core scaffold is a cornerstone of drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic properties. The 1-Piperidin-4-yl-azepane structure offers several strategic points for chemical modification to probe the structure-activity relationship (SAR).

G cluster_scaffold 1-Piperidin-4-yl-azepane Core cluster_modifications Points of Modification Scaffold [Image of 1-Piperidin-4-yl-azepane structure] N1_Piperidine Piperidine Nitrogen (N1) Scaffold->N1_Piperidine R1 Substitution (Modulates affinity, selectivity, PK) N_Azepane Azepane Nitrogen Scaffold->N_Azepane R2 Substitution (Fine-tunes properties) C4_Subst Piperidine C4 Scaffold->C4_Subst Additional Substituents (Probes binding pocket) Ring_Mod Ring Systems Scaffold->Ring_Mod Bioisosteric Replacement (e.g., piperazine)

Figure 1. Key modification points on the 1-Piperidin-4-yl-azepane scaffold for analog development.

The primary goals of synthesizing analogs include:

  • Enhancing Target Affinity: Introducing functional groups that form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target receptor.[5]

  • Improving Selectivity: Modifying the structure to reduce binding to off-target receptors, thereby minimizing potential side effects.[6]

  • Optimizing ADME Properties: Adjusting lipophilicity and metabolic stability to improve absorption, distribution, metabolism, and excretion profiles.

Synthesis Strategies

The construction of these molecules typically relies on established synthetic methodologies. Common approaches include ring-closing reactions, ring-expansion of piperidine precursors, and functionalization of the pre-formed heterocyclic systems.[7][8] Reductive amination is a particularly robust and widely used method for coupling the piperidine and azepane fragments.[1][9]

G A Starting Materials: N-Protected 4-Piperidone & Azepane B Reductive Amination (e.g., NaBH(OAc)3) A->B C Formation of Protected Core Scaffold B->C D Deprotection Step (e.g., TFA or HCl) C->D E Core Scaffold: 1-Piperidin-4-yl-azepane D->E F Functionalization (Alkylation, Acylation, etc.) E->F G Final Analog F->G

Figure 2. General workflow for the synthesis of 1-Piperidin-4-yl-azepane and its analogs via reductive amination.

This synthetic versatility allows for the systematic creation of a library of analogs for comprehensive SAR studies.

Comparative Analysis: Structure-Activity Relationships

To illustrate the process of SAR evaluation, the following table presents hypothetical data for the parent compound and a series of rationally designed analogs. The data focuses on affinity for a primary target (e.g., Histamine H3 Receptor), a common off-target (e.g., Sigma-1 Receptor), and a key safety indicator (hERG channel inhibition).

Table 1: Illustrative Comparative Data for 1-Piperidin-4-yl-azepane Analogs

Compound IDR1-Substitution (Piperidine-N)Target (H3R) Ki (nM)Off-Target (σ1R) Ki (nM)hERG IC50 (µM)
Parent H458508.5
Analog 1 Methyl227507.9
Analog 2 Propyl1590012.0
Analog 3 Cyclopropylmethyl81500> 30
Analog 4 Benzyl551502.1

This data is for illustrative purposes to demonstrate SAR principles.

Analysis of SAR:

  • Small Alkyl Substitution: A small alkyl group like methyl (Analog 1 ) on the piperidine nitrogen doubles the affinity for the target receptor with minimal impact on selectivity or hERG liability compared to the Parent compound.

  • Increased Chain Length: Increasing the alkyl chain length to propyl (Analog 2 ) further enhances target affinity, suggesting a hydrophobic pocket in the target's binding site. A modest improvement in hERG inhibition is also observed.

  • Bulky, Constrained Group: The introduction of a cyclopropylmethyl group (Analog 3 ) leads to a significant improvement in both target affinity and selectivity over the sigma-1 receptor. Crucially, it demonstrates a markedly improved safety profile with minimal hERG inhibition.

  • Aromatic Substitution: Adding a benzyl group (Analog 4 ) is detrimental. It reduces target affinity while dramatically increasing affinity for the off-target receptor and showing significant hERG liability, making it an undesirable modification.

Essential Experimental Protocols

The reliability of any comparative analysis depends on the quality and reproducibility of the underlying experimental data. The following sections detail standard, validated protocols for determining the key pharmacological parameters.

Radioligand Receptor Binding Assay

This in vitro assay is the gold standard for determining the affinity (Ki) of a compound for a specific receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare receptor source (e.g., rat liver homogenates) C Incubate receptor, radioligand (e.g., 3H-pentazocine), and test compound at various concentrations A->C B Prepare assay buffer (e.g., 50 mM Tris, pH 8.0) B->C D Separate bound and free ligand (Rapid filtration over glass fiber filters) C->D E Wash filters with ice-cold buffer D->E F Quantify bound radioactivity (Liquid Scintillation Counting) E->F G Calculate IC50 from concentration-response curve F->G H Determine Ki using the Cheng-Prusoff Equation G->H

Figure 3. Standard workflow for a radioligand receptor binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize a tissue homogenate or cell line known to express the target receptor. For sigma receptors, rat liver homogenates are commonly used.[10]

  • Assay Buffer: Perform assays in a suitable buffer, such as 50 mM Tris buffer at a specific pH (e.g., pH 8.0 for sigma-2 receptors).[10]

  • Incubation: In assay tubes or plates, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., 2 nM -pentazocine for sigma-1), and a range of concentrations of the unlabeled test compound.[10]

  • Equilibrium: Incubate the mixture for a defined period at a set temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Activity Assay (cAMP Accumulation)

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs) like the histamine H3 receptor, measuring changes in cyclic AMP (cAMP) is a common method.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line engineered to express the receptor of interest (e.g., HEK293 cells expressing the human H3 receptor).

  • Cell Treatment: Plate the cells and treat them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add the test compounds at various concentrations. To test for antagonist activity, co-incubate the test compound with a known H3R agonist (e.g., RAMH).[11]

  • Forskolin Stimulation: Add forskolin to stimulate adenylate cyclase, leading to a robust production of cAMP.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, often based on ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

  • Analysis: For antagonists, plot the reduction in the agonist-induced cAMP signal against the antagonist concentration to determine the IC50, which reflects the compound's functional potency.[11]

Conclusion and Future Outlook

This guide demonstrates a systematic approach to the analysis of this compound and its analogs. Through rational design, targeted synthesis, and a robust suite of in vitro assays, a clear structure-activity relationship can be established. The illustrative data highlights how specific structural modifications can profoundly impact a compound's affinity, selectivity, and safety profile. Analog 3 , with its cyclopropylmethyl group, emerges as a lead candidate from this hypothetical series, warranting further investigation in more complex biological systems, including in vivo models for efficacy and pharmacokinetic profiling. Future work should continue to explore diverse substitutions at the key modification points to further refine the pharmacological properties of this versatile and valuable scaffold.

References

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022, August 15). PubMed Central. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed. [Link]

  • Azepane. (n.d.). Wikipedia. [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017, October 15). ScienceDirect. [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (n.d.). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022, March 18). MDPI. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. [Link]

  • Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. (n.d.). ResearchGate. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Publications. [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... (n.d.). ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. [Link]

  • Phencyclidine. (n.d.). Wikipedia. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • 1-(piperidine-4-carbonyl)azepane hydrochloride (C12H22N2O). (n.d.). PubChemLite. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 1-Piperidin-4-yl-azepane dihydrochloride for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in CNS Drug Discovery and the Rationale for Benchmarking

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its inherent three-dimensionality offers a distinct advantage in exploring chemical space compared to more common five- and six-membered rings, enabling novel interactions with biological targets.[2] Azepane derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and significant effects on the central nervous system (CNS).[1][3]

1-Piperidin-4-yl-azepane dihydrochloride is a key synthetic intermediate, serving as a foundational building block for novel therapeutics aimed at neurological disorders.[4] Its structure, combining both a piperidine and an azepane moiety, suggests a potential to interact with multiple CNS receptors, such as dopamine, serotonin, and sigma receptors, which are critical targets in the treatment of psychosis, depression, and neurodegenerative diseases.[5][6][7]

This guide provides a comprehensive framework for the preclinical benchmarking of this compound. We will outline a series of head-to-head comparative assays against established CNS drugs with azepane or related pharmacophores. This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the compound's potential and guide further derivatization and development efforts.

Comparator Compound Selection: Establishing a Relevant Baseline

To contextualize the pharmacological profile of this compound, we have selected three well-characterized CNS drugs as comparators. These compounds are chosen for their known mechanisms of action and established clinical relevance.

  • Aripiprazole: An atypical antipsychotic that contains a piperazine moiety and exhibits partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, alongside antagonism at 5-HT2A receptors.[8][9] It is known for its favorable metabolic profile.[10]

  • Haloperidol: A typical antipsychotic and potent dopamine D2 receptor antagonist, which also binds to sigma receptors.[11][12] It serves as a classic benchmark for D2 receptor activity.

  • Bazedoxifene: A selective estrogen receptor modulator (SERM) that incorporates an azepane ring.[13] While its primary targets are estrogen receptors, its physicochemical and pharmacokinetic properties provide a relevant comparison for an azepane-containing molecule.[14]

Physicochemical Properties: The Foundation of Druggability

The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. The table below outlines the key properties of our lead compound and the selected comparators.

PropertyThis compoundAripiprazoleHaloperidolBazedoxifene
Molecular Formula C₁₁H₂₄Cl₂N₂C₂₃H₂₇Cl₂N₃O₂C₂₁H₂₃ClFNO₂C₃₀H₃₄N₂O₃
Molecular Weight 255.23 g/mol 448.38 g/mol 375.86 g/mol 470.6 g/mol
Topological Polar Surface Area (TPSA) 15.2 Ų55.9 Ų41.1 Ų71.9 Ų
Predicted LogP 1.84.93.25.4

Benchmarking Assays: A Multi-faceted Approach to Characterization

We propose a tiered approach to benchmarking, beginning with in vitro receptor binding and functional assays, followed by an assessment of in vitro ADME properties.

I. Target Engagement: Receptor Binding Affinity

The initial step is to determine the binding affinity of this compound at key CNS receptors implicated in psychosis and other neurological disorders.

A. Dopamine D2 Receptor Binding Assay

  • Rationale: The dopamine D2 receptor is a primary target for most antipsychotic drugs.[15] Assessing the affinity of our lead compound for this receptor is crucial for understanding its potential antipsychotic activity.

  • Experimental Protocol: A competitive radioligand binding assay will be performed using cell membranes expressing the human dopamine D2 receptor.

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human D2 receptor.

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radioligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of the test compounds (this compound, Aripiprazole, Haloperidol).

    • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

    • Separation: Separate the bound from unbound radioligand via rapid filtration through a glass fiber filter.

    • Detection: Quantify the amount of bound radioligand on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

  • Comparative Data:

    Compound Dopamine D2 Receptor Ki (nM)
    This compound To be determined
    Aripiprazole 0.34[16]

    | Haloperidol | ~1-2[17] |

B. Serotonin 5-HT2A Receptor Binding Assay

  • Rationale: Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects.[7]

  • Experimental Protocol: A similar competitive radioligand binding assay will be conducted using membranes from cells expressing the human 5-HT2A receptor and a suitable radioligand (e.g., [³H]-Ketanserin).

C. Sigma-2 Receptor Binding Assay

  • Rationale: Sigma receptors are implicated in a variety of CNS functions and are a target for some antipsychotic drugs, including haloperidol.[5] The sigma-2 receptor, in particular, is overexpressed in proliferating cancer cells and is being explored as a therapeutic target.[6]

  • Experimental Protocol: A competitive radioligand binding assay will be performed using a tissue homogenate rich in sigma-2 receptors (e.g., liver) and a non-selective sigma receptor radioligand (e.g., [³H]-DTG) in the presence of a selective sigma-1 ligand to mask binding to the sigma-1 site.

II. Functional Activity: From Binding to Biological Response

Following the determination of binding affinities, it is essential to assess the functional consequences of this binding.

A. Dopamine D2 Receptor Functional Assay (cAMP Assay)

  • Rationale: This assay will determine whether this compound acts as an agonist, antagonist, or partial agonist at the D2 receptor.

  • Experimental Protocol:

    • Cell Culture: Use a cell line expressing the human D2 receptor, which is coupled to the inhibition of adenylyl cyclase.

    • Assay: Treat the cells with forskolin (to stimulate cAMP production) and varying concentrations of the test compounds.

    • Detection: Measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

    • Data Analysis: Agonists will inhibit forskolin-stimulated cAMP production, while antagonists will block the effect of a known D2 agonist. Partial agonists will show a submaximal inhibitory effect.

B. Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux Assay)

  • Rationale: The 5-HT2A receptor is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.[18] This assay will determine the functional activity of the lead compound at this receptor.

  • Experimental Protocol:

    • Cell Loading: Load cells expressing the human 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Measurement: Measure the baseline fluorescence, then add the test compounds and monitor the change in fluorescence over time using a fluorescence plate reader.

    • Data Analysis: Agonists will induce an increase in intracellular calcium, while antagonists will block the effect of a known 5-HT2A agonist (e.g., serotonin).

C. Sigma-2 Receptor Functional Assay (Caspase-3 Activity Assay)

  • Rationale: Many sigma-2 receptor ligands have been shown to induce apoptosis in cancer cell lines, making a caspase-3 activity assay a useful surrogate for functional activity at this receptor.[19]

  • Experimental Protocol:

    • Cell Treatment: Treat a cancer cell line known to express sigma-2 receptors (e.g., MDA-MB-435) with varying concentrations of the test compounds.

    • Cell Lysis: After a suitable incubation period, lyse the cells to release their contents.

    • Assay: Add a caspase-3 substrate that releases a chromophore or fluorophore upon cleavage to the cell lysate.

    • Detection: Measure the absorbance or fluorescence to determine the level of caspase-3 activity.

III. In Vitro ADME Profiling: Predicting In Vivo Behavior

Early assessment of a compound's ADME properties is critical for identifying potential liabilities.

A. Membrane Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

  • Rationale: PAMPA is a high-throughput method for predicting passive membrane permeability, a key factor in oral absorption and blood-brain barrier penetration.[12]

  • Experimental Protocol:

    • Assay Setup: Use a 96-well filter plate with an artificial membrane coated with a lipid solution to mimic a biological membrane. Add the test compounds to the donor wells.

    • Incubation: Incubate the plate to allow the compounds to diffuse across the membrane into the acceptor wells.

    • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Data Analysis: Calculate the permeability coefficient (Pe).

  • Comparative Data:

    Compound Predicted Permeability
    This compound To be determined

    | Bazedoxifene | Evaluated as a substrate of P-gp transporter in Caco-2 cells[14] |

B. Metabolic Stability (Microsomal Stability Assay)

  • Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver, providing an indication of its likely in vivo clearance.[20]

  • Experimental Protocol:

    • Incubation: Incubate the test compounds with liver microsomes in the presence of NADPH (a necessary cofactor for P450 enzymes).

    • Sampling: Take samples at various time points and quench the reaction.

    • Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

    • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Comparative Data:

    Compound Metabolic Stability
    This compound To be determined

    | Aripiprazole | Metabolized by CYP3A4 and CYP2D6[21] |

Visualizing the Benchmarking Workflow

The following diagrams illustrate the proposed experimental workflows.

G cluster_target_engagement Target Engagement cluster_functional_activity Functional Activity cluster_adme In Vitro ADME D2 Binding Assay D2 Binding Assay Data Analysis Comparative Data Analysis D2 Binding Assay->Data Analysis 5HT2A Binding Assay 5HT2A Binding Assay 5HT2A Binding Assay->Data Analysis Sigma2 Binding Assay Sigma2 Binding Assay Sigma2 Binding Assay->Data Analysis D2 cAMP Assay D2 cAMP Assay D2 cAMP Assay->Data Analysis 5HT2A Calcium Flux 5HT2A Calcium Flux 5HT2A Calcium Flux->Data Analysis Sigma2 Caspase-3 Sigma2 Caspase-3 Sigma2 Caspase-3->Data Analysis PAMPA PAMPA PAMPA->Data Analysis Microsomal Stability Microsomal Stability Microsomal Stability->Data Analysis Lead Compound 1-Piperidin-4-yl-azepane dihydrochloride Lead Compound->D2 Binding Assay Lead Compound->5HT2A Binding Assay Lead Compound->Sigma2 Binding Assay Lead Compound->D2 cAMP Assay Lead Compound->5HT2A Calcium Flux Lead Compound->Sigma2 Caspase-3 Lead Compound->PAMPA Lead Compound->Microsomal Stability Comparators Aripiprazole Haloperidol Bazedoxifene Comparators->D2 Binding Assay Comparators->5HT2A Binding Assay Comparators->Sigma2 Binding Assay Comparators->D2 cAMP Assay Comparators->5HT2A Calcium Flux Comparators->Sigma2 Caspase-3 Comparators->PAMPA Comparators->Microsomal Stability

Caption: Overall Benchmarking Workflow.

G Start Start Prepare Membranes Prepare Membranes Start->Prepare Membranes Assay Plate Setup Assay Plate Setup Prepare Membranes->Assay Plate Setup Incubate Incubate Assay Plate Setup->Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Data Analysis Calculate Ki Scintillation Counting->Data Analysis End End Data Analysis->End

Sources

A Guide to Ensuring Reproducibility in the Synthesis and Characterization of 1-Piperidin-4-yl-azepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Piperidin-4-yl-azepane in Drug Discovery

The unique three-dimensional architecture of the 1-piperidin-4-yl-azepane scaffold makes it a valuable asset in the design of novel therapeutics, particularly those targeting the central nervous system.[1] Its constituent piperidine and azepane rings are prevalent motifs in a wide array of biologically active compounds.[2][3] The dihydrochloride salt form of this diamine is often preferred in pharmaceutical development to enhance stability, and aqueous solubility.[4] However, the presence of two basic nitrogen atoms and the subsequent formation of a dihydrochloride salt can introduce complexities in synthesis, purification, and characterization, making reproducibility a paramount concern.

This guide will provide a detailed, self-validating experimental workflow to ensure the consistent production and characterization of high-purity 1-Piperidin-4-yl-azepane dihydrochloride.

Synthesis of this compound: A Reproducible Protocol

The synthesis of 1-Piperidin-4-yl-azepane can be approached through various methods, with reductive amination being a common and effective strategy.[5][6] To ensure high reproducibility, a detailed, step-by-step protocol is presented below, along with the rationale behind key experimental choices.

Experimental Protocol: Reductive Amination

Step 1: Reductive Amination

  • To a solution of N-Boc-piperidin-4-one (1.0 eq) and azepane (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/mmol), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-1-piperidin-4-yl-azepane.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is milder and more selective for the reduction of iminium ions compared to other borohydrides like sodium borohydride (NaBH₄). This selectivity minimizes the reduction of the starting ketone, leading to a cleaner reaction profile and higher yield of the desired product.

  • Nitrogen Atmosphere: Prevents the introduction of atmospheric moisture, which can decompose the reducing agent and affect the reaction efficiency.

  • Aqueous Workup with NaHCO₃: Neutralizes the acidic byproducts of the reaction and facilitates the separation of the product into the organic phase.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

  • Dissolve the crude N-Boc-1-piperidin-4-yl-azepane in a minimal amount of a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).

  • Add a solution of hydrochloric acid (HCl) in a solvent such as diethyl ether or isopropanol (2.5 eq) dropwise while stirring at 0 °C.

  • Allow the mixture to stir at room temperature for 2-4 hours, during which the dihydrochloride salt will precipitate.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white solid.

Causality of Experimental Choices:

  • Acidic Deprotection: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.

  • Controlled Salt Formation: The dropwise addition of HCl at a low temperature allows for controlled precipitation of the dihydrochloride salt, leading to a more crystalline and easily filterable product. The use of a non-polar solvent like diethyl ether for washing removes any non-polar impurities.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection and Salt Formation N-Boc-piperidin-4-one N-Boc-piperidin-4-one Reaction_Vessel Reaction in DCM with NaBH(OAc)3 N-Boc-piperidin-4-one->Reaction_Vessel Azepane Azepane Azepane->Reaction_Vessel Workup Aqueous Workup (NaHCO3) Reaction_Vessel->Workup Crude_Boc_Product N-Boc-1-piperidin-4-yl-azepane Workup->Crude_Boc_Product Dissolution Dissolve in MeOH/EtOAc Crude_Boc_Product->Dissolution HCl_Addition Add HCl solution (2.5 eq) Dissolution->HCl_Addition Precipitation Precipitation HCl_Addition->Precipitation Final_Product 1-Piperidin-4-yl-azepane dihydrochloride Precipitation->Final_Product

Caption: Synthetic workflow for this compound.

Comprehensive Characterization for Verifiable Results

Thorough characterization is essential to confirm the identity, purity, and consistency of the synthesized this compound. A multi-technique approach provides a self-validating system for quality control.

Analytical Techniques and Expected Results
Technique Parameter Expected Result Importance for Reproducibility
¹H NMR Chemical Shift, Integration, Coupling ConstantsCharacteristic peaks for piperidine and azepane protons, with downfield shifts due to protonation.Confirms the molecular structure and the presence of both heterocyclic rings.
¹³C NMR Chemical ShiftDistinct signals for all 11 carbon atoms in the molecule.Verifies the carbon skeleton and the absence of major impurities.
FTIR Vibrational FrequenciesBroad N-H⁺ stretching bands around 2400-2800 cm⁻¹.[7][8]Confirms the formation of the amine salt.[7]
Mass Spectrometry Molecular Ion Peak (m/z)[M+H]⁺ peak corresponding to the free base (C₁₁H₂₂N₂).Confirms the molecular weight of the parent molecule.
Elemental Analysis %C, %H, %N, %ClValues should be within ±0.4% of the theoretical values for C₁₁H₂₄Cl₂N₂.Provides definitive evidence of the elemental composition and stoichiometry of the dihydrochloride salt.
HPLC PurityA single major peak with >98% purity.Quantifies the purity of the final product and detects any residual starting materials or byproducts.
Melting Point Melting RangeA sharp and defined melting point.A narrow melting range is indicative of high purity.
Hygroscopicity Water UptakeAssessment of moisture absorption at different relative humidities.Important for understanding the stability and handling requirements of the material.[2][]
Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The protonation of the nitrogen atoms will cause a downfield shift of the adjacent protons compared to the free base.

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds lacking a strong chromophore.

  • Validation: The method should be validated for linearity, precision, accuracy, and robustness to ensure reliable purity determination.[10][11]

Diagram of the Analytical Workflow:

G Start Synthesized Product NMR ¹H & ¹³C NMR Start->NMR Structural Confirmation FTIR FTIR Spectroscopy Start->FTIR Functional Group ID MS Mass Spectrometry Start->MS Molecular Weight HPLC HPLC Purity Start->HPLC Purity Assessment EA Elemental Analysis Start->EA Elemental Composition MP Melting Point Start->MP Purity Indication Hygro Hygroscopicity Start->Hygro Stability Assessment End Verified High-Purity Product NMR->End FTIR->End MS->End HPLC->End EA->End MP->End Hygro->End

Caption: Comprehensive analytical workflow for product verification.

Comparative Analysis and Troubleshooting

While the presented protocol is robust, variations in experimental conditions can lead to inconsistencies. Understanding potential pitfalls and alternative approaches is crucial for troubleshooting and ensuring reproducibility.

Comparison of Synthetic and Purification Strategies
Method/Parameter Presented Protocol (Reductive Amination) Alternative 1: Direct Alkylation Alternative 2: Different Salt Formation/Purification
Synthesis High yielding and selective.Can lead to over-alkylation and a mixture of products.Not applicable.
Purification Precipitation of the dihydrochloride salt often yields high purity.Requires extensive chromatographic purification.Recrystallization may be necessary but can be challenging for highly polar salts.
Reproducibility High, due to the controlled nature of the reaction.Lower, due to the potential for side reactions.Can be variable depending on solvent choice and control of crystallization conditions.
Common Issues and Solutions for Ensuring Reproducibility
  • Incomplete Reaction: If TLC or LC-MS indicates the presence of starting materials, extend the reaction time or add a slight excess of the reducing agent.

  • Low Yield: Ensure all reagents are of high purity and the reaction is conducted under anhydrous conditions.

  • Impure Product: If the final product shows impurities by HPLC, consider recrystallization from a suitable solvent system (e.g., methanol/isopropanol).

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic.[12] Store the final product in a desiccator over a drying agent to prevent water absorption, which can affect its physical properties and analytical data.

  • Stoichiometry of the Salt: Inconsistent addition of HCl can lead to a mixture of the mono- and dihydrochloride salts, or the presence of free base. Careful control of the amount of acid added is critical. Elemental analysis is the definitive method to confirm the correct salt stoichiometry.

Conclusion

The reproducibility of experimental results for this compound is contingent upon a well-defined and controlled experimental process. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for achieving consistent, high-purity material. By understanding the rationale behind the experimental choices and being aware of potential pitfalls, researchers can confidently synthesize and characterize this important building block, thereby accelerating drug discovery and development efforts.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]

  • Prajapati, S. K., & Gupta, P. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(1), 5-21.
  • Kumar, L., Amin, A., & Bansal, A. K. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2824-2832.
  • Johnson, J. A., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(14), 8036-8093.
  • Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • European Patent Office. (2011). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof (EP 2399907 A1).
  • de Oliveira, T. L. C., et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 68(3), 805-813.
  • LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts.
  • Torres-Mancera, P., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(11), 3326.
  • Li, Z., et al. (2023). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 88(10), 6543-6552.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Lee, J.-H., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Food Science and Biotechnology, 21(3), 835-842.
  • McDermott, T., et al. (2009). Development of a Scalable Synthesis of Dipeptidyl Peptidase4 Inhibitor ABT-279. Organic Process Research & Development, 13(6), 1159-1166.
  • Analytik Jena. (n.d.). Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Kumar, L., Amin, A., & Bansal, A. K. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Journal of Pharmaceutical Sciences, 105(9), 2824-2832.
  • Pu, D., et al. (2021). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Comprehensive Reviews in Food Science and Food Safety, 20(1), 846-879.
  • Biosynth. (n.d.). 1,4'-Bipiperidine-1-carboxylic chloride hydrochloride.
  • Šebela, M., et al. (2020). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. International Journal of Molecular Sciences, 21(18), 6826.
  • European Pharmacopoeia. (n.d.).
  • Wikipedia. (n.d.). Piperidine.
  • Guo, K., et al. (2010). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 61(1), 165-175.
  • Martínez-Montero, L., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE.
  • Human Metabolome D
  • Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines [Video]. YouTube.
  • The Pharma Innovation. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis, University of Glasgow].
  • The Science of Elemental Analysis: Benefits and Applic
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • PubChem. (n.d.). 1,4'-Bipiperidine dihydrochloride.
  • Al-Zoubi, N., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1386.
  • Wuitschik, G., et al. (2010). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Organic Process Research & Development, 14(4), 858-864.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Lee, J.-H., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Food Science and Biotechnology, 21(3), 835-842.
  • Chad's Prep. (2018, September 21). 22.
  • Validation study of a HPLC method able to measure biogenic amines in chicken meat. (2016). Food Science and Technology, 36(3), 458-464.
  • Liu, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Frontiers in Microbiology, 11, 2225.
  • European Patent Office. (2011). Bipiperidinyl-1'-Carbonyl Chloride (EP 2399907 A1).
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Gümüş, H., & Öztürk, G. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1098, 303-311.
  • Kwit, M., et al. (2019). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 24(16), 2959.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Piperidin-4-yl-azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Piperidin-4-yl-azepane dihydrochloride, ensuring the protection of personnel and the environment. Our commitment to your research success is intrinsically linked to our dedication to laboratory safety and responsible chemical handling.

Understanding the Compound: A Prerequisite for Safe Disposal

This compound is a nitrogen-containing heterocyclic compound. Its dihydrochloride salt form indicates the presence of two equivalents of hydrogen chloride. A thorough understanding of its chemical properties and associated hazards, as outlined in its Safety Data Sheet (SDS), is the foundation of a sound disposal plan.

The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.

The Core Principle: Professional Disposal is Non-Negotiable

The cardinal rule for the disposal of this compound is that it must be managed by a licensed and approved hazardous waste disposal facility. The Safety Data Sheet explicitly states to "Dispose of contents/container to an approved waste disposal plant"[1]. Under no circumstances should this chemical be discarded down the drain or in regular solid waste streams. Improper disposal can lead to environmental contamination and significant legal and financial repercussions.

Step-by-Step Disposal Protocol

This protocol is designed to guide you from the point of waste generation to its final collection by a certified waste management partner.

Step 1: Waste Segregation and Containerization

The first crucial step is the proper segregation of the waste. This prevents accidental chemical reactions and ensures compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. This includes un-used product, contaminated materials (e.g., weighing boats, spatulas), and any solvent rinses of the primary container.

  • Container Compatibility: Ensure the waste container is compatible with the chemical. For a solid hydrochloride salt, a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

Step 2: Accurate and Compliant Labeling

Proper labeling is a critical safety and regulatory requirement.

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: Write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant").

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the waste container in a designated Satellite Accumulation Area within your laboratory. This area should be away from general lab traffic and sources of ignition.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Closed Container: Keep the container securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal
  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established protocols and approved vendors for chemical waste disposal.

  • Contact Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. Your EHS department will facilitate this process.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a legal requirement under the Resource Conservation and Recovery Act (RCRA).

The Science Behind the Disposal Method: High-Temperature Incineration

The preferred and most effective method for the final disposal of nitrogen-containing organic compounds like this compound is high-temperature incineration.

Incineration in a specialized facility equipped with afterburners and scrubbers ensures the complete destruction of the organic molecule. The high temperatures break the chemical bonds, converting the compound into simpler, less harmful substances. For this specific compound, the combustion products would primarily be carbon dioxide, water, nitrogen oxides (NOx), and hydrogen chloride (HCl). The scrubbers in the incineration facility are crucial for neutralizing the acidic gases (NOx and HCl) before they are released into the atmosphere.

While neutralization of the amine hydrochloride with a weak base is a common laboratory procedure to liberate the free amine for a reaction, it is not a recommended on-site disposal method. Bulk neutralization can be an exothermic process and may not be suitable for all waste mixtures. The final disposal should be entrusted to professionals with the appropriate equipment and expertise.

Quantitative Data Summary

ParameterGuideline/ValueSource/Regulation
Primary Disposal Route High-Temperature IncinerationGeneral practice for nitrogen-containing organic compounds
Regulatory Framework Resource Conservation and Recovery Act (RCRA)U.S. Environmental Protection Agency
Waste Container Labeling "Hazardous Waste", Full Chemical Name, Accumulation Date40 CFR Part 262
On-site Accumulation Limit Varies by generator status (e.g., ≤ 55 gallons in SAA)40 CFR Part 262

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_Admin Administrative & Logistical Steps cluster_Disposal Final Disposal A Waste Generation (this compound) B Segregate Waste A->B C Select Compatible Container B->C D Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Date C->D E Store in Satellite Accumulation Area (SAA) - Secondary Containment - Keep Closed D->E F Consult Institutional EHS Guidelines E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Complete Hazardous Waste Manifest G->H I Transportation to Approved Facility H->I J High-Temperature Incineration - Destruction of Organic Compound - Scrubbing of Acid Gases I->J K Compliant Final Disposal J->K

Sources

A Comprehensive Guide to the Safe Handling of 1-Piperidin-4-yl-azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 1-Piperidin-4-yl-azepane dihydrochloride. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, thereby fostering a secure and compliant laboratory environment. The causality behind each recommendation is explained to provide a deeper understanding of the necessary safety protocols.

Hazard Assessment and Triage

Anticipated Hazards:

  • Corrosivity: Amine hydrochlorides can be corrosive. Similar compounds are known to cause severe skin burns and eye damage.[2][3][4][5][6]

  • Toxicity: There is a potential for toxicity if the compound is inhaled, ingested, or comes into contact with the skin.[2][4][5][6]

  • Irritation: May cause respiratory irritation.[3]

Due to these potential hazards, a stringent adherence to the personal protective equipment (PPE) protocols outlined below is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the correct donning and doffing procedure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential dermal absorption.[1][7][8]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from splashes or airborne particles of the compound.[1][7]
Body Protection Flame-resistant lab coatTo protect against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if there is a risk of generating dust or aerosols.[3][7]To prevent inhalation of the compound, which may be toxic or cause respiratory irritation.[3][6]
Experimental Workflow: Donning and Doffing of PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Safety Goggles/Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Safety Goggles/Face Shield f2->f3 Hazard_Mitigation cluster_hazards Potential Hazards cluster_controls Control Measures H1 Skin/Eye Contact C3 Personal Protective Equipment (Gloves, Goggles, Lab Coat) H1->C3 H2 Inhalation C1 Engineering Controls (Fume Hood) H2->C1 H2->C3 H3 Ingestion C2 Administrative Controls (SOPs, Training) H3->C2 H3->C3

Caption: Relationship between potential hazards and the corresponding control measures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound can lead to environmental contamination and legal repercussions. [1]Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1]

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Collect all waste materials containing this compound (e.g., unused compound, contaminated consumables) in a dedicated, clearly labeled, and leak-proof hazardous waste container. [1] * The label should include the words "Hazardous Waste," the full chemical name, and the date of accumulation. [1]

  • Institutional Guidelines:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste disposal. [1]They will provide guidance on proper labeling, storage, and pickup schedules.

  • Licensed Disposal Contractor:

    • The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal contractor. [1]Your EHS department will have a list of approved vendors.

  • Preferred Disposal Method:

    • High-temperature incineration in a facility equipped with appropriate emission controls is the preferred method for the disposal of many organic compounds of this nature. [1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2][3]* Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention. [2][3]* Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [3][6]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [2][3]

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • PubMed. Structure-based optimization of novel azepane derivatives as PKB inhibitors. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.
  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • PubMed. (2022, September 5). (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidin-4-yl-azepane dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Piperidin-4-yl-azepane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.